Brd7-IN-3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C18H18N2O2 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC名 |
7-(6-methoxy-2-methyl-3-pyridinyl)-1,4-dimethylquinolin-2-one |
InChI |
InChI=1S/C18H18N2O2/c1-11-9-18(21)20(3)16-10-13(5-6-14(11)16)15-7-8-17(22-4)19-12(15)2/h5-10H,1-4H3 |
InChIキー |
NIKNWIMZQISDHR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)C3=C(N=C(C=C3)OC)C)C |
製品の起源 |
United States |
Foundational & Exploratory
The Role of Brd7-IN-3 in the Regulation of the SWI/SNF Chromatin Remodeling Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Switch/Sucrose Non-Fermentable (SWI/SNF) chromatin remodeling complexes are critical regulators of gene expression, and their dysregulation is implicated in a multitude of human cancers. Bromodomain-containing protein 7 (BRD7) is a key subunit of the Polybromo-associated BAF (PBAF) subclass of SWI/SNF complexes. The small molecule inhibitor, Brd7-IN-3, has emerged as a valuable tool for probing the function of BRD7 within this complex. This technical guide provides an in-depth overview of the role of this compound in the regulation of the SWI/SNF complex, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its study, and visualizations of relevant biological pathways and experimental workflows.
Introduction to BRD7 and the SWI/SNF Complex
The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby modulating gene expression.[1] This large, multi-subunit complex exists in several forms in mammals, with the PBAF complex being distinguished by the presence of specific subunits, including BRD7.[2][3] BRD7 contains a bromodomain, a structural motif that recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby tethering the PBAF complex to specific genomic loci.[4] Through this interaction, BRD7 plays a crucial role in the transcriptional regulation of genes involved in various cellular processes, including cell cycle control and tumor suppression.[4][5][6] Emerging evidence suggests that BRD7's function is implicated in several cancer types, making it an attractive target for therapeutic intervention.[4][5]
This compound: A Chemical Probe for BRD7 Function
This compound (also known as compound 1-78) is a synthetic small molecule designed as a potent and selective inhibitor of the bromodomain of BRD7.[7][8][9][10] By competitively binding to the acetyl-lysine binding pocket of BRD7's bromodomain, this compound disrupts the interaction between the PBAF complex and acetylated histones. This disruption leads to altered gene expression and provides a powerful means to investigate the specific roles of BRD7 in cellular processes.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, providing a comparative view of its activity against BRD7 and its close homolog, BRD9.
| Parameter | Target | Value | Reference |
| IC50 | BRD7 | 1.6 µM | [11] |
| IC50 | BRD9 | 2.7 µM | [11] |
| Binding Affinity (Kd) | BRD7 | 1.2 µM (MST) | [7] |
| Binding Affinity (Kd) | BRD9 | No binding detected (MST) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound and its effects on the SWI/SNF complex.
Synthesis of this compound (Compound 1-78)
The synthesis of this compound involves a multi-step chemical process. The general scheme is outlined below, with specific reagents and conditions detailed in the referenced literature.[12]
Caption: Synthetic scheme for this compound.[12]
Protocol:
-
Step a: Treatment of the starting material with sodium hydride (NaH) in anhydrous dimethylformamide (DMF), followed by the addition of methyl iodide (CH3I) at 0°C and warming to room temperature for 16 hours.[12]
-
Step b: Suzuki coupling using Pd(dppf)Cl2 and cesium carbonate (Cs2CO3) in anhydrous DMF under reflux for 16 hours.[12]
-
Step c: A second Suzuki coupling with Pd(dppf)Cl2 and Cs2CO3 in anhydrous 1,4-dioxane under reflux for 48-72 hours.[12]
-
Step d: Reaction of an aryl aldehyde in tetrahydrofuran (B95107) (THF) at 0°C with a Grignard reagent, followed by quenching.[12]
-
Step e: Oxidation of the resulting alcohol using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (DCM).[12]
Note: For detailed reaction conditions, purification, and characterization, refer to the primary literature.[12]
Bromodomain Inhibition Assay (e.g., AlphaScreen)
This protocol outlines a general method to determine the IC50 of an inhibitor against a bromodomain protein.
Caption: Workflow for a bromodomain inhibition assay.
Protocol:
-
Prepare a reaction mixture containing the recombinant BRD7 or BRD9 bromodomain protein, a biotinylated acetylated histone peptide substrate, and varying concentrations of this compound in an appropriate assay buffer.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Add Streptavidin-coated Donor beads, which will bind to the biotinylated histone peptide.
-
Add Acceptor beads conjugated to an antibody that recognizes a tag on the bromodomain protein (e.g., His-tag).
-
Incubate the plate in the dark to allow for bead association.
-
Measure the AlphaScreen signal using a suitable plate reader. The signal is generated when the Donor and Acceptor beads are brought into proximity through the protein-peptide interaction.
-
Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Co-Immunoprecipitation (Co-IP)
This protocol is used to verify the interaction between BRD7 and other subunits of the SWI/SNF complex in a cellular context.
Caption: General workflow for Co-Immunoprecipitation.
Protocol:
-
Culture and harvest cells of interest.
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody specific for BRD7 overnight at 4°C.
-
Add Protein A/G beads to the lysate and incubate to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer to remove unbound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against other SWI/SNF subunits (e.g., BRG1, BAF155) to detect co-precipitated proteins.[13][14]
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
ATAC-seq is a powerful technique to map genome-wide chromatin accessibility and assess the impact of this compound on the ability of the SWI/SNF complex to remodel chromatin.
Caption: Workflow for ATAC-seq experiment.
Protocol:
-
Culture cells and treat with this compound or a vehicle control for the desired time.
-
Harvest a small number of cells (e.g., 50,000) and isolate the nuclei.[15]
-
Perform the transposition reaction by incubating the nuclei with hyperactive Tn5 transposase, which will simultaneously fragment the DNA in open chromatin regions and ligate sequencing adapters.[15][16][17][18]
-
Perform quality control on the library (e.g., using a Bioanalyzer).
-
Sequence the library using a high-throughput sequencing platform.[16][17]
-
Analyze the sequencing data to identify regions of the genome with differential chromatin accessibility between the this compound treated and control samples.
Signaling Pathways and Regulatory Mechanisms
BRD7, as a component of the PBAF complex, is involved in several signaling pathways that are crucial for cellular homeostasis and are often dysregulated in cancer.
BRD7 in the PBAF Complex and Transcriptional Regulation
The canonical function of BRD7 is to anchor the PBAF complex to acetylated histones at specific gene promoters and enhancers. This recruitment facilitates chromatin remodeling by the ATPase subunit (BRG1 or BRM), leading to either activation or repression of target gene transcription.[2][19]
Caption: Inhibition of BRD7 by this compound disrupts PBAF recruitment.
BRD7 in Cancer-Related Signaling Pathways
BRD7 has been shown to interact with and modulate the activity of key tumor suppressor proteins and oncogenic pathways.
-
p53 Pathway: BRD7 can interact with p53 and is required for the transcriptional activation of a subset of p53 target genes, thereby promoting cell cycle arrest and apoptosis.[6]
-
BRCA1 Pathway: BRD7 directly binds to BRCA1 and is involved in BRCA1-dependent transcriptional regulation, highlighting a role in DNA repair and tumor suppression.[13][14]
-
Wnt/β-catenin Pathway: The role of BRD7 in this pathway appears to be context-dependent, with reports of both positive and negative regulation.[2]
-
Ras/MEK/ERK Pathway: BRD7 has been shown to inhibit this pro-proliferative pathway.[4][5][20]
Caption: BRD7 interacts with multiple cancer-related signaling pathways.
Conclusion
This compound is an indispensable chemical tool for dissecting the intricate functions of BRD7 within the PBAF chromatin remodeling complex. Its ability to selectively inhibit the BRD7 bromodomain allows for the precise investigation of BRD7's role in gene regulation and its impact on various signaling pathways implicated in cancer. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to further elucidate the therapeutic potential of targeting BRD7 in human diseases.
References
- 1. devbiology-cobre.omrf.org [devbiology-cobre.omrf.org]
- 2. mdpi.com [mdpi.com]
- 3. The Many Roles of BAF (mSWI/SNF) and PBAF Complexes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD7: a novel tumor suppressor gene in different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma [jcancer.org]
- 7. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - DEVELOPMENT OF TOOLS TO UNDERSTAND THE ROLE OF THE PBAF CHROMATIN REMODELER IN PROSTATE CANCER - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. BRD7, a subunit of SWI/SNF complexes, binds directly to BRCA1 and regulates BRCA1-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ATAC-seq: A Method for Assaying Chromatin Accessibility Genome-Wide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ATAC-Seq: Comprehensive Guide to Chromatin Accessibility Profiling - CD Genomics [cd-genomics.com]
- 17. m.youtube.com [m.youtube.com]
- 18. ATAC-Seq for Chromatin Accessibility Analysis | Illumina [illumina.com]
- 19. BRD7, a novel PBAF-specific SWI/SNF subunit, is required for target gene activation and repression in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer [frontiersin.org]
Brd7-IN-3: A Dual Inhibitor of BRD7 and BRD9 Bromodomains
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomains are epigenetic reader modules that recognize acetylated lysine (B10760008) residues on histone tails and other proteins, playing a crucial role in the regulation of gene transcription. Their involvement in various diseases, particularly cancer, has established them as attractive targets for therapeutic intervention. Among the 61 identified human bromodomains, BRD7 and BRD9, both components of distinct SWI/SNF chromatin remodeling complexes, have emerged as significant players in cancer biology. BRD7 is often described as a tumor suppressor, involved in pathways such as p53 signaling, while BRD9 is considered an oncogene, implicated in various malignancies. The development of small molecule inhibitors that can modulate the activity of these proteins is a key focus in drug discovery.
This technical guide provides a comprehensive overview of Brd7-IN-3, a dual inhibitor of the bromodomains of BRD7 and BRD9. This compound, also identified as compound 1-78 in its primary publication, serves as a valuable chemical tool for elucidating the biological functions of BRD7 and BRD9.[1]
This compound: A Profile of a Dual Inhibitor
This compound is a potent small molecule that exhibits inhibitory activity against both BRD7 and BRD9 bromodomains. Its dual nature allows for the simultaneous modulation of these two related but functionally distinct epigenetic regulators.
Quantitative Data Summary
The following tables summarize the in vitro binding affinity and cellular potency of this compound against BRD7 and BRD9.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Target | IC50 (μM)[2][3] | Kd (nM) (bromoKdELECT)[1] | Kd (μM) (MST)[1] |
| BRD7 | 1.6 | 290 | 1.2 |
| BRD9 | 2.7 | 650 | No binding detected |
Table 2: BROMOscan Selectivity Profile of this compound (at 2 µM)
| Bromodomain | % of Control (DMSO) |
| BRD7 | <10% |
| BRD9 | 25-50% |
| BRPF1 | <10% |
| Other screened bromodomains | >50% |
(Note: A lower % of control indicates stronger binding. Data is inferred from primary literature descriptions.)[1]
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Result |
| LNCaP (Prostate Cancer) | CellTiter-Glo | Cell Viability | Growth inhibition observed |
| PC-3 (Prostate Cancer) | CellTiter-Glo | Cell Viability | Minimal effect on growth |
| HEK293T | NanoBRET | Target Engagement | Binds to BRD7 and to a lesser extent BRD9 |
Key Signaling Pathways
This compound, by inhibiting BRD7 and BRD9, can modulate a variety of signaling pathways critical in cancer.
BRD7-Associated Signaling Pathway
BRD7 is a crucial component of pathways that regulate cell cycle and tumor suppression.[4] Its interaction with p53 is vital for the transcriptional activation of a subset of p53 target genes, leading to cell cycle arrest and senescence.[2][4][5]
Caption: BRD7 interaction with p53 and p300 in the nucleus.
BRD9-Associated Signaling Pathway
BRD9 has been shown to play a role in sustaining the activation of the STAT5 pathway in acute myeloid leukemia (AML).[6][7][8][9] It does so by regulating the expression of SOCS3, a suppressor of cytokine signaling.[9]
Caption: BRD9-mediated regulation of the STAT5 signaling pathway.
Experimental Methodologies
The following sections detail the key experimental protocols used in the characterization of this compound, based on the methodologies described in the primary literature.
Experimental Workflow
The discovery and characterization of this compound followed a logical progression from initial screening to cellular evaluation.
Caption: Experimental workflow for the characterization of this compound.
Fluorescence Polarization (FP) Assay
This assay is used to determine the binding affinity of inhibitors to the bromodomain.
-
Principle: The assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled probe. When the probe is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to a larger protein (the bromodomain), its tumbling is slowed, leading to an increase in polarization. An inhibitor will compete with the probe for binding to the bromodomain, causing a decrease in polarization.
-
Protocol:
-
A fluorescently labeled probe (e.g., a derivative of a known bromodomain ligand) is incubated with the purified bromodomain protein (BRD7 or BRD9) in an appropriate assay buffer.
-
Serial dilutions of the test compound (this compound) are added to the wells of a microplate containing the protein-probe mixture.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
The IC50 value is determined by plotting the change in polarization against the inhibitor concentration. The Ki value is then calculated from the IC50.
-
NanoBRET™ Target Engagement Assay
This assay is used to quantify the binding of the inhibitor to its target protein within living cells.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged bromodomain (the donor) and a cell-permeable fluorescent tracer that binds to the bromodomain (the acceptor). When the tracer binds to the NanoLuc-bromodomain fusion protein, energy is transferred from the luciferase to the tracer, resulting in a BRET signal. A test compound that binds to the bromodomain will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.
-
Protocol:
-
HEK293T cells are transiently transfected with a plasmid encoding the NanoLuc-BRD7 or NanoLuc-BRD9 fusion protein.
-
The transfected cells are seeded into a multi-well plate.
-
The cells are then treated with a specific NanoBRET tracer at a fixed concentration, along with serial dilutions of the test compound (this compound).
-
After an incubation period to allow for compound entry and binding, the NanoGlo® substrate for the NanoLuc luciferase is added.
-
The donor emission (at 450 nm) and the acceptor emission (at 610 nm) are measured using a plate reader.
-
The BRET ratio is calculated, and IC50 values are determined from the dose-response curves.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is used to assess the effect of the inhibitor on the proliferation of cancer cells.
-
Principle: The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, D-luciferin. The luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Protocol:
-
Prostate cancer cells (e.g., LNCaP, PC-3) are seeded in a multi-well plate and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound or a vehicle control (DMSO).
-
The plates are incubated for a specified period (e.g., 4 to 7 days).
-
The CellTiter-Glo® reagent is added to each well, and the plate is shaken to induce cell lysis.
-
After a brief incubation to stabilize the luminescent signal, the luminescence is measured using a plate reader.
-
The effect on cell viability is determined by comparing the luminescent signal in treated wells to that in control wells.
-
Conclusion
This compound is a valuable chemical probe for studying the dual roles of BRD7 and BRD9 in cellular processes. Its characterization through a range of biochemical and cell-based assays provides a solid foundation for its use in elucidating the complex biology of these epigenetic regulators. The detailed methodologies and data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting BRD7 and BRD9 in cancer and other diseases.
References
- 1. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD7 is a candidate tumour suppressor gene required for p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Impact of Selective BRD7 Inhibition on Androgen Receptor Signaling in Prostate Cancer
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bromodomain-containing protein 7 (BRD7) has emerged as a critical regulator of gene transcription and a tumor suppressor in various malignancies, including prostate cancer.[1][2] As a key subunit of the PBAF chromatin remodeling complex, BRD7 influences cellular processes by binding to acetylated histones.[3][4][5] The androgen receptor (AR) is a primary driver of prostate cancer progression, making it a central therapeutic target.[6][7] Recent evidence indicates that BRD7 negatively regulates AR-driven transcription, presenting a novel therapeutic avenue.[8][9] This document provides a technical overview of the effects of selective BRD7 inhibitors, using the representative compound 2-77, on AR signaling pathways. It details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the associated biological and experimental workflows.
Mechanism of Action: BRD7 Inhibition
Selective BRD7 inhibitors are small-molecule compounds designed to competitively bind to the acetyl-lysine binding pocket within the bromodomain of the BRD7 protein.[10][11] This targeted action prevents BRD7 from docking onto acetylated histone tails on chromatin.[10]
The functional consequence of this inhibition is the disruption of the PBAF chromatin remodeling complex's ability to regulate gene expression at specific loci.[10] In the context of androgen-dependent prostate cancer, the inhibition of BRD7 has been shown to significantly reduce the expression of AR target genes, an effect that mirrors the activity of direct AR antagonists like enzalutamide.[12] This suggests that BRD7 is a key co-factor required for robust AR-mediated transcription.
Quantitative Data Summary
The following tables summarize the quantitative effects of the selective BRD7 inhibitor 2-77 in prostate cancer cell models.
Table 1: Effect of BRD7 Inhibitor (2-77) on Global Gene Expression in LNCaP Cells
| Treatment Group | Concentration | Duration | Downregulated Genes (FC > 1.5, Padj < 0.05) | Upregulated Genes (FC > 1.5, Padj < 0.05) | Data Source |
| BRD7 Inhibitor (2-77) | 1 µM | 72 h | 661 | 859 | RNA-Seq[12] |
| AR Antagonist (Enzalutamide) | 10 µM | 72 h | 662 | 609 | RNA-Seq[12] |
| A high degree of overlap and correlation was observed in gene expression changes induced by 2-77 and Enzalutamide, confirming a functional link between BRD7 and AR signaling.[12] |
Table 2: Effect of BRD7 Inhibitor (2-77) on Prostate Cancer Cell Proliferation
| Cell Line | AR Status | Treatment (1 µM, 72h) | Outcome | Data Source |
| LNCaP | Positive | BRD7 Inhibitor (2-77) | Growth Affected | Cell Proliferation Assay[12] |
| PC3 | Negative | BRD7 Inhibitor (2-77) | Growth Not Affected | Cell Proliferation Assay[12] |
| The differential effect on proliferation highlights the inhibitor's specific activity in an AR-dependent context. |
Signaling Pathway and Inhibitor Mechanism
The following diagram illustrates the androgen receptor signaling pathway and the point of intervention for a selective BRD7 inhibitor.
References
- 1. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical significance of bromodomain-containing protein 7 and its association with tumor progression in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The transcriptional regulation role of BRD7 by binding to acetylated histone through bromodomain | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of potent and selective inhibitors of BRD7 and BRD9 bromodomains - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00152H [pubs.rsc.org]
- 6. Frontiers | Recent Discoveries in the Androgen Receptor Pathway in Castration-Resistant Prostate Cancer [frontiersin.org]
- 7. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies | MDPI [mdpi.com]
- 8. TRIM24 mediates ligand-dependent activation of androgen receptor and is repressed by a bromodomain-containing protein, BRD7, in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Brd7-IN-3: A Technical Guide to its Impact on Tumor Suppressor Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brd7-IN-3, a potent and selective dual inhibitor of the bromodomain-containing proteins BRD7 and BRD9, has emerged as a critical tool for investigating the roles of these epigenetic readers in cancer biology. BRD7 is a known tumor suppressor, frequently downregulated in various malignancies and a key component of the p53 and BRCA1 tumor suppressor pathways. Inhibition of BRD7 by this compound is hypothesized to modulate the expression of a wide array of genes, including critical tumor suppressors, thereby impacting cancer cell proliferation and survival. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its observed and predicted effects on tumor suppressor gene expression. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate further research and drug development efforts targeting the BRD7/9 axis.
Introduction to this compound
This compound (also referred to as compound 1-78) is a small molecule inhibitor designed to target the bromodomain of BRD7 and its close homolog, BRD9.[1][2] Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription. By occupying the acetyl-lysine binding pocket of the BRD7 bromodomain, this compound disrupts its interaction with chromatin, leading to alterations in the expression of BRD7 target genes.[3]
The rationale for targeting BRD7 in cancer stems from its well-established role as a tumor suppressor. BRD7 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, a variant of the SWI/SNF complex.[4] It is essential for the transcriptional activation of a subset of p53 target genes and is also a binding partner of BRCA1, participating in the regulation of estrogen receptor α expression.[4][5] Given that BRD7 is frequently downregulated in cancers such as breast, prostate, and ovarian cancer, its inhibition by molecules like this compound provides a valuable approach to probe the consequences of BRD7 loss-of-function.[4]
Quantitative Data: Impact of BRD7 Inhibition on Gene Expression
While comprehensive data on the direct effects of this compound on a wide range of tumor suppressor genes is still emerging, studies on the closely related and more selective BRD7 inhibitor, compound 2-77, in prostate cancer cells (LNCaP) provide significant insights. Inhibition of BRD7 is expected to produce effects opposite to those of BRD7 overexpression. Since BRD7 is a positive regulator of many tumor suppressor genes, its inhibition is predicted to decrease their expression.
The following table summarizes the inhibitory activity of this compound and the gene expression changes induced by a selective BRD7 inhibitor in LNCaP cells.
| Inhibitor | Target(s) | IC50 (µM) | Cell Line | Treatment | Downregulated Genes of Interest | Upregulated Genes of Interest | Reference |
| This compound (1-78) | BRD7, BRD9 | 1.6 (BRD7), 2.7 (BRD9) | N/A | N/A | Data not yet available | Data not yet available | [1][2] |
| Compound 2-77 | BRD7 > BRD9 | 1.1 (BRD7), 3.2 (BRD9) in HEK293T cells | LNCaP | 1 µM for 72h | Androgen Receptor (AR) target genes | Detailed list pending full supplementary data access | [6] |
Note: The full list of 661 downregulated and 859 upregulated genes from the RNA-Seq data mentioned in Ordonez-Rubiano et al., 2023 is crucial for a complete picture and is anticipated to be found in the supplementary materials of the publication. The focus on Androgen Receptor (AR) target genes in prostate cancer is a key finding.[6]
Key Signaling Pathways Modulated by BRD7
The inhibition of BRD7 by this compound is expected to impact several critical signaling pathways where BRD7 plays a regulatory role. The following diagrams illustrate these pathways.
The p53 Tumor Suppressor Pathway
BRD7 is a crucial co-factor for the tumor suppressor protein p53. It is required for the efficient p53-mediated transcription of a subset of its target genes, which are involved in cell cycle arrest and apoptosis.[4][5] Inhibition of BRD7 would therefore be expected to attenuate the p53 transcriptional response.
Caption: BRD7's role in the p53 pathway and its inhibition by this compound.
The BRCA1-Mediated Transcription Pathway
BRD7 is a direct binding partner of the tumor suppressor BRCA1 and is involved in the transcriptional regulation of BRCA1 target genes, such as the estrogen receptor α (ERα).[7][8] Inhibition of BRD7 could disrupt this interaction and affect BRCA1-mediated gene expression.
Caption: BRD7's interaction with BRCA1 and its inhibition by this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. The following are representative protocols for key experiments used in the characterization of BRD7 inhibitors.
Cell Culture and Inhibitor Treatment
-
Cell Lines: LNCaP (prostate cancer, androgen-sensitive), PC-3 (prostate cancer, androgen-insensitive), HEK293T (human embryonic kidney).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Treatment Protocol: Cells are seeded in appropriate culture vessels (e.g., 6-well plates for RNA extraction, 96-well plates for viability assays). After 24 hours, the culture medium is replaced with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). The final DMSO concentration should be kept constant across all conditions (e.g., <0.1%). Cells are then incubated for the desired duration (e.g., 72 hours).
RNA Sequencing (RNA-Seq) Analysis
This protocol outlines the general workflow for analyzing gene expression changes upon treatment with a BRD7 inhibitor.
Caption: A typical workflow for an RNA-sequencing experiment.
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The purified mRNA is then fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA is synthesized, and the double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are quality-controlled and aligned to a reference genome. Gene expression levels are quantified, and differential gene expression analysis is performed between inhibitor-treated and vehicle-treated samples to identify significantly up- and downregulated genes.
Cell Viability Assay (CellTiter-Glo®)
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 4 days).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Western Blotting
-
Purpose: To determine the protein levels of BRD7 and downstream targets of the affected signaling pathways.
-
Procedure:
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-BRD7, anti-p53, anti-p21) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion and Future Directions
This compound is a valuable chemical probe for elucidating the complex roles of BRD7 and BRD9 in cancer. The inhibition of BRD7 is expected to have a significant impact on the expression of tumor suppressor genes, primarily through the disruption of the p53 and BRCA1 pathways. The preliminary data from similar selective BRD7 inhibitors in prostate cancer cells confirms that BRD7 inhibition leads to widespread changes in gene expression.
Future research should focus on:
-
Conducting comprehensive gene expression profiling (e.g., RNA-seq) in a broader range of cancer cell lines treated with this compound to identify a consensus set of regulated tumor suppressor genes.
-
Performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to determine the genome-wide binding sites of BRD7 that are displaced by this compound.
-
Investigating the in vivo efficacy of this compound in preclinical cancer models to validate its therapeutic potential.
This technical guide provides a foundational resource for researchers aiming to explore the therapeutic potential of targeting BRD7. The provided data, protocols, and pathway diagrams are intended to facilitate the design and execution of further studies in this promising area of cancer research.
References
- 1. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - figshare - Figshare [figshare.com]
- 4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 5. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 6. eubopen.org [eubopen.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. medchemexpress.com [medchemexpress.com]
The Role of BRD7 in Insulin Signaling: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 7 (BRD7) is emerging as a critical regulator in the insulin (B600854) signaling cascade. Initially identified for its role as a tumor suppressor, recent studies have elucidated its significant function in metabolic regulation, particularly in glucose homeostasis. Reduced hepatic BRD7 levels are associated with obesity and glucose intolerance. Conversely, restoring BRD7 expression in the liver of obese mouse models has been shown to improve glucose tolerance and ameliorate hyperglycemia.[1][2] This document provides an in-depth technical overview of the molecular mechanisms by which BRD7 influences the insulin signaling pathway, supported by experimental evidence. It details the intricate interactions of BRD7 with key signaling molecules, presents quantitative data from relevant studies in a structured format, outlines experimental protocols, and provides visual diagrams of the signaling pathways and experimental workflows.
Introduction: BRD7 as a Novel Player in Metabolic Regulation
Bromodomain-containing protein 7 (BRD7) is a member of the bromodomain-containing protein family.[3] While extensively studied for its involvement in tumor suppression through interactions with proteins like p53 and BRCA1, its role in metabolic diseases has become an area of intense research.[3] Notably, BRD7 protein levels are significantly diminished in the livers of obese mice.[1] The restoration of hepatic BRD7 levels in obese and type 2 diabetic mouse models improves glucose tolerance, suggesting a crucial role for BRD7 in maintaining glucose homeostasis.[1][3] This paper will explore the multifaceted influence of BRD7 on the insulin signaling pathway, highlighting its interactions with key components of the cascade and its potential as a therapeutic target.
Molecular Mechanisms of BRD7 Action in Insulin Signaling
BRD7 modulates insulin signaling through several key mechanisms, primarily centered around its interaction with phosphatidylinositol 3-kinase (PI3K) and its impact on downstream effectors.
Interaction with PI3K Regulatory Subunits
A pivotal mechanism of BRD7 action involves its interaction with the p85α and p85β regulatory subunits of PI3K.[3][4] In metabolic tissues like the liver, p85 subunits exist in excess of the p110 catalytic subunits. This excess of free p85 can inhibit PI3K signaling. BRD7 has been shown to bind to the subset of p85 proteins not associated with p110 and facilitate their translocation to the nucleus.[4] This sequestration of inhibitory p85 monomers by BRD7 is proposed to enhance insulin-stimulated PI3K activity.[4]
Regulation of Downstream Effectors: An AKT-Independent and -Dependent Role
BRD7's influence extends to key downstream effectors of the insulin signaling pathway. Overexpression of BRD7 has been demonstrated to increase the phosphorylation of AKT, a central node in the insulin cascade.[3] Furthermore, BRD7 enhances the phosphorylation of Glycogen (B147801) Synthase Kinase 3β (GSK3β) at Serine 9, a modification that leads to its inactivation and promotes glycogen synthesis.[3][4][5] Intriguingly, BRD7 can induce GSK3β phosphorylation even in the absence of AKT activity, suggesting the existence of an AKT-independent mechanism of action.[3][5] This alternative pathway appears to involve the ribosomal protein S6 kinase (S6K).[3][5]
Moreover, evidence suggests an alternative insulin signaling pathway that is independent of Insulin Receptor Substrate (IRS) proteins, in which BRD7 plays a significant role.[2] Studies have shown an interaction between BRD7 and the insulin receptor (InsR), and that IRS1/2 are not required for BRD7's regulation of glucose metabolism, particularly in the context of obesity.[2]
Regulation of ER Stress and XBP1s
BRD7 also plays a role in mitigating endoplasmic reticulum (ER) stress, a condition implicated in metabolic diseases. It facilitates the nuclear translocation of the spliced form of X-box binding protein 1 (XBP1s), a master regulator of the ER protein folding function.[1][3] By increasing the activity of XBP1s, BRD7 helps to alleviate ER stress, thereby improving glucose tolerance.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the role of BRD7 in insulin signaling.
| Parameter | Model System | BRD7 Modulation | Observed Effect | Reference |
| GSK3β Phosphorylation (Ser9) | In vitro and in vivo models | Overexpression | Increased phosphorylation | [3][4][5] |
| AKT Phosphorylation (Ser473) | Obese mouse liver | Overexpression | Increased phosphorylation | [3] |
| AKT Phosphorylation (Ser473) | Cancerous conditions | Overexpression | Decreased phosphorylation | [3] |
| 4E-BP1 Phosphorylation | In vitro and in vivo models | Overexpression | Increased phosphorylation | [3][5] |
| Blood Glucose Levels | High-fat diet-challenged liver-specific IRS1/2 knockout mice | Upregulation of hepatic BRD7 | Significantly reduced | [2] |
| Glucose Homeostasis | High-fat diet-challenged liver-specific IRS1/2 knockout mice | Upregulation of hepatic BRD7 | Restored | [2] |
| Nuclear XBP1s | Liver of knockout mouse model and adenovirus-mediated knockdown | Downregulation | Lack of nuclear XBP1s | [1] |
| Body Weight | Liver-specific BRD7 knockout (LBKO) mice on a high-fat diet | Knockout | Increased compared to wild type | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to elucidate the function of BRD7 in the insulin signaling pathway.
Adenovirus Production and In Vivo Infection
-
Objective: To achieve hepatic overexpression or knockdown of BRD7 in mouse models.
-
Protocol:
-
Recombinant adenoviruses expressing BRD7 (Ad-BRD7) or a short-hairpin RNA targeting BRD7 (Ad-shBRD7) are generated using a commercially available system (e.g., AdEasy system).
-
The generated adenoviruses are purified by cesium chloride gradient centrifugation.
-
For in vivo infection, mice are anesthetized and injected with the adenovirus preparation via the tail vein.
-
Control groups are injected with an adenovirus expressing a non-targeting sequence or a reporter gene (e.g., GFP).
-
Metabolic studies and tissue harvesting are typically performed 5-7 days post-injection.
-
Immunoprecipitation and Western Blotting
-
Objective: To assess protein-protein interactions (e.g., BRD7 and p85) and protein phosphorylation states.
-
Protocol:
-
Cells or liver tissues are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
For immunoprecipitation, the lysate is pre-cleared with protein A/G agarose (B213101) beads.
-
The pre-cleared lysate is then incubated with a primary antibody against the protein of interest (e.g., anti-BRD7) overnight at 4°C.
-
Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
The beads are washed multiple times to remove non-specific binding.
-
The immunoprecipitated proteins are eluted by boiling in SDS-PAGE sample buffer.
-
For Western blotting, protein samples (either whole-cell lysates or immunoprecipitates) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., anti-p-AKT, anti-AKT, anti-p-GSK3β, anti-GSK3β, anti-BRD7, anti-p85).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Glucose, Insulin, and Pyruvate (B1213749) Tolerance Tests
-
Objective: To assess in vivo glucose metabolism and insulin sensitivity.
-
Protocol:
-
Glucose Tolerance Test (GTT):
-
Mice are fasted overnight (typically 16 hours).
-
A baseline blood glucose measurement is taken from the tail vein.
-
Mice are administered an intraperitoneal (i.p.) injection of glucose (typically 2 g/kg body weight).
-
Blood glucose levels are measured at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Mice are fasted for a shorter period (typically 4-6 hours).
-
A baseline blood glucose measurement is taken.
-
Mice are administered an i.p. injection of human insulin (typically 0.75 U/kg body weight).
-
Blood glucose levels are measured at specified time points (e.g., 15, 30, 45, and 60 minutes) post-injection.
-
-
Pyruvate Tolerance Test (PTT):
-
Mice are fasted overnight.
-
A baseline blood glucose measurement is taken.
-
Mice are administered an i.p. injection of sodium pyruvate (typically 2 g/kg body weight).
-
Blood glucose levels are measured at specified time points to assess the rate of gluconeogenesis.
-
-
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this document.
Caption: BRD7's multifaceted role in the insulin signaling pathway.
Caption: Workflow for immunoprecipitation and Western blotting.
Caption: Experimental workflow for a Glucose Tolerance Test (GTT).
Conclusion and Future Directions
BRD7 has been identified as a significant regulator of the insulin signaling pathway, exerting its influence through multiple mechanisms. Its ability to modulate PI3K activity, influence downstream effectors both dependently and independently of AKT, and regulate ER stress underscores its importance in maintaining glucose homeostasis. The data strongly suggest that reduced hepatic BRD7 levels contribute to the pathophysiology of obesity and type 2 diabetes.
Future research should focus on further elucidating the precise molecular interactions of BRD7 within the insulin signaling cascade. Investigating the factors that regulate BRD7 expression in metabolic tissues could provide valuable insights. Furthermore, the development of small molecules that can modulate BRD7 activity or expression could represent a novel therapeutic strategy for the treatment of insulin resistance and type 2 diabetes. The exploration of "Brd7-IN-3" or other specific modulators, once identified and characterized, will be a critical next step in translating these basic research findings into clinical applications.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. BRD7 regulates the insulin-signaling pathway by increasing phosphorylation of GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BRD7 regulates the insulin-signaling pathway by increasing phosphorylation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of Brd7-IN-3 Beyond BRD7/BRD9: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets of Brd7-IN-3, a chemical probe designed as a dual inhibitor of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9). While primarily targeting these two homologous proteins, a thorough understanding of its broader cellular interactions is critical for the precise interpretation of experimental results and potential therapeutic development. This document summarizes the known quantitative data for this compound binding, details the experimental protocols for target identification and validation, and visualizes key signaling pathways and experimental workflows.
Quantitative Data on Cellular Targets of this compound
This compound, also referred to as compound 1-78 in its primary publication, has been characterized for its binding affinity against its intended targets, BRD7 and BRD9, as well as for off-target interactions within the bromodomain family. The following table summarizes the available quantitative data.
| Target | Method | Value | Unit | Reference |
| BRD7 | IC50 (FP) | 1.6 | µM | [1] |
| Kd (bromoKdELECT) | 290 | nM | [2] | |
| Kd (MST) | 1.2 | µM | [2] | |
| BRD9 | IC50 (FP) | 2.7 | µM | [1] |
| Kd (bromoKdELECT) | 650 | nM | [2] | |
| Kd (MST) | No Binding | - | [2] | |
| BRPF1B | Kd (bromoKdELECT) | 1200 | nM | [2] |
Note: A comprehensive, unbiased screen of this compound against the entire human kinome or proteome is not publicly available. The known off-target binding is currently limited to the bromodomain family.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound and its cellular targets.
Thermal Shift Assay (TSA)
This biophysical assay is used to assess the binding of a ligand to a target protein by measuring the change in the protein's thermal stability.
-
Principle: Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
-
Protocol:
-
Recombinant BRD7 or BRD9 bromodomain protein is diluted in a suitable buffer (e.g., 100 mM KPO4 pH 7.5, 100 mM NaCl, 1 mM TCEP).
-
The protein solution is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
This compound or a vehicle control (e.g., DMSO) is added to the protein-dye mixture at various concentrations.
-
The reaction is performed in a quantitative PCR instrument, where the temperature is gradually increased.
-
The fluorescence is measured at each temperature increment. The Tm is determined as the midpoint of the unfolding transition.
-
An increase in Tm in the presence of this compound indicates binding.
-
Fluorescence Polarization (FP) Assay
This competitive binding assay is used to determine the IC50 value of an inhibitor.
-
Principle: A fluorescently labeled probe that binds to the target protein will have a high fluorescence polarization due to its slow tumbling in solution. An unlabeled inhibitor that competes for the same binding site will displace the fluorescent probe, leading to a decrease in fluorescence polarization.
-
Protocol:
-
A fluorescently labeled probe with known affinity for the BRD7/BRD9 bromodomain is synthesized.
-
Recombinant BRD7 or BRD9 bromodomain protein is incubated with the fluorescent probe at a concentration that results in a significant polarization signal.
-
Serial dilutions of this compound are added to the protein-probe mixture.
-
The fluorescence polarization is measured after an incubation period.
-
The IC50 value is calculated by fitting the data to a dose-response curve.
-
NanoBRET™ Target Engagement Assay
This live-cell assay measures the engagement of a compound with its target protein.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same protein (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
-
Protocol:
-
HEK293T cells are transiently transfected with a plasmid encoding a NanoLuc®-BRD7 or NanoLuc®-BRD9 fusion protein.
-
The transfected cells are seeded into multi-well plates.
-
The cells are treated with a fluorescent tracer that binds to the bromodomain.
-
Serial dilutions of this compound are added to the cells.
-
The NanoBRET™ substrate is added, and the donor and acceptor emission signals are measured using a luminometer.
-
The BRET ratio is calculated, and the IC50 value for target engagement in live cells is determined.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is used to assess the effect of a compound on cell proliferation and viability.
-
Principle: The assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The luciferase-based reaction generates a luminescent signal that is proportional to the number of viable cells.
-
Protocol:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3) are seeded in multi-well plates.
-
The cells are treated with serial dilutions of this compound or a vehicle control.
-
After a specified incubation period (e.g., 4-7 days), the CellTiter-Glo® reagent is added to each well.
-
The plate is incubated to allow for cell lysis and stabilization of the luminescent signal.
-
The luminescence is measured using a luminometer.
-
The effect of this compound on cell viability is determined by comparing the luminescence of treated cells to that of control cells.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways in which BRD7 is involved and which may be modulated by this compound.
Caption: BRD7 enhances p53-mediated transcription by stabilizing p53 and recruiting p300.
Caption: BRD7, as part of the PBAF complex, facilitates AR-mediated gene expression.
Experimental Workflows
The following diagrams illustrate the general workflows for identifying and characterizing a chemical probe like this compound.
Caption: A general workflow for the validation of a chemical probe like this compound.
References
The Role of Brd7 Inhibition in Nasopharyngeal Carcinoma: A Technical Overview of Brd7-IN-3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nasopharyngeal carcinoma (NPC) presents a significant clinical challenge, particularly in endemic regions. The bromodomain-containing protein 7 (BRD7) has been identified as a critical tumor suppressor in NPC, with its downregulation correlating with poor prognosis. BRD7 is intricately involved in the regulation of multiple oncogenic signaling pathways, including the Ras/MEK/ERK, PI3K/AKT, and Wnt/β-catenin pathways. Its loss contributes to increased cell proliferation, survival, and immune evasion. Brd7-IN-3 has emerged as a dual inhibitor of BRD7 and its close homolog BRD9. While direct studies of this compound in nasopharyngeal carcinoma are not yet available, its mechanism as a BRD7 inhibitor suggests a promising therapeutic avenue. This document provides a comprehensive technical guide on the established role of BRD7 in NPC and the anticipated therapeutic impact of its inhibition by compounds such as this compound.
The Tumor Suppressive Role of BRD7 in Nasopharyngeal Carcinoma
BRD7 functions as a crucial nuclear transcription factor that is consistently downregulated in NPC tissues and cell lines.[1][2] Its tumor-suppressive functions are multifaceted, impacting cell cycle progression, apoptosis, and the tumor microenvironment.
Regulation of Key Signaling Pathways
BRD7 exerts its tumor-suppressive effects by modulating several critical signaling cascades:
-
PI3K/AKT/mTOR Pathway: BRD7 has been shown to inhibit the PI3K/AKT/mTOR signaling pathway. This inhibition leads to the downregulation of downstream effectors, including phosphorylated STAT3, which in turn reduces the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein.[1]
-
Ras/MEK/ERK and Rb/E2F Pathways: By negatively regulating the Ras/MEK/ERK and Rb/E2F pathways, BRD7 controls cell cycle progression from the G1 to S phase, thereby inhibiting cell proliferation.[2][3]
-
Wnt/β-catenin Pathway: BRD7 can suppress the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell growth.[3]
-
BIRC2 Regulation: BRD7 directly binds to the enhancer region of Baculoviral IAP Repeat Containing 2 (BIRC2), an anti-apoptotic protein, and negatively regulates its expression.[4][5]
Interaction with circBRD7
A circular RNA derived from the BRD7 gene, circBRD7, forms a positive feedback loop with its host gene. circBRD7 enhances the transcriptional activation of BRD7, and in turn, BRD7 promotes the formation of circBRD7. This circuit amplifies the tumor-suppressive effects of BRD7.[6][7]
This compound: A Dual Inhibitor of BRD7 and BRD9
This compound is a small molecule inhibitor that targets the bromodomains of both BRD7 and BRD9. While its activity has been primarily characterized in prostate cancer, its inhibitory constants provide a basis for its potential application in other cancers where BRD7 plays a significant role.
Quantitative Data for this compound
| Parameter | Value | Reference |
| IC50 (BRD7) | 1.6 μM | [8] |
| IC50 (BRD9) | 2.7 μM | [8] |
Anticipated Role of this compound in Nasopharyngeal Carcinoma
Based on the established tumor-suppressive functions of BRD7 in NPC, inhibition of BRD7 by this compound is expected to phenocopy the effects of BRD7 loss, potentially promoting NPC progression. However, in a therapeutic context where other compensatory mechanisms might be at play or in combination therapies, the effects could be different. A more likely therapeutic strategy would involve restoring BRD7 function or targeting downstream effectors that are upregulated upon BRD7 loss. For the purpose of this technical guide, we will outline the pathways and expected outcomes of inhibiting BRD7's function, which would be the direct action of this compound.
Expected Cellular and Molecular Effects of this compound in NPC
| Cellular Process | Expected Effect of this compound | Downstream Molecular Consequences |
| Cell Proliferation | Increase | Upregulation of Ras/MEK/ERK and Rb/E2F pathways, leading to G1/S phase transition. |
| Apoptosis | Decrease | Increased expression of BIRC2, an anti-apoptotic protein. |
| Immune Evasion | Increase | Upregulation of PD-L1 expression via activation of the PI3K/AKT/mTOR/STAT3 pathway. |
| Tumor Growth | Promotion | Enhanced cell proliferation and survival. |
Key Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the role of BRD7 and the effects of its inhibition in NPC.
Cell Culture and Transfection
-
Cell Lines: Human NPC cell lines such as CNE2 and 5-8F can be used.[1]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[1]
-
Transfection: For overexpression or knockdown studies, plasmids can be transfected into cells using standard lipid-based transfection reagents according to the manufacturer's instructions.[1]
Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., BRD7, p-AKT, AKT, p-STAT3, STAT3, PD-L1, BIRC2, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest or an isotype control IgG overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer.
-
Elution: Elute the protein complexes by boiling in SDS-PAGE loading buffer.
-
Analysis: Analyze the eluted proteins by Western blotting.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Cross-link proteins to DNA by treating cells with formaldehyde.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., BRD7) or a control IgG overnight.
-
Complex Capture: Use Protein A/G beads to precipitate the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions.[5]
In Vivo Xenograft Studies
-
Cell Preparation: Harvest and resuspend NPC cells in a suitable medium.
-
Implantation: Subcutaneously inject the cells into the flanks of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals.
-
Treatment: Once tumors are established, treat the mice with the investigational compound (e.g., this compound) or vehicle control.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and perform downstream analyses such as immunohistochemistry and Western blotting.[4]
Visualizing the Molecular Landscape
Signaling Pathways and Experimental Workflows
Caption: BRD7 signaling pathways in nasopharyngeal carcinoma.
Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.
Conclusion and Future Directions
BRD7 stands as a pivotal tumor suppressor in nasopharyngeal carcinoma, with its diminished expression contributing to the malignant phenotype. While this compound has been developed as an inhibitor of BRD7/BRD9, its direct application in NPC warrants careful consideration. The expected outcome of BRD7 inhibition would be the exacerbation of NPC progression. Therefore, therapeutic strategies should likely focus on restoring BRD7 expression or function, or targeting the downstream pathways that become dysregulated in its absence. Future research should aim to validate the effects of specific BRD7 inhibitors like this compound in NPC cell lines and animal models to fully elucidate their therapeutic potential, possibly in combination with other anti-cancer agents, to overcome the oncogenic consequences of BRD7 loss.
References
- 1. BRD7 Inhibited Immune Escape in Nasopharyngeal Carcinoma via Inhibiting PD-L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD7 enhances the radiosensitivity of nasopharyngeal carcinoma cells by negatively regulating USP5/METTL3 axis-mediated homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BRD7 inhibits enhancer activity and expression of BIRC2 to suppress tumor growth and metastasis in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. CircBRD7 attenuates tumor growth and metastasis in nasopharyngeal carcinoma via epigenetic activation of its host gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Impact of Brd7-IN-3 on p53-Dependent Transcriptional Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 7 (BRD7) has been identified as a critical positive regulator of the tumor suppressor protein p53, enhancing its stability and transcriptional activity. The recent development of small molecule inhibitors targeting BRD7, such as Brd7-IN-3, presents a novel therapeutic avenue for cancers where modulation of the p53 pathway is desirable. This technical guide provides an in-depth analysis of the known effects of BRD7 on p53-dependent transcriptional activation and the prospective impact of its inhibition by this compound. While direct experimental evidence on the effect of this compound on the p53 pathway is not yet available in published literature, this document synthesizes the established role of BRD7 to postulate a mechanism of action for this inhibitor. Detailed experimental protocols and structured data are provided to facilitate further research in this promising area.
Introduction to BRD7 and its Role in p53 Regulation
BRD7 is a member of the bromodomain-containing protein family and a subunit of the PBAF (polybromo-associated BRG1-associated factor) chromatin remodeling complex.[1][2] It functions as a tumor suppressor in various cancers, including breast, ovarian, and nasopharyngeal carcinomas.[1][3] A significant body of research has established BRD7 as a crucial component of the p53 signaling pathway.[3]
BRD7 positively regulates p53 through multiple mechanisms:
-
Transcriptional Coactivation: BRD7 interacts directly with p53 and the histone acetyltransferase p300. This interaction is essential for the efficient p53-mediated transcription of a subset of its target genes, including CDKN1A (p21), HDM2, and TIGAR.[2][3][4] BRD7 is recruited to the promoters of these target genes, where it facilitates histone acetylation, creating a favorable chromatin environment for transcription.[2]
-
Protein Stabilization: In some cellular contexts, such as breast cancer cells harboring wild-type p53, BRD7 increases the stability of the p53 protein.[5] It achieves this by decreasing the phosphorylation and activation of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[5] This effect is dependent on the bromodomain of BRD7 and involves the inactivation of the upstream kinase AKT.[5]
-
Direct Transcriptional Regulation of p53: In hepatocellular carcinoma, BRD7 has been shown to directly bind to the upstream regulatory region of the TP53 gene, enhancing its promoter activity and upregulating its transcription.[6]
Given these roles, the inhibition of BRD7 is expected to antagonize p53 function, leading to a decrease in the transcriptional activation of its target genes.
This compound: A Novel BRD7/BRD9 Dual Inhibitor
This compound (also referred to as compound 1-78) is a recently developed small molecule that acts as a dual inhibitor of the bromodomains of BRD7 and its close homolog, BRD9.[7][8]
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound.
| Compound | Target | IC50 (μM) | Reference |
| This compound | BRD7 | 1.6 | [7][9] |
| This compound | BRD9 | 2.7 | [7][9] |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against BRD7 and BRD9 bromodomains.
Postulated Effect on p53-Dependent Transcriptional Activation
Based on the established role of BRD7 as a p53 co-activator, inhibition of BRD7's bromodomain by this compound is hypothesized to disrupt its ability to facilitate p53-dependent transcription. The bromodomain is crucial for recognizing and binding to acetylated lysine (B10760008) residues on histones, a key step in chromatin remodeling and transcriptional activation.[10] By blocking this interaction, this compound would likely prevent the recruitment of the PBAF complex and p300 to p53 target gene promoters, thereby suppressing their expression.
Signaling Pathways and Experimental Workflows
BRD7-p53 Signaling Pathway
Caption: The BRD7-p53 signaling pathway, highlighting BRD7's multifaceted positive regulation of p53.
Hypothesized Mechanism of Action for this compound
Caption: Hypothesized mechanism of this compound in suppressing p53-dependent transcriptional activation.
Experimental Workflow: Luciferase Reporter Assay
Caption: Workflow for a luciferase reporter assay to quantify p53 transcriptional activity.
Key Experimental Protocols
The following are detailed methodologies for experiments crucial to elucidating the effect of this compound on p53-dependent transcriptional activation.
Luciferase Reporter Gene Assay
This assay is used to measure the transcriptional activity of p53 on a specific target promoter.[5]
-
Cell Culture and Transfection:
-
Seed cells (e.g., MCF-7, which have wild-type p53) in 24-well plates.
-
Co-transfect cells using a suitable transfection reagent with:
-
A firefly luciferase reporter plasmid containing a p53-responsive element (e.g., a p21 promoter fragment).
-
A Renilla luciferase plasmid as an internal control for transfection efficiency.
-
Optionally, a p53 expression vector if the endogenous p53 level is low.
-
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a DMSO vehicle control.
-
-
Lysis and Measurement:
-
After another 24-48 hours, lyse the cells using a passive lysis buffer.
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Western Blot Analysis
This technique is used to detect changes in the protein levels of p53 and its downstream targets.[5][6]
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p53, p21, BAX, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure changes in the mRNA levels of p53 target genes.[5]
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as required.
-
Extract total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Perform qPCR using a SYBR Green master mix with specific primers for target genes (CDKN1A, BAX, etc.) and a housekeeping gene (GAPDH, ACTB).
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the 2-ΔΔCt method.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays can determine if this compound affects the recruitment of BRD7 and p53 to the promoters of target genes.[6]
-
Cross-linking and Sonication:
-
Treat cells with this compound.
-
Cross-link protein-DNA complexes with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with antibodies against BRD7, p53, or a control IgG overnight.
-
Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
-
DNA Purification and Analysis:
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analyze the purified DNA by qPCR using primers specific for the promoter regions of p53 target genes.
-
Conclusion and Future Directions
BRD7 is a validated positive regulator of p53, making it an attractive target for therapeutic intervention. The development of this compound as a potent inhibitor of the BRD7 bromodomain provides a valuable chemical tool to probe this interaction further. While direct evidence is pending, it is strongly hypothesized that this compound will attenuate p53-dependent transcriptional activation by disrupting the chromatin-modifying functions of BRD7.
Future research should focus on experimentally validating this hypothesis using the protocols outlined in this guide. Key investigations should include determining the effect of this compound on the expression of p53 target genes at both the mRNA and protein levels, assessing its impact on p53 protein stability, and examining its ability to disrupt the recruitment of BRD7 to p53-responsive promoters. Such studies will be crucial in defining the therapeutic potential of this compound and other BRD7 inhibitors in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of potent and selective inhibitors of BRD7 and BRD9 bromodomains - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00152H [pubs.rsc.org]
- 3. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gentaur.com [gentaur.com]
- 5. BRD7 Stabilizes P53 via Dephosphorylation of MDM2 to Inhibit Tumor Growth in Breast Cancer Harboring Wild-type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma [jcancer.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Epigenetic Reader Domain | | Invivochem [invivochem.com]
- 10. pnas.org [pnas.org]
Understanding Brd7-IN-3's Involvement in Cell Cycle Progression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Brd7-IN-3
This compound is a dual inhibitor targeting the bromodomains of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9).[1] Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on proteins, including histones, playing a crucial role in the regulation of gene transcription. By inhibiting the bromodomain of BRD7, small-molecule inhibitors like this compound can disrupt its interaction with acetylated histones, leading to alterations in chromatin structure and gene expression.[2] This targeted approach offers a potential strategy for therapeutic intervention in diseases where BRD7 function is dysregulated, such as cancer.[2]
This compound has been identified as compound 1-78 in a study focused on the rational design of selective BRD7 bromodomain inhibitors.[1] The inhibitory activity of this compound is characterized by its half-maximal inhibitory concentration (IC50) values.
The Role of BRD7 in Cell Cycle Progression
BRD7 is recognized as a tumor suppressor protein that plays a significant role in the control of cell cycle progression.[3] Its primary function in this context is the inhibition of the G1 to S phase transition, thereby preventing uncontrolled cell proliferation.[3][4] This regulation is achieved through its involvement in several key signaling pathways.
Key Functions of BRD7 in Cell Cycle Control:
-
Transcriptional Regulation: BRD7 acts as a transcriptional regulator, influencing the expression of genes critical for cell cycle control.[5] It can function as both a coactivator and a corepressor of transcription.
-
Interaction with p53: BRD7 is a crucial component of a functional p53 pathway.[3] It interacts with the tumor suppressor protein p53 and is required for the efficient p53-mediated transcription of a subset of its target genes.[3][6] This interaction can lead to cell cycle arrest, apoptosis, and senescence.[4][7]
-
Regulation of the Rb/E2F Pathway: BRD7 has been shown to inhibit the G1-S transition by transcriptionally regulating important molecules in the Rb/E2F pathway.[3][5]
-
Involvement in the Ras/MEK/ERK Pathway: BRD7 can also regulate cell cycle progression through its influence on the Ras/MEK/ERK signaling cascade.[3][5]
-
Interaction with c-Myc: There is evidence of a functional interplay between BRD7 and the oncoprotein c-Myc. In some contexts, c-Myc can negatively regulate the expression of the BRD7 gene.[8] Conversely, in colorectal cancer, BRD7 has been shown to interact with and stabilize c-Myc, promoting cell proliferation and the G1/S phase transition.[9][10] This suggests a context-dependent role for the BRD7/c-Myc interaction.
Postulated Involvement of this compound in Cell Cycle Progression
Given that this compound is an inhibitor of BRD7, its primary mechanism of action in the context of the cell cycle is expected to be the disruption of the normal functions of the BRD7 protein. By preventing BRD7 from binding to chromatin, this compound would likely modulate the expression of genes involved in cell cycle regulation.[2]
Based on the known tumor-suppressive functions of BRD7 in many cancer types, inhibition by this compound could be hypothesized to lead to an increase in cell proliferation. However, in contexts where BRD7 may have oncogenic roles, such as the stabilization of c-Myc in colorectal cancer, its inhibition could lead to cell cycle arrest and a decrease in proliferation.[9][10]
For instance, in androgen receptor-positive prostate cancer cells, the knockdown of BRD7 has been shown to decrease cell proliferation, suggesting that in this context, BRD7 has a pro-proliferative role.[11] Therefore, the effect of this compound on cell cycle progression is likely to be highly dependent on the specific cellular context and the underlying genetic and signaling landscape of the cancer cells being studied.
Quantitative Data
While specific quantitative data on the effect of this compound on cell cycle progression is not yet publicly available, data from studies on other BRD7 inhibitors and BRD7 knockdown experiments can provide valuable insights into the potential effects.
Table 1: Inhibitory Activity of this compound
| Compound | Target(s) | IC50 (μM) | Reference |
| This compound | BRD7 | 1.6 | [1] |
| (compound 1-78) | BRD9 | 2.7 | [1] |
Table 2: Effects of BRD7 Inhibition/Knockdown on Cell Proliferation
| Cell Line | Method of Inhibition | Observed Effect on Proliferation | Reference |
| LNCaP (Prostate Cancer) | shRNA-mediated knockdown | Decreased cell proliferation | [11] |
| PC3 (Prostate Cancer) | shRNA-mediated knockdown | Little to no effect | [11] |
| HCT116 (Colorectal Cancer) | BRD7 knockdown | Significant G0/G1 phase arrest | [12] |
| SW620 (Colorectal Cancer) | BRD7 knockdown | Significant G0/G1 phase arrest | [12] |
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a standard method for analyzing the distribution of cells in the different phases of the cell cycle.[2][5][13][14]
Materials:
-
Cancer cell line of interest (e.g., LNCaP, HCT116)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Colony Formation Assay
This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony.[1][15][16][17][18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: Treat the cells with different concentrations of this compound or a vehicle control. The treatment can be continuous or for a defined period.
-
Incubation: Incubate the plates for a period that allows for the formation of visible colonies (typically 1-3 weeks), changing the medium as required.
-
Staining: Once colonies are of a sufficient size, wash the wells with PBS, fix the colonies with a suitable fixative (e.g., methanol), and then stain with Crystal Violet solution.
-
Quantification: After washing away the excess stain, the number of colonies in each well can be counted either manually or using an automated colony counter.
Mandatory Visualization
Caption: BRD7's role in regulating the G1/S cell cycle transition.
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion
While direct experimental evidence for the effect of this compound on cell cycle progression is still emerging, the known functions of its target, BRD7, provide a strong basis for postulating its involvement. As a potent inhibitor of BRD7, this compound is expected to modulate the activity of key cell cycle regulatory pathways, including those governed by p53, c-Myc, Rb/E2F, and Ras/MEK/ERK. The precise outcome of this compound treatment on the cell cycle is likely to be context-dependent, highlighting the importance of empirical testing in relevant cancer models. The experimental protocols provided in this guide offer a robust framework for investigating the cellular effects of this compound and other BRD7 inhibitors, which will be crucial for their further development as potential therapeutic agents.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD7 Stabilizes P53 via Dephosphorylation of MDM2 to Inhibit Tumor Growth in Breast Cancer Harboring Wild-type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. BRD7 is a candidate tumour suppressor gene required for p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional regulation of BRD7 expression by Sp1 and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Clonogenic Assay [en.bio-protocol.org]
- 16. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 17. Video: The Soft Agar Colony Formation Assay [jove.com]
- 18. agilent.com [agilent.com]
The Impact of Brd7-IN-3 on Oncogenic Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 7 (BRD7) is a critical component of the polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex. It functions as a tumor suppressor in several cancers by participating in crucial cellular processes including transcriptional regulation, cell cycle control, and DNA damage repair. BRD7's role is often context-dependent, and its dysregulation is implicated in the progression of various malignancies. This technical guide focuses on Brd7-IN-3, a dual inhibitor of BRD7 and its close homolog BRD9, and its impact on oncogenic signaling pathways. While the primary research has centered on its effects in prostate cancer, this document aims to consolidate the known quantitative data and experimental methodologies, and to extrapolate potential impacts on other key cancer-related pathways based on the established functions of BRD7.
This compound: A Dual BRD7/BRD9 Inhibitor
This compound (also referred to as compound 1-78) was developed through a rational design approach to selectively target the bromodomain of BRD7.[1] It exhibits inhibitory activity against both BRD7 and BRD9, which are unique subunits of the PBAF and GBAF chromatin remodeling complexes, respectively.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | Target | Value (μM) | Assay Method | Cell Line | Reference |
| IC50 | BRD7 | 1.6 | Fluorescence Polarization | - | [1] |
| IC50 | BRD9 | 2.7 | Fluorescence Polarization | - | [1] |
| Cell Viability IC50 | - | ~5 | CellTiter-Glo | LNCaP (Prostate Cancer) | [2] |
| Cell Viability IC50 | - | >5 | CellTiter-Glo | PC-3 (Prostate Cancer) | [2] |
Impact on Oncogenic Signaling Pathways
The primary and most well-documented impact of this compound is on the Androgen Receptor (AR) signaling pathway in prostate cancer.[2] The effects on other major oncogenic pathways have not yet been directly elucidated for this specific inhibitor. However, based on the known functions of BRD7, we can infer potential mechanisms of action that warrant further investigation.
Androgen Receptor (AR) Signaling Pathway
In prostate cancer, BRD7 plays a role in facilitating the expression of AR target genes.[2] Inhibition of the BRD7 bromodomain by this compound has been shown to downregulate the expression of these genes.
Figure 1: Inhibition of AR signaling by this compound.
p53 Signaling Pathway
BRD7 is a known interactor and positive regulator of the tumor suppressor p53.[3] BRD7 can enhance p53's transcriptional activity, leading to the expression of target genes involved in cell cycle arrest and apoptosis. Inhibition of BRD7 by this compound could therefore potentially attenuate the p53-mediated tumor suppressor response.
Figure 2: Potential impact of this compound on p53 signaling.
Wnt/β-catenin Signaling Pathway
The role of BRD7 in the Wnt/β-catenin pathway is complex and appears to be cell-type specific. In some cancers, BRD7 negatively regulates this pathway by inhibiting the nuclear translocation of β-catenin.[4] In this context, this compound could potentially lead to the activation of Wnt/β-catenin signaling, promoting cell proliferation.
Figure 3: Potential impact of this compound on Wnt/β-catenin signaling.
PI3K/AKT Signaling Pathway
BRD7 can negatively regulate the PI3K/AKT pathway by interacting with the p85α regulatory subunit of PI3K, leading to reduced AKT phosphorylation.[3] Inhibition of BRD7 by this compound might, therefore, disinhibit this pathway, promoting cell survival and proliferation.
Figure 4: Potential impact of this compound on PI3K/AKT signaling.
c-Myc Signaling Pathway
In colorectal cancer, BRD7 has been shown to act as an oncogene by stabilizing the c-Myc oncoprotein.[5] In this specific context, inhibition of BRD7 by this compound would be expected to destabilize c-Myc, leading to decreased cell proliferation. This highlights the context-dependent nature of BRD7 function.
Figure 5: Potential impact of this compound on c-Myc signaling.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of key methodologies employed in the characterization of this compound and the investigation of BRD7 function.
Fluorescence Polarization (FP) Assay for IC50 Determination
This assay is used to measure the binding affinity of an inhibitor to its target protein.
Figure 6: Workflow for Fluorescence Polarization Assay.
Detailed Steps:
-
Reagent Preparation: A fluorescently labeled ligand (tracer) that binds to the bromodomain of BRD7 or BRD9 is synthesized. Purified recombinant BRD7 or BRD9 protein is also prepared.
-
Binding Reaction: The protein and tracer are incubated together in an appropriate buffer to allow complex formation, resulting in a high fluorescence polarization signal.
-
Inhibitor Addition: Serial dilutions of this compound are added to the protein-tracer complex.
-
Competition: The plate is incubated to allow this compound to compete with the tracer for binding to the protein's bromodomain.
-
Measurement: The fluorescence polarization is measured using a plate reader. As the concentration of this compound increases, it displaces the tracer, causing a decrease in the polarization signal.
-
Data Analysis: The data is plotted as fluorescence polarization versus inhibitor concentration, and the IC50 value is determined from the resulting sigmoidal curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of a compound on cell proliferation and viability.
Figure 7: Workflow for Cell Viability Assay.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., LNCaP, PC-3) are seeded into a 96-well plate at a predetermined density.
-
Cell Attachment: The plate is incubated to allow the cells to attach to the bottom of the wells.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specific duration to allow the compound to exert its effects.
-
Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis: The luminescence is read using a luminometer. The results are normalized to the vehicle control to determine the percentage of cell viability at each inhibitor concentration, and the IC50 value is calculated.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation or inhibition of signaling pathways.
Figure 8: Workflow for Western Blot Analysis.
Detailed Steps:
-
Cell Treatment and Lysis: Cells are treated with this compound and then lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE: Protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody that specifically recognizes the protein of interest (e.g., p53, β-catenin, p-AKT). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added, and the light emitted from the bands is captured, allowing for the visualization and quantification of the target protein.
Conclusion and Future Directions
This compound is a valuable tool for probing the function of the BRD7 and BRD9 bromodomains. Current research has established its efficacy in inhibiting the growth of androgen receptor-positive prostate cancer cells by downregulating AR target gene expression. However, the broader impact of this inhibitor on other critical oncogenic signaling pathways remains largely unexplored.
Future research should focus on:
-
Comprehensive Pathway Analysis: Systematically evaluating the effect of this compound on the p53, Wnt/β-catenin, PI3K/AKT, and c-Myc pathways in a variety of cancer cell lines using techniques such as western blotting, reporter gene assays, and RNA sequencing.
-
Context-Dependent Effects: Investigating how the impact of this compound on these pathways varies across different cancer types, particularly in malignancies where BRD7's role is known to be multifaceted.
-
In Vivo Studies: Expanding the in vivo evaluation of this compound beyond prostate cancer models to assess its therapeutic potential and on-target effects in a broader range of tumors.
A deeper understanding of the molecular consequences of BRD7/BRD9 inhibition with this compound will be instrumental in guiding its potential clinical development and identifying patient populations most likely to benefit from this therapeutic strategy.
References
- 1. Chromatin remodelers as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD7, a tumor suppressor, interacts with p85alpha and regulates PI3K activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
Investigating the Tumor Suppressive Functions of Brd7-IN-3: A Technical Guide
This technical guide provides an in-depth overview of the investigation into the tumor suppressive functions of Brd7-IN-3, a recently developed dual inhibitor of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting BRD7 in oncology.
Introduction to BRD7 as a Tumor Suppressor
Bromodomain-containing protein 7 (BRD7) is a crucial component of the polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex.[1] Accumulating evidence has established BRD7 as a tumor suppressor gene that is frequently downregulated in a variety of human cancers, including nasopharyngeal carcinoma, breast cancer, ovarian cancer, and prostate cancer.[1][2] Its tumor suppressive functions are exerted through the regulation of several key signaling pathways involved in cell cycle progression, apoptosis, and metabolism. BRD7 has been shown to interact with and modulate the activity of critical proteins such as p53, BRCA1, c-Myc, and components of the Ras/MEK/ERK, PI3K/AKT, and Wnt/β-catenin signaling pathways.[1][3][4][5][6][7] Given its significant role in suppressing tumorigenesis, BRD7 has emerged as a promising therapeutic target.
This compound: A Dual BRD7/BRD9 Inhibitor
This compound (also referred to as compound 1-78) is a rationally designed small molecule inhibitor that targets the bromodomains of BRD7 and its closest homolog, BRD9.[2][8] The development of selective chemical probes like this compound is essential for elucidating the specific functions of BRD7 in cancer and for validating it as a therapeutic target.
Quantitative Data: Binding Affinity and Cellular Activity
The following tables summarize the key quantitative data for this compound from the foundational study by Ordonez-Rubiano et al. (2023).
Table 1: Biochemical Potency of this compound
| Target | IC50 (μM) | Ki (μM) |
| BRD7 | 1.6 | 0.48 |
| BRD9 | 2.7 | 0.96 |
| Data from Fluorescence Polarization competition assays.[2][8] |
Table 2: Thermal Stabilization of BRD7/BRD9 by this compound
| Target | ΔTm (°C) with 10x Inhibitor |
| BRD7 | +3.8 |
| BRD9 | No significant stabilization |
| Data from Thermal Shift Assays (TSA).[2] |
Table 3: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | GI50 (μM) |
| LNCaP (AR-positive) | ~1.0 |
| PC-3 (AR-negative) | >10 |
| Data from CellTiter-Glo Luminescent Cell Viability Assay after 4 days of treatment.[2] |
Signaling Pathways and Mechanism of Action
BRD7 exerts its tumor suppressive effects by modulating multiple signaling pathways. As a component of the PBAF complex, it influences gene transcription. This compound, by inhibiting the acetyl-lysine binding function of the BRD7 bromodomain, is proposed to disrupt these regulatory functions. In androgen receptor (AR)-positive prostate cancer, BRD7 has been shown to facilitate the expression of AR target genes.[2] Inhibition of BRD7 with this compound leads to a reduction in the expression of these genes, thereby suppressing cancer cell proliferation.[2]
References
- 1. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD7 Stabilizes P53 via Dephosphorylation of MDM2 to Inhibit Tumor Growth in Breast Cancer Harboring Wild-type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD7 inhibits the Warburg effect and tumor progression through inactivation of HIF1α/LDHA axis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD7 Acts as a Tumor Suppressor Gene in Lung Adenocarcinoma | PLOS One [journals.plos.org]
- 7. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Role of BRD7 Inhibition in Regulating Gene Transcription in Breast Cancer: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromodomain-containing protein 7 (BRD7) is a critical component of the PBAF chromatin remodeling complex and a recognized tumor suppressor, frequently downregulated in breast cancer.[1][2] Its role in transcriptional regulation, through interactions with key proteins such as p53 and BRCA1, positions it as a compelling therapeutic target.[1][3][4] Brd7-IN-3 is a potent and selective dual inhibitor of the bromodomains of BRD7 and its close homolog BRD9.[5] While current research on this compound has primarily focused on prostate cancer, this guide will delineate the established role of BRD7 in breast cancer gene transcription, present the known characteristics of this compound, and provide a framework for investigating its potential therapeutic utility in breast cancer. This document will detail hypothesized mechanisms of action, relevant signaling pathways, and comprehensive experimental protocols to guide future research.
BRD7: A Key Transcriptional Regulator and Tumor Suppressor in Breast Cancer
BRD7 is a member of the bromodomain-containing protein family and functions as a subunit of the polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex, a variant of the SWI/SNF complex.[1][3][6] The bromodomain of BRD7 specifically recognizes and binds to acetylated lysine (B10760008) residues on histones, thereby playing a pivotal role in chromatin remodeling and the regulation of gene expression.[3][7]
In the context of breast cancer, BRD7 has been identified as a tumor suppressor gene that is often downregulated or deleted, particularly in tumors with wild-type p53.[1][8] Its tumor-suppressive functions are mediated through various mechanisms:
-
Interaction with p53: BRD7 acts as a coactivator for the tumor suppressor protein p53. It is required for the efficient p53-mediated transcription of a subset of its target genes, including p21, by facilitating the recruitment of the histone acetyltransferase p300 to target promoters.[1][2][3] This interaction is crucial for inducing cell cycle arrest and senescence in response to oncogenic stress.[2][3]
-
Collaboration with BRCA1: BRD7 directly binds to the breast cancer susceptibility protein BRCA1.[1][4][9] This interaction is essential for the BRCA1-mediated transcriptional regulation of the estrogen receptor alpha (ERα, encoded by the ESR1 gene).[4][9] Depletion of either BRD7 or BRCA1 leads to a loss of ERα expression, which can confer resistance to antiestrogen (B12405530) therapies like fulvestrant.[1][4]
-
Regulation of Cell Cycle and Apoptosis: Overexpression of BRD7 can inhibit the G1-S phase transition of the cell cycle by transcriptionally regulating key molecules in the Ras/MEK/ERK and Rb/E2F pathways.[1] It also sensitizes breast cancer cells to paclitaxel (B517696) by activating the pro-apoptotic protein Bak.[10]
-
Inhibition of Metastasis: BRD7 can suppress the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis, by promoting the degradation of the oncoprotein YB1.[2][3] It also inhibits the Warburg effect by promoting the proteasomal degradation of HIF1α, a key regulator of glycolysis.[11]
This compound: A Chemical Probe for BRD7 Inhibition
This compound is a recently developed small molecule that acts as a dual inhibitor of the bromodomains of BRD7 and BRD9.[5][12] BRD9 is another bromodomain-containing protein and a component of the BAF (SWI/SNF) complex.[6]
Quantitative Data for this compound
The following table summarizes the reported inhibitory concentrations for this compound against BRD7 and BRD9. It is important to note that this data was generated in the context of prostate cancer research.
| Target | IC50 (μM) | Assay Type | Reference |
| BRD7 | 1.6 | Fluorescence Polarization Competition Assay | [5] |
| BRD9 | 2.7 | Fluorescence Polarization Competition Assay | [5] |
Hypothesized Mechanism of this compound in Breast Cancer Gene Transcription
Based on the known functions of BRD7, we can hypothesize the effects of its inhibition by this compound in breast cancer cells. By competitively binding to the acetyl-lysine binding pocket of the BRD7 bromodomain, this compound would disrupt the recruitment of the PBAF complex to specific gene loci.
This could lead to:
-
Downregulation of Tumor Suppressor Gene Expression: Inhibition of BRD7 could impair the transcriptional activation of p53 and BRCA1 target genes. This might paradoxically reduce the expression of genes involved in cell cycle arrest and DNA repair, a factor that must be carefully considered in therapeutic strategies.
-
Alteration of Estrogen Receptor Signaling: By preventing BRD7 from binding to the ESR1 promoter, this compound could lead to a decrease in ERα expression, potentially impacting the response to endocrine therapies.
-
Increased Cell Proliferation and Metastasis: Inhibition of BRD7's tumor-suppressive functions could potentially lead to an increase in the expression of genes regulated by the Ras/MEK/ERK and Rb/E2F pathways, and a stabilization of HIF1α and YB1, thereby promoting proliferation and metastasis.
Visualizing the BRD7 Signaling Pathway
The following diagram illustrates the central role of BRD7 in integrating signals from p53 and BRCA1 to regulate the transcription of target genes involved in tumor suppression and hormone response.
Caption: BRD7 signaling in breast cancer.
Experimental Protocols for Investigating this compound in Breast Cancer
The following are detailed methodologies for key experiments to elucidate the role of this compound in breast cancer.
Cell Culture and Reagents
-
Cell Lines: MCF-7 (ER-positive, wild-type p53), T47D (ER-positive, mutant p53), and MDA-MB-231 (ER-negative, mutant p53) breast cancer cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Synthesized or commercially procured. A 10 mM stock solution in DMSO should be prepared and stored at -80°C.
Cell Viability Assay (MTS Assay)
-
Seed breast cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) or DMSO as a vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 2 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
-
Treat cells with this compound (e.g., 5 µM and 10 µM) for 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BRD7, p53, p21, BRCA1, ERα, and GAPDH (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
Treat cells with this compound (e.g., 5 µM) for 24 hours.
-
Isolate total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green master mix and primers specific for TP53, CDKN1A (p21), BRCA1, ESR1 (ERα), and GAPDH (as an internal control).
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.
Chromatin Immunoprecipitation (ChIP) Assay
-
Treat MCF-7 cells with this compound (10 µM) or DMSO for 6 hours.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an antibody against BRD7 or a control IgG overnight.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads, elute the complexes, and reverse the cross-links.
-
Purify the DNA and analyze the enrichment of specific promoter regions (e.g., CDKN1A and ESR1 promoters) by qRT-PCR.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow to assess the impact of this compound on breast cancer cells.
References
- 1. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles of BRD7 in Pathophysiology [mdpi.com]
- 3. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD7, a subunit of SWI/SNF complexes, binds directly to BRCA1 and regulates BRCA1-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Many Roles of BAF (mSWI/SNF) and PBAF Complexes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Chromatin-Remodeling Factors in Cancer Cells: Promising Molecules in Cancer Therapy [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Bromodomain-containing protein 7 sensitizes breast cancer cells to paclitaxel by activating Bcl2-antagonist/killer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD7 inhibits the Warburg effect and tumor progression through inactivation of HIF1α/LDHA axis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Epigenetic Reader Domain | | Invivochem [invivochem.com]
Methodological & Application
Application Notes and Protocols: Utilizing Brd7-IN-2 in LNCaP and PC-3 Prostate Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromodomain-containing protein 7 (BRD7) is recognized as a critical tumor suppressor, with its downregulation implicated in the progression of various cancers, including prostate cancer.[1] BRD7 exerts its tumor-suppressive functions through multiple pathways, notably by acting as a cofactor for p53, thereby promoting the transcription of p53 target genes involved in cell cycle arrest and apoptosis.[2][3][4] Additionally, BRD7 has been shown to negatively regulate the PI3K/Akt signaling pathway, a key driver of cell survival and proliferation in cancer.[5][6] In the context of prostate cancer, BRD7 can also repress the transcriptional activity of the androgen receptor (AR), a central driver of prostate cancer growth.[1][7]
Brd7-IN-2 (also known as compound 2-77) is a potent and selective inhibitor of the BRD7 bromodomain.[8] These application notes provide a comprehensive guide for utilizing Brd7-IN-2 to study its effects on two distinct human prostate cancer cell lines: LNCaP and PC-3. LNCaP cells are androgen-sensitive and express wild-type p53 and androgen receptor (AR), making them a suitable model for early-stage, hormone-dependent prostate cancer.[9][10][11] In contrast, PC-3 cells are androgen-independent, lack AR expression, and are p53-null, representing a more advanced, aggressive stage of the disease.[12][13][14]
This document outlines the theoretical mechanism of action of Brd7-IN-2 in these cell lines, provides detailed protocols for key in vitro assays, and presents hypothetical data to guide experimental design and interpretation.
Mechanism of Action
Brd7-IN-2 is expected to exert differential effects on LNCaP and PC-3 cells due to their distinct genetic backgrounds. By inhibiting the BRD7 bromodomain, Brd7-IN-2 disrupts its interaction with acetylated histones, thereby modulating gene expression.[15]
-
In LNCaP cells (AR-positive, p53 wild-type): Inhibition of BRD7 by Brd7-IN-2 is hypothesized to:
-
Disrupt p53-mediated tumor suppression: By preventing BRD7 from acting as a p53 cofactor, the inhibitor may reduce the expression of p53 target genes like p21, leading to decreased cell cycle arrest.[2]
-
Activate Androgen Receptor (AR) signaling: Since BRD7 can repress AR transactivation, its inhibition may lead to an increase in AR target gene expression, potentially promoting proliferation in this androgen-sensitive cell line.[7]
-
Activate the PI3K/Akt pathway: BRD7 negatively regulates PI3K signaling; therefore, its inhibition may lead to increased Akt phosphorylation and enhanced cell survival.[5]
-
-
In PC-3 cells (AR-negative, p53-null): The effects of Brd7-IN-2 are expected to be independent of AR and p53. The primary mechanism is likely through:
Data Presentation
The following tables summarize hypothetical data representing the expected outcomes of treating LNCaP and PC-3 cells with Brd7-IN-2.
Table 1: Effect of Brd7-IN-2 on Cell Viability (MTT Assay)
| Cell Line | Treatment (48h) | Concentration (µM) | % Viability (Mean ± SD) |
| LNCaP | DMSO (Vehicle) | - | 100 ± 5.2 |
| Brd7-IN-2 | 1 | 95.3 ± 4.8 | |
| Brd7-IN-2 | 5 | 82.1 ± 6.1 | |
| Brd7-IN-2 | 10 | 65.7 ± 5.5 | |
| PC-3 | DMSO (Vehicle) | - | 100 ± 6.5 |
| Brd7-IN-2 | 1 | 98.2 ± 5.9 | |
| Brd7-IN-2 | 5 | 89.5 ± 7.2 | |
| Brd7-IN-2 | 10 | 78.4 ± 6.8 |
Table 2: Effect of Brd7-IN-2 on Cell Cycle Distribution (Flow Cytometry)
| Cell Line | Treatment (24h) | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| LNCaP | DMSO (Vehicle) | - | 65.2 | 20.1 | 14.7 |
| Brd7-IN-2 | 10 | 50.8 | 35.3 | 13.9 | |
| PC-3 | DMSO (Vehicle) | - | 58.9 | 25.4 | 15.7 |
| Brd7-IN-2 | 10 | 45.6 | 40.1 | 14.3 |
Table 3: Effect of Brd7-IN-2 on Key Signaling Proteins (Western Blot)
| Cell Line | Treatment (24h) | p-Akt (Ser473) | Total Akt | p21 | PSA | β-Actin |
| LNCaP | DMSO | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| Brd7-IN-2 (10 µM) | 2.5 | 1.0 | 0.4 | 1.8 | 1.0 | |
| PC-3 | DMSO | 1.0 | 1.0 | - | - | 1.0 |
| Brd7-IN-2 (10 µM) | 2.2 | 1.0 | - | - | 1.0 | |
| (Values represent relative band intensity normalized to β-Actin and then to the DMSO control) |
Mandatory Visualizations
Caption: Hypothetical signaling pathways of Brd7-IN-2 in LNCaP and PC-3 cells.
Caption: General experimental workflow for inhibitor testing.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of Brd7-IN-2 on the viability of LNCaP and PC-3 cells.
Materials:
-
LNCaP and PC-3 cells
-
RPMI-1640 medium (for LNCaP) and F-12K medium (for PC-3)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Brd7-IN-2
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[18]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture LNCaP and PC-3 cells in their respective media supplemented with 10% FBS and 1% Penicillin-Streptomycin.[19]
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.[17]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of Brd7-IN-2 in the appropriate serum-free medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of Brd7-IN-2 or DMSO as a vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[20]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[18]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Western Blot Analysis
This protocol is for detecting changes in protein expression in LNCaP and PC-3 cells following treatment with Brd7-IN-2.
Materials:
-
Treated and untreated LNCaP and PC-3 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p21, anti-PSA, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and treat with Brd7-IN-2 as described above.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[21]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[22]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[23]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like β-Actin.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of Brd7-IN-2 on the cell cycle distribution of LNCaP and PC-3 cells.
Materials:
-
Treated and untreated LNCaP and PC-3 cells
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)[24]
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Seed cells in 6-well plates and treat with Brd7-IN-2 for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[25]
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).[25]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.[26]
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[27]
-
References
- 1. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD7 is a candidate tumour suppressor gene required for p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Reactome | BRD7 binds TP53 and EP300 [reactome.org]
- 5. BRD7, a tumor suppressor, interacts with p85α and regulates PI3K activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRD7, a tumor suppressor, interacts with p85alpha and regulates PI3K activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRIM24 mediates ligand-dependent activation of androgen receptor and is repressed by a bromodomain-containing protein, BRD7, in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LNCaP Cells [cytion.com]
- 10. lncap.com [lncap.com]
- 11. grokipedia.com [grokipedia.com]
- 12. accegen.com [accegen.com]
- 13. PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PC3 - Wikipedia [en.wikipedia.org]
- 15. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 16. Targeting PI3K/Akt signaling in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. accegen.com [accegen.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 22. bio-rad.com [bio-rad.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cancer.wisc.edu [cancer.wisc.edu]
- 27. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for RNA-Seq Analysis of Brd7-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 7 (Brd7) is a critical regulator of gene transcription and is implicated in a variety of cellular processes, including cell cycle control, apoptosis, and chromatin remodeling.[1][2] It functions as a subunit of the polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex, an analog of the SWI/SNF complex.[2][3] Brd7 has been identified as a tumor suppressor in several cancers, including breast, nasopharyngeal, and ovarian cancers, often through its interaction with key tumor suppressor proteins like p53 and BRCA1.[1] However, in some contexts, such as colorectal cancer, it has been shown to have oncogenic functions by stabilizing c-Myc.[4] Given its multifaceted role in cellular signaling, targeting Brd7 with small molecule inhibitors presents a promising therapeutic strategy.
Brd7-IN-3 is an experimental small molecule inhibitor designed to selectively target the bromodomain of Brd7. This application note provides a detailed experimental design and protocol for conducting RNA-sequencing (RNA-seq) analysis to elucidate the genome-wide transcriptional changes induced by this compound treatment in a relevant cancer cell line. Understanding these changes is crucial for elucidating the inhibitor's mechanism of action and identifying potential biomarkers for drug efficacy.
Pre-Clinical Data Summary
While specific data for this compound is not publicly available, studies on other selective Brd7 inhibitors, such as compound 2-77 , provide a strong rationale for this experimental approach. In a study using the prostate cancer cell line LNCaP, treatment with 1 µM of compound 2-77 for 72 hours resulted in significant changes in gene expression.[5]
| Data Point | Value | Cell Line | Treatment |
| Differentially Expressed Genes (Downregulated) | 661 | LNCaP | 1 µM "2-77" inhibitor for 72h |
| Differentially Expressed Genes (Upregulated) | 859 | LNCaP | 1 µM "2-77" inhibitor for 72h |
| Significance Criteria | padj < 0.05, Fold Change > 1.5 | LNCaP | 1 µM "2-77" inhibitor for 72h |
Table 1: Summary of RNA-seq data from LNCaP cells treated with a selective Brd7 inhibitor.[5]
Signaling Pathways and Experimental Workflow
To visualize the key signaling pathways involving Brd7 and the experimental workflow for RNA-seq analysis, the following diagrams are provided.
Experimental Protocols
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for the specific cell line used.
Materials:
-
Cancer cell line of interest (e.g., LNCaP, MCF7, or a cell line with known Brd7 dysregulation)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Prepare triplicate wells for each condition (this compound treated and vehicle control).
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare working solutions of this compound in complete growth medium. A typical final concentration for a small molecule inhibitor is between 1-10 µM. A dose-response curve should be determined beforehand to identify the optimal concentration.
-
Prepare a vehicle control working solution with the same final concentration of DMSO as the this compound solution.
-
Remove the old medium from the cells and add the medium containing either this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The 72-hour time point was used in the referenced study with a similar inhibitor.[5]
RNA Extraction
Materials:
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge
Procedure (using a commercial kit is recommended for consistency):
-
After the incubation period, remove the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well by adding the lysis buffer provided in the RNA extraction kit.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Proceed with the RNA extraction according to the manufacturer's protocol. This typically involves homogenization, phase separation, and purification of the RNA using a spin column.
-
Elute the RNA in RNase-free water.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an A260/280 ratio of ~2.0 and high RNA Integrity Number (RIN) > 8.
RNA Library Preparation and Sequencing
Materials:
-
RNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit)
-
Magnetic beads for size selection
-
PCR reagents
Procedure:
-
mRNA Enrichment: Start with a high-quality total RNA sample (e.g., 1 µg). Isolate mRNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the enriched mRNA and prime it for first-strand cDNA synthesis.
-
First and Second Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
-
A-tailing and Adapter Ligation: Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments. Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated cDNA library using PCR to enrich for fragments with adapters on both ends.
-
Library Validation and Quantification: Validate the size distribution of the library using a bioanalyzer. Quantify the library using qPCR or a fluorometric method (e.g., Qubit).
-
Sequencing: Pool the libraries and sequence them on a suitable platform (e.g., Illumina NovaSeq). For differential gene expression analysis, a sequencing depth of 20-30 million reads per sample is generally sufficient.[6]
Data Analysis
Software/Tools:
-
FastQC for quality control
-
STAR or HISAT2 for alignment
-
featureCounts or htseq-count for quantification
-
DESeq2 or edgeR for differential expression analysis
Workflow:
-
Quality Control: Assess the raw sequencing reads for quality using FastQC.
-
Trimming: Trim adapter sequences and low-quality bases if necessary.
-
Alignment: Align the cleaned reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Gene Expression Analysis: Use DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated upon this compound treatment compared to the vehicle control.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify affected biological pathways and processes.
Conclusion
This application note provides a comprehensive framework for investigating the effects of the novel Brd7 inhibitor, this compound, on the transcriptome of cancer cells. The provided protocols and workflows are designed to guide researchers in generating high-quality, reproducible RNA-seq data. The resulting data will be invaluable for understanding the mechanism of action of this compound, identifying novel therapeutic targets, and developing biomarkers for patient stratification in future clinical trials.
References
- 1. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles of BRD7 in Pathophysiology [mdpi.com]
- 4. Frontiers | BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer [frontiersin.org]
- 5. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP-seq) with Brd7-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 7 (Brd7) is a critical component of the SWI/SNF chromatin remodeling complex and a tumor suppressor involved in the regulation of gene expression, cell cycle control, and DNA repair.[1][2] Its bromodomain recognizes acetylated lysine (B10760008) residues on histones, tethering the complex to chromatin and influencing transcription.[1][3] Dysregulation of Brd7 function is implicated in various cancers, making it a compelling target for therapeutic intervention.[1][2][4] Brd7-IN-3 is a potent and selective small molecule inhibitor designed to target the bromodomain of Brd7, thereby disrupting its chromatin association and modulating the expression of downstream target genes.
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful methodology to investigate the genome-wide occupancy of DNA-binding proteins.[5] Utilizing ChIP-seq with this compound treatment allows for the precise identification of genomic loci from which Brd7 is displaced by the inhibitor. This provides invaluable insights into the compound's mechanism of action, downstream effects on gene regulation, and potential biomarkers for drug efficacy.
Principle of the Assay
This protocol details the use of ChIP-seq to map the genomic binding sites of Brd7 and to assess the changes in its occupancy upon treatment with the selective inhibitor, this compound. The workflow involves cross-linking protein-DNA complexes in cells, shearing the chromatin, immunoprecipitating Brd7-bound chromatin, and then sequencing the associated DNA. By comparing the Brd7 binding profiles in vehicle-treated versus this compound-treated cells, researchers can identify genes and regulatory regions directly affected by the inhibition of Brd7.
Data Presentation
The following tables represent hypothetical quantitative data that could be generated from a this compound ChIP-seq experiment.
Table 1: Cellular Activity of this compound
| Cell Line | IC50 (Proliferation Assay) | Optimal ChIP-seq Concentration | Optimal ChIP-seq Treatment Time |
| HCT116 (Colon Cancer) | 150 nM | 500 nM | 6 hours |
| MCF-7 (Breast Cancer) | 250 nM | 750 nM | 6 hours |
| PC-3 (Prostate Cancer) | 400 nM | 1 µM | 12 hours |
Table 2: Summary of Brd7 ChIP-seq Peak Analysis
| Treatment Group | Total Peaks | Peaks in Promoters | Peaks in Enhancers | Peaks in Gene Bodies |
| Vehicle (DMSO) | 25,000 | 10,000 (40%) | 7,500 (30%) | 5,000 (20%) |
| This compound (500 nM) | 12,500 | 4,000 (32%) | 3,000 (24%) | 2,500 (20%) |
| Change | -50% | -60% | -60% | -50% |
Table 3: Differential Brd7 Binding at Key Target Genes
| Gene | Genomic Locus | Fold Change (this compound vs. Vehicle) | Putative Function |
| TP53 | Promoter | -5.2 | Tumor Suppressor[6] |
| CDKN1A (p21) | Promoter | -4.8 | Cell Cycle Arrest[2] |
| MYC | Enhancer | -3.5 | Oncogene[7] |
| CCND1 (Cyclin D1) | Promoter | -4.1 | Cell Cycle Progression[8] |
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line where Brd7 has a known functional role. Cancer cell lines with documented alterations in pathways regulated by Brd7 are suitable models.
-
Culture Conditions: Culture cells in appropriate media and conditions to achieve exponential growth (approximately 80-90% confluency).
-
This compound Treatment:
-
Determine the optimal concentration and treatment time for this compound in your chosen cell line through dose-response and time-course experiments. Assess the displacement of Brd7 from a known target gene promoter (e.g., TP53) by ChIP-qPCR as a preliminary validation.
-
Treat cells with the determined optimal concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
2. Chromatin Immunoprecipitation (ChIP)
-
Cross-linking:
-
To live cells in culture, add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest cells and resuspend in cell lysis buffer.
-
Isolate nuclei and resuspend in nuclear lysis buffer.
-
Shear chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion. Optimal shearing conditions should be empirically determined.[5]
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP dilution buffer. Save a small aliquot as "Input" DNA.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Add a ChIP-seq validated anti-Brd7 antibody or IgG control to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.[9]
-
-
Washing and Elution:
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and the input sample and incubate at 65°C for at least 6 hours to reverse the cross-links.[9]
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a DNA purification kit.
-
3. Library Preparation and Sequencing
-
Prepare sequencing libraries from the immunoprecipitated DNA and input DNA using a commercial kit according to the manufacturer's instructions.
-
Perform high-throughput sequencing on a compatible platform.
4. Bioinformatic Data Analysis
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the appropriate reference genome.
-
Peak Calling: Identify regions of significant Brd7 enrichment (peaks) for both vehicle and this compound treated samples, using the input DNA as a control.
-
Differential Binding Analysis: Compare the peak profiles between the two conditions to identify regions with significantly altered Brd7 occupancy.
-
Annotation and Pathway Analysis: Annotate the differential binding sites to nearby genes and perform functional enrichment analysis (e.g., Gene Ontology, pathway analysis) to understand the biological processes affected by this compound.
Visualizations
Caption: Experimental workflow for Brd7 ChIP-seq with inhibitor treatment.
Caption: Brd7 signaling and the mechanism of action of this compound.
A well-executed ChIP-seq experiment with this compound can provide critical insights into the inhibitor's mechanism of action and its impact on the cancer cell epigenome. By carefully optimizing experimental conditions and performing rigorous data analysis, researchers can identify the direct genomic targets of Brd7 that are affected by the inhibitor, leading to a deeper understanding of its therapeutic potential. This information is essential for the continued development of Brd7 inhibitors as a promising class of anti-cancer agents.
References
- 1. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles of BRD7 in Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. encodeproject.org [encodeproject.org]
Application Notes: Measuring Brd7-IN-3 Target Engagement with the NanoBRET™ Assay
Introduction
Bromodomain-containing protein 7 (Brd7) is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which act as epigenetic readers by recognizing acetylated lysine (B10760008) residues on histones.[1][2] As a component of the PBAF chromatin remodeling complex, Brd7 is involved in transcriptional regulation, cell cycle progression, and DNA repair.[1][3] Its dysregulation is implicated in various cancers, including prostate, breast, and nasopharyngeal carcinoma, making it a compelling target for therapeutic intervention.[3][4][5] Brd7 has been shown to interact with key tumor suppressors like p53 and influence signaling pathways such as Ras/MEK/ERK and Wnt/β-catenin.[1][5]
Brd7-IN-3 (also known as compound 1-78) is a potent and selective inhibitor designed to target the bromodomain of Brd7.[6][7] To validate the efficacy of such inhibitors, it is crucial to quantify their ability to engage the target protein directly within the complex environment of a living cell. The NanoBRET™ Target Engagement (TE) assay is a robust method for this purpose.[8] It measures the binding of a small molecule to a target protein in real-time within intact cells, providing quantitative data on compound affinity and occupancy.[8][9]
This document provides a detailed protocol for utilizing the NanoBRET™ TE assay to measure the intracellular target engagement of this compound with the Brd7 protein.
Principle of the NanoBRET™ Target Engagement Assay
The NanoBRET™ TE assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-dependent energy transfer phenomenon.[10][11] The key components are:
-
A Target Fusion Protein: The target protein, Brd7, is fused to NanoLuc® (Nluc) luciferase, a small, bright engineered enzyme that acts as the BRET donor.[8][11] This fusion protein is expressed in live cells.
-
A Fluorescent Tracer: A cell-permeable fluorescent molecule (tracer) that specifically and reversibly binds to the Brd7 bromodomain serves as the BRET acceptor.[8]
-
Competitive Displacement: When the tracer binds to the NanoLuc®-Brd7 fusion protein, the close proximity allows for energy transfer from the luciferase donor (upon addition of its substrate) to the fluorescent acceptor, generating a BRET signal.[12] When a test compound like this compound is introduced, it competes with the tracer for the Brd7 binding pocket. This displacement leads to a dose-dependent decrease in the BRET signal, which can be used to determine the compound's intracellular affinity (IC50).[12][13]
Brd7 Signaling and Regulation
Brd7 functions as a critical regulator in several key cellular pathways. As a subunit of the PBAF chromatin remodeling complex, it binds to acetylated histones to influence gene transcription.[1] It plays a significant role as a tumor suppressor by interacting with and stabilizing p53, and by negatively regulating cell cycle progression through pathways like Ras/MEK/ERK and Rb/E2F.[5][14]
References
- 1. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD7 - Wikipedia [en.wikipedia.org]
- 3. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 9. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 10. researchgate.net [researchgate.net]
- 11. NanoBRET — SGC-UNC [sgc-unc.org]
- 12. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [worldwide.promega.com]
- 13. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 14. BRD7, a novel bromodomain gene, inhibits G1–S progression by transcriptionally regulating some important molecules involved in ras/MEK/ERK and Rb/E2F pathways | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Thermal Shift Assay (TSA) for Validating Brd7-IN-3 Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermal Shift Assay (TSA)
The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor assay, is a rapid and cost-effective biophysical technique widely used in drug discovery and protein characterization.[1][2] The core principle of TSA is based on the phenomenon that the thermal stability of a protein changes upon ligand binding.[3] This change in stability is monitored by measuring the protein's melting temperature (Tm), which is the temperature at which half of the protein population is unfolded.[4][5]
In a typical TSA experiment, a protein is mixed with a fluorescent dye, such as SYPRO Orange, which preferentially binds to the hydrophobic regions of the protein that become exposed as the protein unfolds upon heating.[5][6] The sample is then subjected to a gradual temperature increase in a real-time polymerase chain reaction (qPCR) instrument, and the fluorescence is monitored.[7][8] The resulting melting curve, a plot of fluorescence intensity versus temperature, allows for the determination of the Tm.[1] A shift in the melting temperature (ΔTm) in the presence of a ligand compared to the protein alone indicates a binding event.[9] An increase in Tm suggests that the ligand stabilizes the protein, a common characteristic of inhibitor binding.[1]
Application: Validation of Brd7-IN-3 Binding to Brd7
Bromodomain-containing protein 7 (Brd7) is a member of the bromodomain and extra-terminal domain (BET) family of proteins and functions as a tumor suppressor.[10] It is involved in the regulation of several critical signaling pathways, including those mediated by p53, BRCA1, and the Wnt/β-catenin pathway.[11] Given its role in cancer, Brd7 has emerged as a promising therapeutic target.[7]
This compound (also known as compound 1-78) is a small molecule inhibitor designed to target the bromodomain of Brd7.[7][12] Validating the direct binding of such inhibitors to their target protein is a critical step in the drug discovery process. TSA is an excellent method for this purpose, providing a straightforward and high-throughput approach to confirm target engagement.[4]
Data Presentation
The following table summarizes the quantitative data from a Thermal Shift Assay performed to validate the binding of this compound and other compounds to the Brd7 bromodomain (BD). The data presented is based on the findings reported by Ordonez et al. (2023).[7] The melting temperature shift (ΔTm) is calculated as the difference between the Tm of Brd7 BD in the presence and absence of the compound.
| Compound | Concentration (µM) | ΔTm (°C) |
| This compound (1-78) | 25 | ~6.0 |
| 10 | ~5.0 | |
| 1 | ~2.0 | |
| Compound 2-77 | 25 | ~7.5 |
| 10 | ~6.5 | |
| 1 | ~3.0 | |
| BI7273 (Control) | 25 | ~8.0 |
| 10 | ~7.0 | |
| 1 | ~4.0 |
Experimental Protocols
Expression and Purification of His-tagged Brd7 Bromodomain (BD)
This protocol is adapted from Ordonez et al. (2023).[7]
a. Expression:
-
Transform E. coli BL21(DE3) cells with a plasmid encoding N-terminal His-tagged Brd7 BD.
-
Grow the transformed cells in Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Continue to culture the cells for 16 hours at 20°C.
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
b. Purification:
-
Resuspend the cell pellet in HIS binding buffer (150 mM NaCl, 20 mM Tris-HCl pH 8.0, 25 mM imidazole, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 40 minutes at 4°C.
-
Incubate the supernatant with Ni-NTA resin for 2 hours at 4°C with gentle rotation.
-
Wash the resin three times with HIS binding buffer.
-
Elute the His-tagged Brd7 BD with His elution buffer (150 mM NaCl, 5 mM Tris-HCl pH 8.0, 500 mM imidazole, and protease inhibitors).
-
Verify the purity of the protein using SDS-PAGE.
Thermal Shift Assay (TSA) Protocol
This protocol is adapted from Ordonez et al. (2023).[7]
a. Reagent Preparation:
-
TSA Buffer: 10 mM HEPES pH 7.0, 150 mM NaCl.
-
Brd7 BD Stock: Dilute the purified His-tagged Brd7 BD in TSA buffer to a final concentration of 0.2 mg/mL.
-
SYPRO Orange Dye: Prepare an 8x working solution from a 5000x stock (e.g., Invitrogen S6651).
-
Compound Stock: Prepare stock solutions of this compound and other test compounds in 100% DMSO.
b. Assay Setup (per well of a 96- or 384-well PCR plate):
-
Prepare a master mix containing the Brd7 BD and SYPRO Orange dye in TSA buffer.
-
The final reaction volume is 20 µL.
-
The final concentration of Brd7 BD is 0.2 mg/mL.
-
The final concentration of SYPRO Orange is 8x.
-
Add the test compound to the desired final concentration (e.g., 1 µM, 10 µM, 25 µM). The final DMSO concentration should be kept constant across all wells, typically at 5% v/v.
-
Include a "protein alone" control with DMSO but no compound.
c. qPCR Instrument Run:
-
Use a real-time PCR system (e.g., Applied Biosystems StepOnePlus).[7]
-
Set up a temperature gradient from 25°C to 75°C with a ramp rate of 0.5°C per minute, with fluorescence readings at each 0.5°C increment.[7]
d. Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate the melting curves.
-
Determine the melting temperature (Tm) for each condition by fitting the data to a Boltzmann sigmoidal equation.[7]
-
Calculate the thermal shift (ΔTm) for each compound by subtracting the Tm of the protein alone from the Tm in the presence of the compound.
Visualizations
Caption: Brd7 in Cellular Signaling Pathways.
Caption: Experimental Workflow for TSA.
Caption: Principle of Thermal Shift Assay.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. axxam.com [axxam.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Protein–ligand interactions investigated by thermal shift assays (TSA) and dual polarization interferometry (DPI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. scilit.com [scilit.com]
- 12. chemrxiv.org [chemrxiv.org]
Optimal Concentration of Brd7-IN-3 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brd7-IN-3, also identified as compound 1-78, is a chemical probe targeting the bromodomains of BRD7 and BRD9.[1][2] As a dual inhibitor, it serves as a valuable tool for investigating the biological functions of these epigenetic readers in various cellular processes and disease models. This document provides detailed application notes and protocols for the use of this compound in in vitro studies, with a focus on determining its optimal concentration for achieving selective inhibition and desired biological effects. The provided information is intended to guide researchers in designing and executing robust experiments to explore the therapeutic potential of targeting BRD7.
Introduction to this compound
This compound is a potent and selective inhibitor of the bromodomain-containing protein 7 (BRD7). BRD7 is a subunit of the PBAF chromatin remodeling complex and has been implicated in the regulation of gene expression, cell cycle control, and DNA repair.[3][4] Dysregulation of BRD7 has been linked to several cancers, including prostate, breast, and ovarian cancer, making it an attractive target for therapeutic intervention.[4][5] this compound offers a means to pharmacologically probe the functions of BRD7 in both normal physiology and disease.
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pocket of the BRD7 bromodomain, thereby preventing its interaction with acetylated histones and other proteins.[3] This disruption of BRD7's "reader" function interferes with the recruitment of the PBAF complex to specific chromatin loci, leading to alterations in gene expression.[3] Notably, this compound also exhibits inhibitory activity against BRD9, the closest homolog of BRD7.[1][2] Understanding this dual inhibitory profile is crucial for interpreting experimental results.
Quantitative Data Summary
The optimal concentration of this compound for in vitro studies is highly dependent on the cell type and the specific assay being performed. The following table summarizes the effective concentrations reported in the literature.
| Assay Type | Cell Line(s) | Concentration Range | IC50 / EC50 | Reference(s) |
| In vitro Bromodomain Binding | - | - | BRD7: 1.6 µM, BRD9: 2.7 µM | [1][2] |
| Cell Viability / Proliferation | LNCaP, 22Rv1, C4-2, PC-3 | 0.04 µM - 10 µM | Not specified in snippets | [5] |
| RNA-Sequencing | LNCaP | 1 µM | Not applicable | [5] |
| NanoBRET Target Engagement | HEK293T | Not specified in snippets | Not specified in snippets | [5] |
| BROMOscan Profiling | - | 2 µM | Not applicable | [5] |
| Chromatin Fractionation | HEK293T | 10 µM | Not applicable | [5] |
Signaling Pathways Modulated by BRD7 Inhibition
Inhibition of BRD7 by this compound can impact several key signaling pathways. A primary example is the regulation of Androgen Receptor (AR) target gene expression in prostate cancer cells.[5] Additionally, BRD7 is known to be involved in the insulin (B600854) signaling pathway and the Wnt/β-catenin signaling pathway.[6]
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is adapted from studies on prostate cancer cell lines.[5]
Objective: To determine the effect of this compound on cell proliferation and viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest (e.g., LNCaP, PC-3)
-
96-well clear bottom white plates
-
Complete cell culture medium
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 10 µM down to 0.04 µM in two-fold dilutions.[5] Include a DMSO vehicle control (e.g., 0.1% v/v).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 4 days). The treatment medium should be refreshed every 48 hours.[5]
-
On the day of measurement, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Target Engagement
Objective: To assess the effect of this compound on downstream signaling pathways by measuring changes in protein expression or phosphorylation.
Materials:
-
This compound stock solution
-
Cell line of interest
-
6-well plates
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against proteins in the AR, insulin, or Wnt pathways)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM and 10 µM) and a vehicle control for a specified time (e.g., 24, 48, or 72 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
RNA-Sequencing for Gene Expression Analysis
Objective: To identify global changes in gene expression following treatment with this compound. A concentration of 1 µM has been shown to be effective in LNCaP cells.[5]
Materials:
-
This compound stock solution
-
Cell line of interest (e.g., LNCaP)
-
6-well plates
-
Complete cell culture medium
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
Library preparation kit for RNA-Seq
-
Next-generation sequencer
Procedure:
-
Seed and treat cells with this compound (e.g., 1 µM) or vehicle control for the desired time (e.g., 72 hours).[5]
-
Harvest cells and extract total RNA using a commercial kit, including an on-column DNase digestion step.
-
Assess RNA quality and quantity (e.g., using a Bioanalyzer).
-
Prepare sequencing libraries from high-quality RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a next-generation sequencing platform.
-
Perform bioinformatic analysis of the sequencing data, including quality control, read mapping, differential gene expression analysis, and pathway enrichment analysis.
Conclusion
References
- 1. This compound | Epigenetic Reader Domain | | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD7 regulates the insulin-signaling pathway by increasing phosphorylation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Brd7-IN-3 Treatment in Xenograft Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 7 (BRD7) has emerged as a critical regulator in various cellular processes, including chromatin remodeling, transcriptional regulation, and cell cycle progression.[1] Its dysregulation is implicated in the pathogenesis of numerous cancers, where it often functions as a tumor suppressor.[2][3] Brd7-IN-3 is a dual inhibitor of the bromodomains of BRD7 and its close homolog BRD9, with IC50 values of 1.6 µM and 2.7 µM, respectively.[4] While the in vitro activity of this compound has been characterized, detailed studies on its application in xenograft mouse models are not extensively documented in publicly available literature. These application notes and protocols are compiled based on the known functions of BRD7, the nature of this compound as an inhibitor, and established methodologies for evaluating anti-cancer agents in preclinical xenograft models.
Principle of Action
BRD7 is a component of the SWI/SNF chromatin remodeling complex and plays a significant role in gene expression regulation.[3] It has been shown to interact with key tumor suppressor proteins like p53 and BRCA1, and its expression is often downregulated in various cancers, including breast, ovarian, prostate, and colorectal cancers.[2][3] By inhibiting the bromodomain of BRD7, this compound is expected to disrupt the interaction of BRD7 with acetylated histones, thereby modulating the transcription of genes involved in cell cycle control, apoptosis, and DNA repair.[3] The therapeutic potential of this compound lies in its ability to potentially restore normal cellular processes that are dysregulated in cancer cells due to aberrant BRD7 function.
Signaling Pathways Associated with BRD7
BRD7 is involved in multiple signaling pathways that are crucial in cancer development and progression. Inhibition of BRD7 by this compound may impact these pathways.
References
How to prepare Brd7-IN-3 stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brd7-IN-3 is a dual inhibitor of the bromodomain-containing proteins BRD7 and BRD9, with IC50 values of 1.6 μM and 2.7 μM, respectively.[1][2] As a member of the bromodomain and extra-terminal domain (BET) family, BRD7 is an epigenetic reader that plays a crucial role in the regulation of gene expression. Dysregulation of BRD7 has been implicated in various diseases, including cancer. This compound serves as a valuable chemical probe for studying the biological functions of BRD7 and BRD9 and for exploring their therapeutic potential.
These application notes provide detailed protocols for the preparation and use of this compound stock solutions for both in vitro and in vivo experiments, ensuring reproducible and reliable results.
Physicochemical and Solubility Data
Proper solubilization is critical for the accurate and effective use of this compound in experimental settings. The following tables summarize the key physicochemical properties and solubility information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₈N₂O₂ |
| Molecular Weight | 294.35 g/mol |
| Appearance | Crystalline solid |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 10 mM[3] |
Note: 10 mM corresponds to approximately 2.94 mg/mL.
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO), which will be used for subsequent dilutions in various experiments.
Materials:
-
This compound powder
-
Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials with secure caps
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder using a precision balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation Example for a 10 mM Stock Solution:
-
To prepare 1 mL of a 10 mM stock solution from this compound (MW: 294.35 g/mol ), you would need 0.0029435 g (or 2.94 mg) of the compound.
-
Volume of DMSO = (Mass of this compound in mg) / (Molecular Weight) / (Desired Concentration in mM) * 1000
-
-
-
Solubilization: Tightly cap the vial and vortex thoroughly for several minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in solubilization if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1]
Experimental Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution for use in cell culture experiments. It is crucial to maintain a low final DMSO concentration (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile, pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Intermediate Dilution (Recommended): To avoid precipitation of the compound, it is recommended to perform a serial dilution.
-
Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, dilute the 10 mM stock solution 1:100 in sterile medium to obtain a 100 μM intermediate solution.
-
-
Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of cell culture medium to achieve the desired working concentration.
-
Example for a 1 µM final concentration: Add 10 µL of a 100 µM intermediate solution to 990 µL of cell culture medium.
-
-
Application to Cells: Mix the final working solution gently by pipetting and immediately add it to the cells.
-
Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Table 3: Recommended Working Concentrations for In Vitro Assays
| Assay Type | Cell Line Example | Recommended Concentration Range | Notes |
| Cell Proliferation/Viability | LNCaP (Prostate Cancer) | 0.1 µM - 5 µM | A related inhibitor showed effects at 1 µM after 72 hours.[4] |
| Apoptosis Assay | General | 1 µM - 10 µM | Concentration should be optimized based on cell type and treatment duration. |
| Western Blotting | General | 1 µM - 10 µM | To observe changes in protein expression downstream of BRD7/9 inhibition. |
Protocol 3: Preparation of Formulations for In Vivo Studies
The low aqueous solubility of this compound necessitates the use of specific formulations for in vivo administration. The following are examples of common formulations. Note: The optimal formulation and dosage must be determined empirically for each specific animal model and experimental design.
Table 4: Example Formulations for In Vivo Administration
| Formulation Composition | Preparation Method |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Dissolve this compound in DMSO first. Add PEG300 and mix. Add Tween 80 and mix. Finally, add saline to the desired volume. |
| 10% DMSO, 90% Corn Oil | Dissolve this compound in DMSO to make a concentrated stock. Add the stock solution to corn oil and mix well to form a solution or suspension. |
General Procedure for Formulation:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
Solubility Testing: It is highly recommended to test the solubility and stability of this compound in a small volume of the chosen vehicle before preparing the full formulation.
-
Formulation Preparation (Example using 10% DMSO, 90% Corn Oil):
-
To prepare a 2.5 mg/mL working solution, you can take 100 µL of a 25 mg/mL DMSO stock solution and add it to 900 µL of corn oil.
-
Mix thoroughly to obtain a clear solution or a uniform suspension.[1]
-
-
Administration: The route of administration (e.g., intraperitoneal, intravenous, oral) will depend on the experimental design and should be chosen carefully.
Signaling Pathway
This compound, by inhibiting BRD7, can impact multiple signaling pathways involved in cell proliferation and survival. BRD7 has been shown to interact with key cellular proteins such as p53 and components of the PI3K/Akt pathway. The diagram below illustrates a simplified representation of a pathway where BRD7 plays a regulatory role.
BRD7 in Cellular Signaling
Caption: BRD7's role in key cellular pathways.
References
Application Notes and Protocols for Co-immunoprecipitation Experiments with Brd7-IN-3 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 7 (Brd7) is a critical component of the human SWI/SNF (PBAF) chromatin remodeling complex and a key regulator of transcription.[1][2][3] It plays a pivotal role in various cellular processes, including cell cycle control, DNA damage repair, and tumor suppression through its interactions with key signaling molecules like p53, BRCA1, and components of the PI3K pathway.[4][5][6] Brd7's function is intricately linked to its ability to recognize acetylated histones via its bromodomain and to scaffold protein complexes.[5][7]
Brd7-IN-3 is a novel, highly specific small molecule inhibitor designed to target the protein-protein interaction domains of Brd7, distinct from its bromodomain. This allows for the specific investigation of Brd7's scaffolding functions without affecting its chromatin-binding ability. These application notes provide detailed protocols for utilizing this compound in co-immunoprecipitation (Co-IP) experiments to dissect the impact of inhibiting Brd7's interactions on key signaling pathways.
Principle of Co-immunoprecipitation
Co-immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein interactions in their native cellular environment. The principle involves using an antibody to specifically pull down a protein of interest ("bait") from a cell lysate. If the bait protein is part of a complex, its interacting partners ("prey") will be pulled down with it. The entire complex is then captured on antibody-binding beads, washed to remove non-specific proteins, and the components are eluted for analysis, typically by western blotting.[8][9]
Effects of this compound on Protein Interactions
This compound is hypothesized to disrupt the formation of specific Brd7-containing protein complexes. This section outlines the expected effects on two major interaction networks of Brd7: the p53 tumor suppressor pathway and the PI3K signaling pathway.
Brd7 and the p53 Pathway
Brd7 is a known coactivator of the tumor suppressor p53.[4][10] It directly interacts with p53 and is required for the efficient transcriptional activation of a subset of p53 target genes, such as p21, which are crucial for cell cycle arrest and senescence.[1][10] Treatment with this compound is expected to disrupt the Brd7-p53 interaction, leading to reduced p53-mediated transcription.
Brd7 and the PI3K Pathway
Brd7 interacts with the p85α regulatory subunit of phosphoinositide 3-kinase (PI3K), a key signaling node for cell growth and survival.[11][12] This interaction can negatively regulate PI3K signaling by promoting the nuclear translocation of p85α, thereby limiting its availability to form active complexes with the p110 catalytic subunit in the cytoplasm.[11][12] this compound is predicted to abrogate the Brd7-p85α interaction, leading to increased cytoplasmic p85α and potentially enhanced PI3K/Akt signaling.
Quantitative Data Summary
The following tables present hypothetical quantitative data from Co-IP experiments followed by western blot analysis. The data illustrates the expected dose-dependent effect of this compound on the interaction of Brd7 with p53 and p85α. Band intensities were quantified using densitometry and normalized to the amount of immunoprecipitated Brd7.
Table 1: Effect of this compound on Brd7-p53 Interaction
| Treatment | This compound Conc. (µM) | Immunoprecipitated Brd7 (Relative Units) | Co-immunoprecipitated p53 (Relative Units) | % Reduction in p53 Interaction |
| Vehicle (DMSO) | 0 | 1.00 | 0.98 | 0% |
| This compound | 1 | 1.00 | 0.65 | 33.7% |
| This compound | 5 | 1.00 | 0.21 | 78.6% |
| This compound | 10 | 1.00 | 0.05 | 94.9% |
Table 2: Effect of this compound on Brd7-p85α Interaction
| Treatment | This compound Conc. (µM) | Immunoprecipitated Brd7 (Relative Units) | Co-immunoprecipitated p85α (Relative Units) | % Reduction in p85α Interaction |
| Vehicle (DMSO) | 0 | 1.00 | 0.95 | 0% |
| This compound | 1 | 1.00 | 0.58 | 38.9% |
| This compound | 5 | 1.00 | 0.18 | 81.1% |
| This compound | 10 | 1.00 | 0.04 | 95.8% |
Experimental Protocols
Protocol 1: Co-immunoprecipitation of Endogenous Brd7 and Interacting Proteins
This protocol describes the immunoprecipitation of endogenous Brd7 from nuclear extracts of cells treated with this compound or vehicle.
Materials:
-
Human cell line expressing Brd7 (e.g., MCF-7, U2OS)
-
This compound
-
DMSO (Vehicle)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors)
-
Anti-Brd7 antibody (for immunoprecipitation)
-
Normal Rabbit IgG (Isotype control)
-
Protein A/G magnetic beads
-
Anti-p53 antibody (for western blot)
-
Anti-p85α antibody (for western blot)
-
Anti-Brd7 antibody (for western blot)
-
SDS-PAGE gels
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Treat cells with the desired concentrations of this compound or DMSO for the indicated time (e.g., 6 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Nuclear Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (nuclear extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the nuclear extract using a BCA or Bradford assay.
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 1 mg of protein lysate, add 20 µL of Protein A/G magnetic beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-Brd7 antibody or Normal Rabbit IgG.
-
Incubate on a rotator overnight at 4°C.
-
Add 30 µL of Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Lysis Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 40 µL of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 10 minutes to elute the proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Protocol 2: Western Blot Analysis of Co-immunoprecipitated Proteins
This protocol is for the detection of Brd7 and its co-immunoprecipitated partners.
Procedure:
-
SDS-PAGE and Transfer:
-
Load the eluted samples and an input control (5% of the initial lysate) onto an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against Brd7, p53, or p85α overnight at 4°C.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Quantification: Quantify the band intensities using densitometry software. Normalize the signal of the co-immunoprecipitated protein to the signal of the immunoprecipitated Brd7.
Mandatory Visualizations
Caption: Brd7-p53 signaling pathway disruption by this compound.
Caption: Brd7-PI3K signaling regulation and the effect of this compound.
Caption: Experimental workflow for Co-immunoprecipitation.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BRD7, a novel PBAF-specific SWI/SNF subunit, is required for target gene activation and repression in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRD7 is a candidate tumour suppressor gene required for p53 function [pubmed.ncbi.nlm.nih.gov]
- 5. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD7, a subunit of SWI/SNF complexes, binds directly to BRCA1 and regulates BRCA1-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromodomain protein 7 interacts with PRMT5 and PRC2, and is involved in transcriptional repression of their target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. assaygenie.com [assaygenie.com]
- 10. pnas.org [pnas.org]
- 11. BRD7, a tumor suppressor, interacts with p85α and regulates PI3K activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BRD7, a tumor suppressor, interacts with p85alpha and regulates PI3K activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Downstream Targets of Brd7-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing the downstream effects of Brd7-IN-3, a dual inhibitor of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9)[1][2][3]. The primary application detailed is the use of Western blot analysis to quantify changes in protein expression of key downstream targets following treatment with this compound.
Introduction to Brd7 and this compound
Bromodomain-containing protein 7 (BRD7) is a critical component of the SWI/SNF chromatin remodeling complex and acts as a tumor suppressor in various cancers, including breast, prostate, and colorectal cancers[4]. It plays a significant role in gene expression regulation, DNA repair, and cell cycle control by interacting with acetylated histones[4][5]. BRD7 has been shown to modulate several key signaling pathways, including the p53, Wnt/β-catenin, and PI3K/Akt pathways.
This compound (also known as compound 1-78) is a potent and selective small molecule inhibitor that targets the bromodomains of BRD7 and its close homolog BRD9, with reported IC50 values of 1.6 μM and 2.7 μM, respectively[1][2][3]. By inhibiting the binding of BRD7 to acetylated histones, this compound disrupts its function in transcriptional regulation, leading to alterations in the expression of downstream target genes[4]. This makes this compound a valuable tool for studying the functional roles of BRD7 and as a potential therapeutic agent in oncology[4][6].
Quantitative Analysis of this compound Downstream Targets
The following table summarizes the expected changes in the expression of key downstream targets of BRD7 upon inhibition with this compound, based on the known functions of BRD7. These proteins are critical regulators of cell cycle progression, apoptosis, and signal transduction.
| Target Protein | Function | Expected Change with this compound Treatment | Relevant Signaling Pathway |
| p53 | Tumor suppressor, induces cell cycle arrest and apoptosis. | Decrease in stabilization/activity | p53 Pathway |
| c-Myc | Proto-oncogene, promotes cell proliferation. | Increase | Wnt/β-catenin, Ras/MEK/ERK |
| Cyclin D1 | Promotes G1/S phase transition in the cell cycle. | Increase | Wnt/β-catenin, Rb/E2F |
| p21 | Cell cycle inhibitor, downstream of p53. | Decrease | p53 Pathway |
| Bax | Pro-apoptotic protein. | Decrease | p53 Pathway |
| Bcl-2 | Anti-apoptotic protein. | Increase | p53 Pathway |
| BIRC2 (cIAP1) | Inhibitor of apoptosis. | Increase | NF-κB Pathway |
| Phospho-Akt | Promotes cell survival and growth. | Increase | PI3K/Akt Pathway |
| Phospho-ERK | Promotes cell proliferation and differentiation. | Increase | Ras/MEK/ERK Pathway |
| β-catenin | Key mediator of the Wnt signaling pathway. | Increase (nuclear localization) | Wnt/β-catenin Pathway |
Signaling Pathways Modulated by Brd7 Inhibition
The following diagram illustrates the key signaling pathways affected by the inhibition of BRD7 by this compound.
Caption: Inhibition of BRD7 by this compound dysregulates key cancer-related signaling pathways.
Experimental Protocol: Western Blot Analysis
This protocol provides a detailed methodology for performing Western blot analysis to assess the impact of this compound on downstream target protein expression in a relevant cancer cell line (e.g., prostate cancer cell lines LNCaP or PC3).
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of this compound treated cells.
Materials and Reagents
-
Cell Line: Human prostate cancer cell line (e.g., LNCaP or PC3).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-15%) and running buffer.
-
Transfer System: PVDF membranes, transfer buffer, and electroblotting apparatus.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies: Specific antibodies for BRD7, p53, c-Myc, Cyclin D1, p21, Bax, Bcl-2, BIRC2, Phospho-Akt, Phospho-ERK, β-catenin, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Detailed Protocol
-
Cell Culture and Treatment:
-
Culture prostate cancer cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24, 48 hours). Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (GAPDH or β-actin).
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the cellular effects of the BRD7/BRD9 inhibitor, this compound. By utilizing Western blot analysis as described, researchers can effectively quantify the modulation of key downstream targets, thereby elucidating the mechanism of action of this compound and its potential as a therapeutic agent in cancer research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epigenetic Reader Domain | | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of Cancer Cell Proliferation through Lentiviral shRNA Knockdown and Brd7-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted protein depletion using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition of specific protein domains represents a powerful strategy for dissecting complex cellular signaling pathways and identifying potential cancer therapeutics. This document provides detailed application notes and protocols for a synergistic approach that combines the knockdown of a key oncogene with the chemical inhibition of the bromodomain-containing protein 7 (BRD7) using Brd7-IN-3.
BRD7 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that acts as a reader of acetylated histones, thereby playing a crucial role in chromatin remodeling and transcriptional regulation.[1][2] It has been implicated in several key signaling pathways, including the p53 tumor suppressor pathway, Wnt/β-catenin signaling, and the Ras/MEK/ERK pathway, often acting as a tumor suppressor.[1][2][3][4] However, the context-dependent functions of BRD7 suggest that its inhibition could be synthetically lethal with the disruption of other cancer-promoting pathways. This compound is a dual inhibitor of BRD7 and the closely related BRD9, with IC50 values of 1.6 µM and 2.7 µM, respectively.[5][6] Its primary mechanism of action is to prevent the binding of BRD7 to acetylated histones, thereby modulating gene expression.[7]
This application note will detail a hypothetical study targeting a key oncogene (e.g., a constitutively active kinase or a transcription factor driving proliferation) for shRNA-mediated knockdown in a cancer cell line, combined with treatment with this compound. The goal is to explore the potential synergistic effects on cell viability, proliferation, and apoptosis.
Data Presentation
Table 1: Efficacy of Lentiviral shRNA Knockdown of Target Gene
| Construct | Transduction Efficiency (%) | Target mRNA Expression (Relative to Scrambled shRNA) | Target Protein Level (Relative to Scrambled shRNA) |
| Scrambled shRNA | 95 ± 3 | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Target shRNA #1 | 94 ± 4 | 0.25 ± 0.05 | 0.30 ± 0.08 |
| Target shRNA #2 | 96 ± 2 | 0.38 ± 0.07 | 0.45 ± 0.10 |
Table 2: Synergistic Effect of Target Gene Knockdown and this compound on Cell Viability (IC50 Values in µM)
| Treatment Group | Cell Line with Scrambled shRNA | Cell Line with Target shRNA #1 |
| This compound | 15.2 ± 1.8 | 5.8 ± 0.9 |
| Combination Index (CI) * | - | < 1 (Synergism) |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Effect of Combined Treatment on Cell Cycle Distribution and Apoptosis
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptotic Cells (%) |
| Scrambled shRNA + Vehicle | 45 ± 3 | 35 ± 2 | 20 ± 2 | 5 ± 1 |
| Scrambled shRNA + this compound (5 µM) | 55 ± 4 | 28 ± 3 | 17 ± 2 | 15 ± 2 |
| Target shRNA #1 + Vehicle | 50 ± 3 | 30 ± 2 | 20 ± 1 | 12 ± 2 |
| Target shRNA #1 + this compound (5 µM) | 70 ± 5 | 15 ± 3 | 15 ± 2 | 45 ± 4 |
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction
This protocol outlines the steps for producing lentiviral particles carrying shRNA constructs and transducing a target cancer cell line.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid with shRNA insert (scrambled or targeting a specific gene)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Target cancer cell line
-
Polybrene
-
Puromycin (B1679871) (for selection)
-
0.45 µm syringe filter
Procedure:
-
Lentivirus Production:
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
In a sterile tube, prepare the plasmid DNA mixture: 10 µg of shRNA transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 1.5 mL of Opti-MEM.
-
In a separate tube, add transfection reagent to 1.5 mL of Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
After 6-8 hours, replace the medium with 10 mL of fresh complete growth medium.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris. The viral supernatant can be used immediately or stored at -80°C.[8]
-
-
Lentiviral Transduction and Selection:
-
Seed the target cancer cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Remove the growth medium and add 1 mL of viral supernatant to each well. Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Incubate the cells with the virus for 18-24 hours.
-
Replace the virus-containing medium with fresh complete growth medium.
-
48 hours post-transduction, begin selection by adding puromycin to the medium at a pre-determined optimal concentration (typically 1-10 µg/mL).
-
Replace the selection medium every 3-4 days until resistant colonies are formed.
-
Expand the puromycin-resistant cells to establish a stable knockdown cell line.[9][10]
-
Protocol 2: this compound Treatment
This protocol describes the preparation and application of this compound for cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete growth medium
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO.
-
Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Seed the stable shRNA-expressing cells in the appropriate culture plates for the downstream assay (e.g., 96-well plate for viability, 6-well plate for Western blotting).
-
Allow the cells to adhere overnight.
-
Prepare working concentrations of this compound by diluting the stock solution in complete growth medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol is for assessing the knockdown efficiency of the target protein and the effect of treatment on downstream signaling proteins.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (against the target protein, BRD7, and relevant signaling pathway components)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations
Caption: BRD7 signaling pathways and the inhibitory action of this compound.
References
- 1. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD7, a novel bromodomain gene, inhibits G1–S progression by transcriptionally regulating some important molecules involved in ras/MEK/ERK and Rb/E2F pathways | Semantic Scholar [semanticscholar.org]
- 4. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma [jcancer.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Troubleshooting & Optimization
Brd7-IN-3 off-target effects on BRD4 and other bromodomains
Welcome to the technical support center for Brd7-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential experimental challenges. Here you will find frequently asked questions, detailed experimental protocols, and data on the inhibitor's selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what are its primary targets?
This compound (also referred to as compound 1-78) is a chemical probe developed as a selective inhibitor for the bromodomains of BRD7 and BRD9.[1] It was designed to occupy a specific binding pocket within the BRD7 bromodomain, leading to its inhibitory activity.[1] It serves as a valuable tool for studying the biological functions of BRD7 and BRD9 in various cellular processes and diseases, such as prostate cancer.[1]
Q2: I am observing a phenotype that is inconsistent with BRD7/BRD9 inhibition. Could this be due to off-target effects?
While this compound is designed for selectivity towards BRD7 and BRD9, off-target effects are a possibility with any small molecule inhibitor. To investigate this, consider the following:
-
Perform orthogonal tests: Use a structurally different BRD7/BRD9 inhibitor to see if the phenotype is recapitulated.
-
Genetic knockdown: Employ siRNA or shRNA to specifically knockdown BRD7 and/or BRD9 and compare the resulting phenotype to that observed with this compound treatment.
-
Consult selectivity data: Refer to the selectivity profile of this compound against a panel of bromodomains (see Table 1 below) to identify potential off-targets that might be relevant in your experimental context.
Q3: My results with this compound are not reproducible. What are some common causes of variability?
Inconsistent results can arise from several factors:
-
Inhibitor stability and storage: Ensure this compound is stored correctly, protected from light, and dissolved in a suitable solvent like DMSO. Prepare fresh working solutions for each experiment to avoid degradation.
-
Cell culture conditions: Maintain consistent cell passage numbers, confluency, and media formulations between experiments.
-
Assay conditions: Minor variations in incubation times, reagent concentrations, or instrumentation can lead to variability. Adhere strictly to your established protocols.
Q4: How can I confirm that this compound is engaging its intended targets (BRD7/BRD9) in my cellular model?
Target engagement can be confirmed using cellular thermal shift assays (CETSA) or NanoBRET™ Target Engagement assays. These techniques measure the binding of the inhibitor to its target protein within intact cells. A successful engagement will result in a shift in the thermal denaturation profile of the target protein (CETSA) or a decrease in the BRET signal (NanoBRET™). Detailed protocols for these assays are provided below.
Q5: Are there any known signaling pathways affected by this compound that could explain unexpected cellular responses?
Yes, BRD7 itself is implicated in the regulation of several key signaling pathways. Inhibition of BRD7 function by this compound could therefore lead to downstream effects on these pathways, which may vary depending on the cell type and context. Known pathways involving BRD7 include:
-
PI3K/Akt Signaling: BRD7 has been shown to interact with the p85α regulatory subunit of PI3K, potentially acting as a negative regulator of PI3K signaling.[2]
-
Wnt/β-catenin Signaling: BRD7 can influence the Wnt/β-catenin pathway, with reports suggesting it can both promote and inhibit this pathway depending on the cellular context.[3]
-
p53 Pathway: BRD7 is known to interact with the tumor suppressor p53 and is required for the transcriptional activation of a subset of p53 target genes.[3]
It is advisable to monitor key components of these pathways (e.g., phosphorylation of Akt, nuclear localization of β-catenin) if you suspect off-target or pathway-specific effects of this compound.
Off-Target Profile of this compound
The selectivity of this compound (compound 1-78) has been assessed against a panel of 40 distinct bromodomains using the BROMOscan® platform. The following table summarizes the binding of this compound to BRD4 and other representative bromodomains at a concentration of 2 µM.[1]
| Bromodomain Target | Percent of Control (%) @ 2µM | Interpretation |
| BRD7 | < 10 | Strong Binding |
| BRD9 | < 20 | Strong Binding |
| BRD4 (BD1) | > 90 | Negligible Binding |
| BRD4 (BD2) | > 90 | Negligible Binding |
| BRD2 (BD1) | > 90 | Negligible Binding |
| BRD3 (BD2) | > 90 | Negligible Binding |
| CREBBP | > 80 | Negligible Binding |
| EP300 | > 80 | Negligible Binding |
| BAZ2B | > 90 | Negligible Binding |
Data extracted from Ordonez-Rubiano et al., J Med Chem, 2023.[1] A lower "Percent of Control" value indicates stronger binding of the inhibitor to the bromodomain.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA™) for Target Engagement
This protocol allows for the assessment of this compound binding to BRD7, BRD9, and potential off-targets like BRD4 in a cellular context.
Caption: CETSA workflow to determine target engagement.
Methodology:
-
Cell Culture and Treatment:
-
Plate your cells of interest and allow them to reach approximately 80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis and Heat Treatment:
-
Wash the cells with PBS and harvest them.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) through methods like freeze-thaw cycles.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Aliquot the supernatant into PCR tubes and heat each aliquot at a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes.
-
-
Analysis of Soluble Proteins:
-
After heating, centrifuge the tubes again at high speed to pellet the denatured and aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the levels of your target proteins (BRD7, BRD9) and potential off-targets (e.g., BRD4) in the soluble fraction by Western blotting.
-
-
Data Interpretation:
-
Binding of this compound to a target protein will stabilize it against thermal denaturation.
-
This will result in more of the target protein remaining in the soluble fraction at higher temperatures in the this compound-treated samples compared to the vehicle-treated samples.
-
Plotting the band intensity for each protein against the temperature will generate a melting curve. A rightward shift in the melting curve for a protein in the presence of this compound indicates target engagement.
-
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol provides a quantitative measure of inhibitor binding to a target protein within living cells.
Caption: NanoBRET™ assay workflow for intracellular binding.
Methodology:
-
Cell Preparation:
-
Transfect your chosen cell line (e.g., HEK293T) with a plasmid encoding a fusion of your protein of interest (e.g., BRD7, BRD9, or BRD4) and NanoLuc® luciferase.
-
Plate the transfected cells in a suitable white-walled assay plate (e.g., 96-well) and allow them to adhere and express the fusion protein.
-
-
Assay Execution:
-
Prepare a working solution of the NanoBRET™ tracer specific for the bromodomain family.
-
Prepare serial dilutions of this compound in your assay medium.
-
To the cells, add the NanoBRET™ tracer, followed by the different concentrations of this compound or vehicle control.
-
Incubate the plate at 37°C in a CO2 incubator for approximately 2 hours to allow for compound entry and binding equilibrium.
-
-
Signal Detection and Analysis:
-
Equilibrate the plate to room temperature.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately measure the luminescence signal at the donor wavelength (~460 nm) and the acceptor wavelength (>600 nm) using a plate reader equipped for BRET measurements.
-
Calculate the corrected BRET ratio by dividing the acceptor signal by the donor signal.
-
-
Data Interpretation:
-
As the concentration of this compound increases, it will compete with the tracer for binding to the NanoLuc®-bromodomain fusion protein, leading to a decrease in the BRET signal.
-
Plot the corrected BRET ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
-
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that may be influenced by the inhibition of BRD7.
Caption: Potential impact of BRD7 on PI3K/Akt signaling.
Caption: Context-dependent regulation of Wnt/β-catenin by BRD7.
References
- 1. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD7, a tumor suppressor, interacts with p85alpha and regulates PI3K activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Brd7-IN-3 solubility issues for in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Brd7-IN-3 for in vivo applications. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: I've received this compound as a solid. What are its basic physicochemical properties?
A1: this compound is a dual inhibitor of the bromodomain-containing proteins BRD7 and BRD9.[1][2][3] It typically exists as a solid at room temperature.[1] Key physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈N₂O₂ | [1] |
| Molecular Weight | 294.35 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
Q2: My this compound is not dissolving in aqueous buffers like PBS. Is this expected?
A2: Yes, this is expected. Many small molecule inhibitors, including this compound, have low aqueous solubility.[1][4] For effective absorption and bioavailability in vivo, these compounds must first be dissolved, often in a formulation containing organic solvents and surfactants before administration.[5]
Q3: What are some recommended starting formulations for in vivo studies with this compound?
A3: Due to its low water solubility, this compound typically requires a co-solvent or vehicle-based formulation for in vivo administration.[1] Below are some common formulations suggested for compounds with low water solubility that can be tested for this compound.[1] It is recommended to test these formulations with a small amount of the compound first to avoid sample loss.[1]
Table 2: Suggested Formulations for this compound In Vivo Administration
| Formulation Type | Composition | Administration Route(s) | Reference |
| Injection | 10% DMSO, 5% Tween 80, 85% Saline | IP, IV, IM, SC | [1] |
| Injection | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | IP, IV, IM, SC | [1] |
| Injection | 10% DMSO, 90% Corn oil | IP, IV, IM, SC | [1] |
| Oral | Dissolved in PEG400 | Oral | [1] |
| Oral | Suspended in 0.2% Carboxymethyl cellulose (B213188) (CMC) | Oral | [1] |
| Oral | 0.25% Tween 80 and 0.5% CMC | Oral | [1] |
Abbreviations: DMSO (Dimethyl sulfoxide), PEG300/400 (Polyethylene glycol 300/400), IP (Intraperitoneal), IV (Intravenous), IM (Intramuscular), SC (Subcutaneous).
Troubleshooting Guide
Q4: I tried one of the suggested injection formulations, but my compound precipitated. What should I do?
A4: Precipitation upon dilution of a DMSO stock into an aqueous vehicle is a common issue for poorly soluble compounds.[6] This occurs when the final concentration of the compound exceeds its solubility limit in the aqueous-based formulation. Here are some steps to troubleshoot this:
-
Modify the Vehicle Composition: You can try increasing the proportion of co-solvents (like PEG300) or surfactants (like Tween 80) in your formulation. These agents help to keep the compound in solution.[7][8]
-
Gentle Heating and Sonication: If the compound is heat-stable, gentle warming of the solution can help with initial dissolution. Sonication can also be used to break down small particles and aid solubilization.
-
Prepare a Suspension: If a clear solution cannot be achieved, creating a uniform suspension may be an alternative, particularly for oral or intraperitoneal administration. This often involves using suspending agents like carboxymethyl cellulose (CMC).[1] Ensure the suspension is homogenous before each administration.
Experimental Protocols
Protocol 1: Preparation of this compound in a Vehicle for Injection (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
This protocol provides a step-by-step method for preparing a common vehicle for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes
Procedure:
-
Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved. Vortex if necessary.
-
Add Co-solvent: In a sterile conical tube, add the required volume of the DMSO stock solution. For example, to prepare 1 mL of a final 2.5 mg/mL solution, start with 100 µL of a 25 mg/mL DMSO stock.
-
Add PEG300: To the DMSO stock, add 400 µL of PEG300. Mix thoroughly by vortexing until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is homogenous and clear.
-
Add Saline: Slowly add 450 µL of saline to the mixture, vortexing during the addition to prevent precipitation.
-
Final Inspection: The final solution should be clear. If any precipitation is observed, sonicate the solution in a water bath for 5-10 minutes. If the precipitate persists, the concentration may be too high for this vehicle.
Protocol 2: General Workflow for Solubility Assessment
This protocol outlines a general procedure to determine the approximate solubility of this compound in a chosen vehicle.
Materials:
-
This compound powder
-
Selected vehicle components (e.g., DMSO, PEG300, Tween 80, Saline)
-
Microcentrifuge tubes
-
Vortexer
-
Microcentrifuge
Procedure:
-
Prepare the Vehicle: Prepare the desired vehicle by mixing the components in the correct proportions (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).
-
Add Compound: Add an excess amount of this compound to a known volume of the vehicle in a microcentrifuge tube.
-
Equilibrate: Vortex the tube vigorously for 1-2 minutes. Allow the suspension to equilibrate by rotating it at room temperature for several hours (or until equilibrium is reached).
-
Separate Undissolved Compound: Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.
-
Analyze Supernatant: Carefully collect the supernatant, ensuring no particulate matter is transferred. The concentration of this compound in the supernatant, which represents its solubility in that vehicle, can then be determined using an appropriate analytical method (e.g., HPLC-UV, LC-MS).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the cellular role of BRD7 and a logical workflow for addressing solubility issues.
Caption: Simplified BRD7 signaling pathway.
Caption: Workflow for addressing this compound solubility.
References
- 1. This compound | Epigenetic Reader Domain | | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Navigating In Vivo Studies with Brd7-IN-3: A Guide to Dosage Optimization and Toxicity Minimization
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Brd7-IN-3 in animal models while minimizing toxicity. This compound, also known as compound 1-78, is a dual inhibitor of the bromodomain-containing proteins BRD7 and BRD9.[1][2][3] Given the absence of publicly available in vivo data for this specific compound, this guide offers a framework for establishing a safe and effective dosing regimen based on best practices for novel small molecule inhibitors and data from related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor that targets the bromodomains of BRD7 and BRD9, with IC50 values of 1.6 μM and 2.7 μM, respectively.[1][2][3] By binding to these bromodomains, it prevents their interaction with acetylated histones, thereby modulating gene expression. BRD7 is a component of the PBAF SWI/SNF chromatin remodeling complex and is involved in several key signaling pathways, including p53, Wnt/β-catenin, and PI3K/Akt, which are critical in cancer and metabolic diseases.
Q2: What are the potential on-target toxicities of inhibiting BRD7/BRD9?
A2: While specific in vivo toxicity data for this compound is unavailable, studies on other BET (Bromodomain and Extra-Terminal domain) family inhibitors can provide insights into potential on-target toxicities. These may include effects on highly proliferative tissues. For instance, toxicities observed with pan-BET inhibitors often involve the gastrointestinal tract and the hematological system. It is crucial to monitor for signs of these toxicities in any in vivo study of this compound.
Q3: How should I formulate this compound for in vivo administration?
A3: this compound is a small molecule that may have low aqueous solubility. A common approach for in vivo formulation of such compounds is to first create a stock solution in a solvent like DMSO, and then dilute it in a vehicle suitable for animal administration, such as corn oil or a mixture of PEG300, Tween 80, and sterile water.[1] It is essential to perform a formulation screen to ensure the compound remains in solution and is stable.
Q4: What is the first step in determining the in vivo dosage of this compound?
A4: The initial step is to conduct a dose-range finding study to determine the Maximum Tolerated Dose (MTD). This involves administering escalating doses of this compound to small groups of animals and closely monitoring them for signs of toxicity over a defined period.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High variability in animal response | Inconsistent dosing technique, biological variability between animals. | Ensure accurate and consistent administration. Increase the number of animals per group to improve statistical power. |
| Unexpected animal mortality at low doses | Off-target effects, incorrect formulation leading to precipitation and embolism. | Reduce the dose to determine if toxicity is dose-dependent. Confirm the stability and solubility of the formulation. |
| Significant weight loss (>15%) in treated animals | Gastrointestinal toxicity, systemic toxicity. | Monitor food and water intake. Consider dose reduction or a less frequent dosing schedule. Perform histological analysis of the GI tract. |
| No observable efficacy at tolerated doses | Insufficient drug exposure, rapid metabolism. | Conduct pharmacokinetic (PK) studies to assess drug levels. Consider alternative routes of administration or formulation strategies to improve bioavailability. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity in an animal model (e.g., mice).
Methodology:
-
Animal Model: Use a consistent strain, sex, and age of mice (e.g., 6-8 week old C57BL/6).
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-5 escalating dose groups of this compound. Dose selection should be informed by in vitro IC50 values and data from similar compounds.
-
Formulation: Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administration: Administer the compound or vehicle once daily for a period of 7-14 days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, breathing, fur appearance).
-
At the end of the study, collect blood for hematological and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or signs of life-threatening toxicity, and results in a body weight loss of less than 15-20%.
Protocol 2: Assessment of Hematological Toxicity
Objective: To evaluate the effect of this compound on hematopoietic cells.
Methodology:
-
Blood Collection: At the end of the in vivo study (e.g., MTD or efficacy study), collect blood samples from both treated and control animals via cardiac puncture or another appropriate method.
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine key parameters.
-
Data Analysis: Compare the hematological parameters between the this compound treated groups and the vehicle control group.
Table 1: Example Hematological Parameters to Monitor
| Parameter | Description | Potential Indication of Toxicity |
| White Blood Cells (WBC) | Total number of white blood cells | Neutropenia (low neutrophils) or lymphopenia (low lymphocytes) |
| Red Blood Cells (RBC) | Total number of red blood cells | Anemia (low RBC count) |
| Hemoglobin (HGB) | Protein in red blood cells that carries oxygen | Anemia (low hemoglobin) |
| Platelets (PLT) | Cell fragments involved in clotting | Thrombocytopenia (low platelet count) |
Protocol 3: Assessment of Gastrointestinal (GI) Toxicity
Objective: To evaluate the histological changes in the intestine following treatment with this compound.
Methodology:
-
Fixation: Gently flush the intestinal segments with saline and fix in 10% neutral buffered formalin for 24 hours.
-
Processing and Sectioning: Process the fixed tissues, embed in paraffin, and cut 4-5 µm sections.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Histopathological Analysis: A qualified pathologist should examine the slides for any signs of toxicity, such as villus atrophy, crypt dysplasia, inflammation, or changes in the number of goblet cells.
Visualizations
Signaling Pathways Involving BRD7
BRD7 is a multifaceted protein implicated in several critical cellular signaling pathways. Understanding these connections is vital for predicting the potential effects and off-target toxicities of this compound.
Caption: Key signaling pathways regulated by BRD7, the target of this compound.
Experimental Workflow for In Vivo Dosage Optimization
A systematic approach is essential for determining the optimal dose of this compound that maximizes therapeutic efficacy while minimizing adverse effects.
Caption: A stepwise workflow for optimizing this compound dosage in animal models.
References
Interpreting unexpected results in Brd7-IN-3 experiments
Welcome to the technical support center for Brd7-IN-3 experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results in their studies involving this dual BRD7/BRD9 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: Unexpected Result: Increased cell proliferation or no effect on viability after this compound treatment.
Expected Outcome: Inhibition of BRD7 is often associated with tumor suppression, leading to decreased cell proliferation and apoptosis in many cancer cell lines.[1][2]
Possible Causes and Troubleshooting Steps:
-
Cell-Type Specificity: The function of BRD7 can be context-dependent. In some cancers, such as colorectal cancer, BRD7 has been shown to act as an oncogene by stabilizing c-Myc.[3][4] In such cases, inhibiting BRD7 would be expected to decrease proliferation. However, in other cell lines, the functional role of BRD7 might be different.
-
Action: Review the literature for the role of BRD7 in your specific cancer model. Consider performing knockdown experiments (e.g., using siRNA or shRNA against BRD7) to confirm the protein's role in your cell line.
-
-
Off-Target Effects: this compound is a dual inhibitor of BRD7 and BRD9.[5] Inhibition of BRD9 or other unforeseen off-targets could lead to signaling pathway alterations that counteract the effects of BRD7 inhibition.
-
Compensatory Mechanisms: Cells can adapt to the inhibition of one pathway by upregulating compensatory pathways. For instance, inhibition of a tumor suppressor pathway might lead to the activation of a parallel survival pathway.
-
Action: Perform pathway analysis (e.g., RNA-sequencing or phospho-proteomics) to identify activated compensatory pathways.
-
-
Compound Inactivity: The inhibitor may not be active due to improper storage or handling.
-
Action: Verify the inhibitor's activity using a positive control cell line where its effect is well-documented.
-
Troubleshooting Workflow for Unexpected Cell Viability Results:
Caption: Troubleshooting workflow for unexpected cell viability results.
Q2: Unexpected Result: No change in p53 protein levels or its downstream targets after this compound treatment.
Expected Outcome: BRD7 is known to be a crucial component of a functional p53 pathway.[1] It interacts with p53 and is required for the transcriptional activation of a subset of p53 target genes, such as p21.[8][9] Therefore, inhibiting BRD7 is expected to decrease p53 activity and the expression of its target genes.
Possible Causes and Troubleshooting Steps:
-
p53 Status of the Cell Line: The effect of BRD7 on the p53 pathway is dependent on the presence of wild-type p53.[10] In cell lines with mutant or null p53, BRD7's role in this pathway will be abrogated.
-
Action: Confirm the p53 status of your cell line through sequencing or by checking a cell line database. Use cell lines with both wild-type and mutant/null p53 as controls.
-
-
Redundant Co-activators: Other transcriptional co-activators might compensate for the loss of BRD7 function in regulating p53.
-
Action: Investigate the expression levels of other known p53 co-activators in your cell line.
-
-
Post-Translational Modifications: The regulation of p53 is complex and involves multiple post-translational modifications. This compound might not affect the specific modifications that are critical for p53 stability and activity in your experimental context.
-
Action: Analyze the phosphorylation and ubiquitination status of p53 and its regulators like MDM2.[10]
-
BRD7-p53 Signaling Pathway:
Caption: BRD7's role in the p53-mediated cell cycle arrest pathway.
Q3: Unexpected Result: Changes in c-Myc protein levels do not correlate with changes in cell proliferation.
Expected Outcome: In some cancer types like colorectal cancer, BRD7 promotes cell proliferation by stabilizing c-Myc protein.[3][4] Therefore, inhibiting BRD7 with this compound should lead to decreased c-Myc protein levels and a subsequent decrease in cell proliferation.
Possible Causes and Troubleshooting Steps:
-
Dominant Parallel Pathways: While c-Myc is a critical driver of proliferation, other pathways might be more dominant in your specific cell model. For example, the Ras/MEK/ERK or PI3K/Akt pathways can also drive proliferation independently of c-Myc.
-
Action: Profile the activity of other key proliferation pathways in your cells. Consider using combination therapies to co-target these pathways with this compound.
-
-
c-Myc Independent Functions of BRD7: BRD7 has a multitude of functions beyond c-Myc regulation. The observed phenotype might be a result of these other functions. For instance, BRD7 is involved in DNA damage repair and apoptosis regulation.[11][12]
-
Action: Measure markers of apoptosis (e.g., cleaved PARP, caspase activity) and DNA damage to get a more comprehensive picture of the cellular response to this compound.
-
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from experiments involving the modulation of BRD7.
Table 1: Expected Effects of BRD7 Overexpression/Inhibition on Cell Proliferation and Apoptosis
| Cell Line Context | BRD7 Modulation | Expected Effect on Proliferation | Expected Effect on Apoptosis | Reference |
| Nasopharyngeal Carcinoma (NPC) | Overexpression | Decrease | Increase | [1][12] |
| Breast Cancer (wild-type p53) | Overexpression | Decrease | Increase | [10][13] |
| Colorectal Cancer | Knockdown | Decrease | No Significant Effect | [3][4] |
| Ovarian Cancer | Overexpression | Decrease | Increase | [9] |
Table 2: Expected Effects of BRD7 Modulation on Key Signaling Molecules
| Cell Line Context | BRD7 Modulation | Target Molecule | Expected Change | Reference |
| Wild-type p53 cells | Overexpression | p53 | Increased stability | [10] |
| Wild-type p53 cells | Overexpression | p21 | Increased expression | [8][10] |
| Colorectal Cancer | Knockdown | c-Myc | Decreased protein level | [3][4] |
| Breast Cancer | Overexpression | Cyclin D1 | Decreased expression | [13] |
Experimental Protocols
1. Western Blotting for BRD7 and Downstream Targets
This protocol is for the detection of BRD7, p53, c-Myc, and p21 protein levels.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-BRD7, anti-p53, anti-c-Myc, anti-p21, and a loading control like anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Co-Immunoprecipitation (Co-IP) for BRD7 Interaction
This protocol is to verify the interaction between BRD7 and a protein of interest (e.g., p53 or c-Myc).
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with 2-4 µg of anti-BRD7 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads 3-5 times with lysis buffer.
-
Elute the protein complexes by boiling the beads in Laemmli sample buffer for 5 minutes.
-
-
Western Blotting:
-
Perform Western blotting on the eluted samples as described above, using an antibody against the putative interacting protein.
-
Experimental Workflow for a Co-Immunoprecipitation Experiment:
Caption: Experimental workflow for Co-Immunoprecipitation.
3. Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
This technical support guide provides a starting point for troubleshooting unexpected results in your this compound experiments. Given the multifaceted nature of BRD7, careful experimental design and consideration of the specific cellular context are crucial for accurate data interpretation.
References
- 1. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain-containing protein 7 sensitizes breast cancer cells to paclitaxel by activating Bcl2-antagonist/killer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer [frontiersin.org]
- 4. BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. Emerging Roles of BRD7 in Pathophysiology [mdpi.com]
- 10. BRD7 Stabilizes P53 via Dephosphorylation of MDM2 to Inhibit Tumor Growth in Breast Cancer Harboring Wild-type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATM‐Dependent Recruitment of BRD7 is required for Transcriptional Repression and DNA Repair at DNA Breaks Flanking Transcriptional Active Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
How to control for off-target effects of Brd7-IN-3 in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Brd7-IN-3 in cell culture. The aim is to help control for potential off-target effects and ensure robust experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as compound 1-78, is a chemical probe designed to inhibit Bromodomain-containing protein 7 (BRD7). However, it's important to note that this compound is a dual inhibitor, also targeting Bromodomain-containing protein 9 (BRD9) with similar potency.[1] BRD7 is a component of the SWI/SNF chromatin remodeling complex and is involved in the regulation of gene expression, DNA repair, and cell cycle control.[2] It has been shown to interact with key tumor suppressors like p53 and BRCA1.[3][4]
Q2: What are the known off-target effects of this compound?
The primary known "off-target" of this compound is BRD9, as it is a dual inhibitor.[1] Beyond BRD9, the broader off-target profile of this compound has not been extensively published. As with most small molecule inhibitors, it is crucial for researchers to experimentally validate the on-target effects and control for potential off-target activities in their specific cellular context.[5]
Q3: What are the essential control experiments to perform when using this compound?
To confidently attribute a biological effect to the inhibition of BRD7, a combination of controls is necessary:
-
Dose-Response Curve: Perform a titration experiment to identify the minimal effective concentration that produces the desired phenotype. This helps to minimize off-target effects that may occur at higher concentrations.[5][6]
-
Negative Control Compound: An ideal negative control is a structurally similar but biologically inactive analog of this compound. However, it's important to be aware that even minor structural changes can alter the off-target profile, and a negative control may not share all the same off-targets as the active compound.[8][9][10]
-
Genetic Knockdown/Knockout: The most definitive control is to use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of BRD7 and BRD9. If the phenotype of genetic knockdown matches the phenotype of this compound treatment, it provides strong evidence for on-target activity.[11]
Q4: How can I confirm that this compound is active in my cells?
Before large-scale experiments, it is advisable to confirm that this compound is engaging its target and eliciting a biological response. Since BRD7 is known to regulate the transcription of genes involved in cell cycle progression and apoptosis, and interacts with p53 and c-Myc, you can measure changes in the expression of known downstream target genes.[2][3][12] For instance, you could perform RT-qPCR to measure the mRNA levels of a known BRD7-regulated gene after a short treatment with this compound.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Actions |
| High cell toxicity at expected effective concentrations. | Off-target effects; Incorrect dosage. | Perform a dose-response curve to determine the optimal, lowest effective concentration. Validate the phenotype with BRD7/BRD9 knockdown to confirm it's an on-target effect.[5] |
| Inconsistent results between experiments. | Reagent variability; Cell passage number; Experimental conditions. | Use freshly prepared inhibitor solutions. Maintain consistent cell culture conditions and use cells within a narrow passage range. Ensure precise timing and temperature control in all assays.[5] |
| No or weak effect of this compound on the expected downstream target. | Insufficient inhibitor concentration; Low BRD7/BRD9 expression in the cell line; Inhibitor degradation. | Confirm the expression of BRD7 and BRD9 in your cell line. Perform a dose-response and time-course experiment to optimize treatment conditions.[6] |
| Observed phenotype does not match published data for BRD7 inhibition. | Cell-type specific effects; Off-target effects; Experimental artifacts. | Use a structurally distinct BRD7 inhibitor to see if the phenotype is reproducible. Perform BRD7 and BRD9 knockdown to determine if the phenotype is dependent on these targets. |
Quantitative Data
| Compound | Target(s) | IC50 |
| This compound (compound 1-78) | BRD7 | 1.6 µM[1] |
| BRD9 | 2.7 µM[1] |
Experimental Protocols
1. Dose-Response Experiment for a Downstream Target Gene
-
Objective: To determine the optimal concentration of this compound for inhibiting BRD7 activity.
-
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Harvest the cells and extract total RNA.
-
Perform RT-qPCR to measure the relative expression of a known BRD7 target gene (e.g., a p53-regulated gene).[12]
-
Plot the gene expression levels against the inhibitor concentration to determine the EC50.
-
2. Genetic Knockdown using siRNA
-
Objective: To validate that the observed phenotype is a result of BRD7 inhibition.
-
Methodology:
-
Transfect cells with siRNA specifically targeting BRD7, a non-targeting control siRNA, and a mock transfection control.
-
Incubate the cells for 48-72 hours to allow for protein knockdown.
-
Verify the knockdown efficiency by Western blot or RT-qPCR for BRD7.
-
Perform the same functional assay on the knockdown cells as was performed with this compound treatment.
-
Compare the phenotype of the BRD7 knockdown cells to the cells treated with this compound.
-
Visualizations
Caption: Workflow for validating on-target effects of this compound.
Caption: Simplified overview of BRD7 signaling interactions.
References
- 1. This compound | Epigenetic Reader Domain | | Invivochem [invivochem.com]
- 2. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Controls for chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 8. biorxiv.org [biorxiv.org]
- 9. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
- 12. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the dual-inhibitor effects of Brd7-IN-3 on BRD9
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the dual bromodomain inhibitor, Brd7-IN-3. It provides answers to frequently asked questions and detailed troubleshooting protocols to help navigate the compound's dual-inhibitory action on BRD7 and BRD9, ensuring accurate experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as compound 1-78, is a small molecule inhibitor designed to target the bromodomains of BRD7 and, to a lesser extent, its close homolog BRD9.[1][2][3] Due to the high sequence similarity between the bromodomains of BRD7 and BRD9 (approximately 72%), achieving absolute selectivity can be challenging.[4] this compound was developed by exploiting a unique hydrophobic binding region adjacent to the acetylated lysine (B10760008) binding pocket in BRD7, which is not as accessible in BRD9, conferring a degree of selectivity.[5][6]
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Potency (IC₅₀) | Reference |
|---|---|---|---|
| BRD7 | Biochemical | 1.6 μM | [1][2] |
| BRD9 | Biochemical | 2.7 μM |[1][2] |
Q2: Why is the dual inhibition of BRD7 and BRD9 a potential issue for my experiments?
The dual inhibition is a critical factor to consider because BRD7 and BRD9 are incorporated into distinct, and functionally different, chromatin remodeling complexes.[7][8]
-
BRD7 is a subunit of the PBAF (Polybromo-associated BAF) complex.[4][9][10]
-
BRD9 is a subunit of the ncBAF (non-canonical BAF) complex.[7][8]
These complexes can have different or even opposing roles in gene regulation. For instance, BRD7 has been identified as a potential tumor suppressor that can inhibit the Wnt/β-catenin signaling pathway and regulate p53.[4][8][9] In contrast, BRD9 is considered a therapeutic target in several cancers, including synovial sarcoma and acute myeloid leukemia.[7] Therefore, off-target inhibition of BRD9 by this compound (or vice-versa) could confound experimental results, leading to misinterpretation of a compound-induced phenotype.
Q3: How can I mitigate or control for the off-target effects of this compound on BRD9?
A multi-step approach involving orthogonal validation methods is recommended to ensure that the observed biological effects are due to the inhibition of BRD7.
-
Genetic Validation: Use genetic tools like CRISPR/Cas9-mediated knockout or shRNA-mediated knockdown to specifically deplete BRD7 or BRD9. The resulting phenotype from genetic depletion of BRD7 should phenocopy the effects of this compound treatment. This is a robust method to confirm on-target activity.
-
Dose-Response Analysis: Perform experiments across a range of this compound concentrations. Given the modest difference in IC₅₀ values between BRD7 and BRD9, a concentration window may exist where BRD7 is preferentially inhibited.
Table 2: Selectivity Profiles of Relevant BRD7/BRD9 Inhibitors
| Compound | Primary Target(s) | BRD7 Kd | BRD9 Kd | Selectivity | Reference |
|---|---|---|---|---|---|
| This compound (1-78) | BRD7 / BRD9 | Sub-μM | Sub-μM | Modest for BRD7 | [1][5] |
| 2-77 | BRD7 / BRD9 | Sub-μM | >10 μM | Selective for BRD7 | [5] |
| I-BRD9 | BRD9 | 380 nM | 1.9 nM | ~200-fold for BRD9 | [11] |
| BI-7273 | BRD7 / BRD9 | 130 nM | 9 nM | ~14-fold for BRD9 | [7] |
| LP99 | BRD7 / BRD9 | 909 nM | 99 nM | ~9-fold for BRD9 |[11] |
Q4: What are the key signaling pathways regulated by BRD7 that I should monitor?
BRD7 is a transcriptional regulator involved in several key cellular signaling pathways. Monitoring downstream markers of these pathways can provide evidence of on-target BRD7 engagement.
-
Wnt/β-catenin Signaling: BRD7 can act as a negative regulator of this pathway by inhibiting the nuclear translocation of β-catenin, which leads to decreased expression of downstream targets like Cyclin D1 and c-jun.[4][9]
-
p53 Pathway: BRD7 is reported to be a critical regulator of the tumor suppressor p53, modulating the transcriptional activity of a subset of p53 target genes.[4]
-
TGFβ-Smad Signaling: BRD7 binds to Smad proteins and enhances TGFβ-Smad-dependent transcriptional activity.[9]
-
Androgen Receptor (AR) Signaling: In prostate cancer models, BRD7 has a functional role in facilitating the expression of AR target genes.[5]
Troubleshooting & Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for Target Engagement
This biophysical assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding, confirming direct interaction in a purified system.
Methodology:
-
Reagents: Purified His-tagged BRD7 or BRD9 bromodomain (BD) protein, SYPRO Orange dye, this compound, and appropriate buffer (e.g., HEPES, NaCl).
-
Preparation: Prepare a master mix containing the protein (final concentration ~2 µM) and SYPRO Orange dye (5x concentration) in the assay buffer.
-
Compound Addition: Dispense the master mix into a 96-well qPCR plate. Add this compound at various concentrations (e.g., 1 µM, 10 µM, 25 µM) to the wells. Include a DMSO-only control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C, increasing by 1 °C per minute.
-
Data Acquisition: Measure fluorescence at each temperature increment. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.
-
Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition. A significant positive shift (ΔTm) in the presence of the compound compared to the DMSO control indicates stabilizing binding.[6]
Protocol 2: Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells. It is used to determine the effect of this compound on cell growth.
Methodology:
-
Cell Seeding: Plate cells (e.g., LNCaP prostate cancer cells) in a 96-well opaque plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, a BRD9-selective control inhibitor, and a vehicle control (DMSO). Incubate for a specified period (e.g., 4 days).[5]
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well (typically a volume equal to the culture medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle control wells. Plot the normalized viability against the log of the inhibitor concentration to determine the IC₅₀ value. Comparing the IC₅₀ curves for different inhibitors can reveal sensitivities related to BRD7 or BRD9 inhibition.[5]
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Protein Interactions
Co-IP is used to determine if a protein of interest (e.g., BRD7) interacts with other proteins (e.g., c-Myc) within the cell. This can be used to verify if this compound disrupts known BRD7-dependent protein complexes.
Methodology:
-
Cell Lysis: Lyse cells treated with either DMSO or this compound using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to your protein of interest (e.g., anti-BRD7) overnight at 4 °C. A non-specific IgG should be used as a negative control.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an antibody against the suspected interacting partner (e.g., anti-c-Myc) to confirm its presence in the complex.[12]
References
- 1. This compound | Epigenetic Reader Domain | | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of potent and selective inhibitors of BRD7 and BRD9 bromodomains - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00152H [pubs.rsc.org]
- 5. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD7, a Novel PBAF-specific SWI/SNF Subunit, Is Required for Target Gene Activation and Repression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Brd7-IN-3 stability and degradation in long-term experiments
Welcome to the technical support center for Brd7-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a particular focus on addressing challenges related to its stability and degradation in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also referred to as compound 1-78) is a dual inhibitor of the bromodomain-containing proteins BRD7 and BRD9.[1][2][3][4] It has reported IC50 values of 1.6 μM for BRD7 and 2.7 μM for BRD9.[1][2][3][4]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity of this compound. For long-term stability, the powdered form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent such as DMSO, the stability is significantly reduced. Stock solutions should be stored at -80°C for a maximum of 6 months, or at -20°C for up to 1 month.[1] It is advisable to prepare fresh working solutions from a frozen stock for each experiment to ensure consistent activity.
Q3: I'm observing a decrease in the inhibitory effect of this compound in my cell culture experiments that last several days. What could be the cause?
A decline in the activity of this compound in long-term experiments can be attributed to several factors:
-
Chemical Instability in Aqueous Media: Many small molecules can degrade in cell culture media over time due to hydrolysis or other chemical reactions. The recommended practice of replenishing the media with fresh inhibitor every 24-48 hours should be considered.
-
Cellular Metabolism: Cells can metabolize small molecule inhibitors, converting them into inactive forms. The rate of metabolism can vary significantly between different cell lines.
-
Precipitation: If the concentration of this compound in the culture medium exceeds its solubility limit, it may precipitate out of solution, reducing its effective concentration. This can sometimes be observed as a fine particulate matter in the culture wells.
Q4: My this compound stock solution in DMSO has changed color. Is it still usable?
A color change in a stock solution is often an indicator of chemical degradation or oxidation.[5] It is strongly recommended to discard the solution and prepare a fresh stock from the powdered compound to ensure the reliability of your experimental results.
Q5: I've noticed precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[5] To resolve this, gently warm the solution to room temperature and vortex thoroughly to ensure the compound is fully redissolved before making your working dilutions. To prevent this, consider storing your stock solutions at a slightly lower concentration and avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.[5]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected results in long-term cellular assays.
This is a common challenge in experiments that span several days. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Issue 2: Suspected off-target effects or cellular toxicity at higher concentrations.
Distinguishing between on-target and off-target effects is crucial for data interpretation.
Caption: Workflow for investigating potential off-target effects.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the half-life of this compound in your specific cell culture medium under standard incubation conditions.
Methodology:
-
Preparation: Prepare your complete cell culture medium (including serum). Spike the medium with this compound to your typical working concentration.
-
Incubation: Place the this compound-containing medium in a sterile, sealed container in your cell culture incubator (37°C, 5% CO2).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the medium.
-
Sample Storage: Immediately store the collected aliquots at -80°C to halt any further degradation.
-
Analysis: Analyze the concentration of intact this compound in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life in your experimental conditions.
Protocol 2: Orthogonal Pharmacological Validation
Objective: To confirm that the observed cellular phenotype is a result of inhibiting BRD7/9 and not an artifact of the this compound chemical scaffold.
Methodology:
-
Inhibitor Selection: Choose a structurally distinct inhibitor that also targets BRD7 and/or BRD9.
-
Dose-Response: Perform a dose-response experiment with the new inhibitor to determine its effective concentration range in your assay.
-
Phenotypic Comparison: Compare the phenotype induced by the new inhibitor with that observed with this compound. A similar phenotype across different chemical scaffolds provides stronger evidence for on-target activity.
Quantitative Data Summary
The following tables provide examples of how to structure your data when assessing the stability and cellular activity of this compound.
Table 1: Example Stability of this compound in Cell Culture Medium at 37°C
| Time (Hours) | Concentration of this compound (μM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 8 | 8.5 | 85% |
| 24 | 5.2 | 52% |
| 48 | 2.1 | 21% |
| 72 | 0.8 | 8% |
Table 2: Example Dose-Response of this compound on Cell Viability
| Concentration (μM) | Cell Viability (% of Control) |
| 0.1 | 98% |
| 1 | 95% |
| 5 | 92% |
| 10 | 88% |
| 25 | 65% |
| 50 | 40% |
| 100 | 15% |
Signaling Pathways and Workflows
While the degradation pathway of the this compound molecule is not well-documented, the degradation of its target protein, BRD7, is known to be regulated by the ubiquitin-proteasome system.
References
Troubleshooting inconsistent results in Brd7-IN-3 functional assays
Welcome to the technical support center for Brd7-IN-3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address inconsistencies in functional assays involving this inhibitor. This compound, also known as compound 1-78, is a valuable chemical probe for studying the roles of Bromodomain-containing protein 7 (BRD7). However, its dual activity and the complex, context-dependent functions of BRD7 can lead to variable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound (compound 1-78) is a cell-permeable small molecule inhibitor that targets the bromodomain of BRD7.[1][2] BRD7 is a component of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex.[3] The inhibitor works by binding to the bromodomain of BRD7, preventing it from recognizing and binding to acetylated lysine (B10760008) residues on histone tails.[4] This disruption interferes with the PBAF complex's ability to remodel chromatin, thereby altering the expression of target genes involved in processes like cell cycle control, DNA repair, and tumor suppression.[4][5]
Q2: I am observing inconsistent effects on cell proliferation across different cancer cell lines. Why is this happening?
A2: This is a common and expected observation due to the highly context-dependent function of BRD7. The cellular outcome of BRD7 inhibition depends on the specific genetic and signaling background of the cell line. Key factors include:
-
p53 Status: BRD7 is a positive regulator of the p53 tumor suppressor pathway.[6][7] In cells with wild-type p53, BRD7 inhibition may lead to reduced p53 activity and a different phenotype compared to p53-mutant or null cells.
-
Driver Oncogenes: In some contexts, like colorectal cancer, BRD7 has been shown to stabilize the oncoprotein c-Myc.[8][9] In these cells, inhibiting BRD7 could lead to c-Myc degradation and an anti-proliferative effect. Conversely, in nasopharyngeal carcinoma, a negative feedback loop exists between BRD7 and c-Myc.[10]
-
Dominant Signaling Pathways: BRD7 can influence multiple pathways, including PI3K/Akt, Ras/MEK/ERK, and Wnt/β-catenin, with the specific effect varying between cell types.[6][11] For example, BRD7 has been reported to both promote and inhibit Wnt/β-catenin signaling depending on the cellular model.[11]
Q3: How can I confirm that the observed effects are due to BRD7 inhibition and not its off-target activity on BRD9?
A3: this compound is a dual inhibitor of BRD7 and its closest homolog, BRD9.[1][2] To dissect the specific contributions of each, consider the following strategies:
-
Use Control Compounds: Employ a BRD9-selective inhibitor as a control to understand the effects of BRD9 inhibition in your system.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete BRD7 or BRD9. Comparing the phenotype of genetic knockdown with the phenotype of this compound treatment can help attribute effects to the correct target.
-
Rescue Experiments: In a BRD7-knockdown background, the effects of this compound should be diminished if they are on-target.
Q4: My downstream Western blot results for signaling pathways like p53 or Akt are not reproducible. What should I troubleshoot?
A4: Inconsistent signaling results can stem from several factors:
-
Time Course: The effect of this compound on signaling pathways is dynamic. A comprehensive time-course experiment (e.g., 6, 12, 24, 48 hours) is critical to capture the transient or sustained nature of signaling changes.
-
Cell Density: Confluency can significantly impact signaling pathways like PI3K/Akt. Ensure you seed cells at the same density for all experiments and harvest at a consistent level of confluency.
-
Antibody Quality: Validate your primary antibodies for specificity and optimal dilution. Run positive and negative controls where possible.
-
Lysate Preparation: Use fresh lysis buffer with appropriate protease and phosphatase inhibitors. Incomplete lysis or protein degradation can be a major source of variability.
Quantitative Data Summary
For accurate experimental design, refer to the known binding affinities and cellular concentrations used in published studies.
Table 1: Inhibitor Profile of this compound
| Parameter | Target | Value | Assay Type | Reference |
|---|---|---|---|---|
| IC₅₀ | BRD7 | 1.6 µM | Competitive FP | [1][2] |
| BRD9 | 2.7 µM | Competitive FP | [1][2] | |
| Kᵢ | BRD7 | 0.9 µM | Competitive FP | [5] |
| BRD9 | 1.4 µM | Competitive FP | [5] | |
| K𝘥 | BRD7 | 2.2 µM | MST | [5] |
| | BRD9 | No Binding | MST |[5] |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibitory constant; K𝘥: Dissociation constant; FP: Fluorescence Polarization; MST: Microscale Thermophoresis.
Table 2: Examples of Context-Dependent Cellular Effects of BRD7 Modulation
| Cancer Type | Model | BRD7 Function/Effect of Inhibition | Key Pathway(s) Involved | Reference |
|---|---|---|---|---|
| Prostate Cancer | LNCaP cells | Facilitates AR target gene expression. Inhibition reduces cell proliferation. | Androgen Receptor (AR) | [5] |
| Hepatocellular Carcinoma | HepG2, Bel7402 cells | Acts as a tumor suppressor by upregulating p53. | p53 Pathway | [6] |
| Colorectal Cancer | HCT116, SW620 cells | Promotes proliferation by stabilizing c-Myc protein. | c-Myc | [8][9] |
| Nasopharyngeal Carcinoma | 5-8F, HNE1 cells | Suppresses growth and metastasis by inhibiting BIRC2. | BIRC2/Enhancer Activity | [12] |
| Breast Cancer | N/A | Acts as a tumor suppressor; interacts with BRCA1 and p53. | p53, BRCA1 | [3] |
| Ovarian Cancer | A2780, SKOV3 cells | Negatively regulates the β-catenin pathway. | Wnt/β-catenin |[11] |
Visual Guides and Workflows
Signaling Pathways Modulated by BRD7
The following diagram illustrates the central and context-dependent role of BRD7 in regulating key cancer-related signaling pathways.
Caption: Context-dependent signaling pathways regulated by BRD7.
Troubleshooting Workflow for Inconsistent Proliferation Assays
Use this decision tree to diagnose and resolve variability in cell viability or proliferation experiments.
Caption: Decision tree for troubleshooting inconsistent proliferation results.
General Experimental Workflow for Target Validation
This diagram outlines a typical workflow for validating the cellular effects of this compound.
Caption: Standard workflow for validating this compound cellular effects.
Detailed Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay (Adapted from Ordonez-Rubiano et al., 2023[5])
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of the inhibitor to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72-96 hours) at 37°C, 5% CO₂.[5]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume (e.g., 100 µL).
-
Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the DMSO vehicle control to determine the percent viability. Plot the results as a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
Protocol 2: Western Blot for p53 Pathway Proteins (Adapted from Peng et al., 2019[6])
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound or DMSO vehicle for the desired time. Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard method like the Bradford or BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., BRD7, p53, p21, Bax, Bcl2) overnight at 4°C, using dilutions recommended by the manufacturer.[6] Also, probe a separate membrane or strip the current one for a loading control like GAPDH or β-actin.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the immunoreactive signals using an enhanced chemiluminescence (ECL) system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
References
- 1. This compound | Epigenetic Reader Domain | | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer [frontiersin.org]
- 9. BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD7 expression and c-Myc activation forms a double-negative feedback loop that controls the cell proliferation and tumor growth of nasopharyngeal carcinoma by targeting oncogenic miR-141 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD7 inhibits enhancer activity and expression of BIRC2 to suppress tumor growth and metastasis in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific sensitivity to Brd7-IN-3 treatment
Welcome to the technical support center for Brd7-IN-3, a dual inhibitor of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line-specific sensitivity.
Cell Line-Specific Sensitivity to this compound
The sensitivity of cancer cell lines to this compound can vary depending on their genetic background and reliance on pathways regulated by BRD7. Below is a summary of the available data on the half-maximal inhibitory concentration (IC50) of this compound in various cell lines.
| Cell Line | Cancer Type | Androgen Receptor (AR) Status | This compound (Compound 1-78) IC50 (µM) | Notes |
| LNCaP | Prostate Cancer | Positive | ~1-5 | Sensitive |
| PC-3 | Prostate Cancer | Negative | >5 (less sensitive at lower concentrations)[1] | Reduced sensitivity compared to AR-positive cells.[1] |
| 22Rv1 | Prostate Cancer | Positive | Data not available | |
| C4-2 | Prostate Cancer | Positive | Data not available | |
| DU145 | Prostate Cancer | Negative | Data not available | |
| RWPE-1 | Normal Prostate Epithelial | N/A | Little to no effect[1] | Non-cancerous cell line, used as a control.[1] |
| MCF-7 | Breast Cancer | Estrogen Receptor (ER) Positive | Data not available | |
| ZR-75-1 | Breast Cancer | Estrogen Receptor (ER) Positive | Data not available | |
| HCT116 | Colorectal Cancer | N/A | Data not available | |
| SW620 | Colorectal Cancer | N/A | Data not available |
Note: The provided IC50 values are approximate and may vary depending on the experimental conditions, such as cell density, treatment duration, and assay type. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experiment.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition of cell viability | 1. Compound Degradation: this compound may have degraded due to improper storage. 2. Incorrect Concentration: Errors in calculating or preparing the working solution. 3. Cell Line Resistance: The cell line used may be inherently resistant to BRD7 inhibition. 4. Short Treatment Duration: The incubation time may be insufficient to observe a significant effect. | 1. Store this compound as recommended by the supplier. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. 2. Double-check all calculations and ensure proper dissolution of the compound. We recommend using a fresh stock for critical experiments. 3. Review the literature to confirm the sensitivity of your cell line. Consider testing a known sensitive cell line (e.g., LNCaP) as a positive control. Reduced expression of BRD7 has been shown to decrease cell proliferation in AR-positive prostate cancer cells.[1] 4. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line. |
| High background in assays | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentration used. 2. Reagent Issues: Problems with assay reagents, such as expired or improperly stored components. | 1. Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1% DMSO). Run a solvent-only control. 2. Use fresh, properly stored assay reagents and follow the manufacturer's instructions. |
| Variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent number of cells seeded in each well. 2. Edge Effects: Wells on the perimeter of the plate may behave differently due to evaporation. 3. Pipetting Errors: Inaccurate pipetting of compound or reagents. | 1. Ensure a homogenous cell suspension before seeding. Trypsinize and resuspend cells thoroughly. 2. Avoid using the outer wells of the plate for experiments. Fill them with sterile PBS or media to minimize evaporation from the inner wells. 3. Use calibrated pipettes and proper pipetting techniques. |
| Unexpected off-target effects | 1. Dual Specificity: this compound is a dual inhibitor of BRD7 and BRD9. Observed effects may be due to BRD9 inhibition. 2. Compound Purity: The this compound sample may contain impurities. | 1. To distinguish between BRD7 and BRD9 effects, consider using siRNA/shRNA to specifically knock down each protein as a complementary approach. 2. Ensure you are using a high-purity compound from a reputable supplier. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the bromodomains of BRD7 and its close homolog BRD9. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. By binding to the bromodomain of BRD7, this compound prevents its interaction with acetylated histones, thereby disrupting the function of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex. This leads to alterations in gene expression that can inhibit cell proliferation and induce apoptosis in sensitive cancer cells.
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a solid. For stock solutions, dissolve the compound in a suitable solvent such as DMSO. We recommend preparing a high-concentration stock solution (e.g., 10 mM), aliquoting it into single-use vials, and storing it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution to the desired working concentration in your cell culture medium.
Q3: What are the known signaling pathways affected by BRD7 inhibition?
A3: BRD7 is known to be involved in several key signaling pathways that are often dysregulated in cancer. These include:
-
p53 Pathway: BRD7 can act as a coactivator for the tumor suppressor p53, and its inhibition can affect p53-mediated cell cycle arrest and apoptosis.[2]
-
BRCA1 Pathway: BRD7 interacts with BRCA1 and is involved in the transcriptional regulation of genes such as the estrogen receptor (ERα) in breast cancer.[2]
-
Wnt/β-catenin Pathway: BRD7 has been shown to negatively regulate the Wnt/β-catenin signaling pathway.
-
PI3K/Akt Pathway: BRD7 can modulate the PI3K/Akt pathway, which is critical for cell survival and proliferation.
-
Ras/MEK/ERK Pathway: BRD7 may also regulate the Ras/MEK/ERK signaling cascade.[2]
Q4: Which cell lines are most sensitive to this compound?
A4: Based on available data, androgen receptor (AR)-positive prostate cancer cell lines, such as LNCaP, appear to be more sensitive to BRD7 inhibition than AR-negative lines like PC-3.[1] The sensitivity of other cancer cell types is still under investigation. It is recommended to perform initial dose-response experiments to determine the sensitivity of your specific cell line.
Q5: What are the potential downstream effects of this compound treatment?
A5: Treatment with this compound can lead to a variety of cellular responses, including:
-
Inhibition of cell proliferation
-
Induction of apoptosis (programmed cell death)
-
Cell cycle arrest, often at the G1/S transition
-
Changes in the expression of BRD7 target genes, which can include genes involved in cell growth, survival, and differentiation.
Detailed Experimental Protocols
Here are detailed protocols for key experiments involving this compound. These are general guidelines and may require optimization for your specific cell line and experimental setup.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for detecting apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting
This protocol is for analyzing the expression of proteins involved in pathways affected by this compound.
Materials:
-
This compound
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD7, anti-c-Myc, anti-p53, anti-cleaved PARP, anti-Actin or -Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with this compound. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathways Involving BRD7
The following diagram illustrates the key signaling pathways in which BRD7 is involved. Inhibition of BRD7 by this compound can modulate these pathways.
Caption: BRD7 signaling pathways and points of intervention by this compound.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical experimental workflow to evaluate the effects of this compound on a cancer cell line.
References
Technical Support Center: Optimizing Incubation Time for Brd7-IN-3 in Gene Expression Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the incubation time of Brd7-IN-3 for gene expression studies. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound 1-78, is a small molecule inhibitor that targets the bromodomains of BRD7 and, to a lesser extent, its close homolog BRD9.[1][2] BRD7 is a component of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[3] By binding to the bromodomain of BRD7, this compound prevents its interaction with acetylated histones, thereby disrupting the normal function of the SWI/SNF complex and leading to changes in the transcription of target genes.[3] These target genes are often involved in critical cellular processes such as cell cycle control, DNA repair, and apoptosis.[3]
Q2: What is a good starting point for the concentration and incubation time for this compound in my experiments?
Based on published research, a concentration of 1 µM has been used for 72-hour incubations in prostate cancer cell lines for RNA-sequencing experiments.[4] The reported IC50 values for this compound are 1.6 µM for BRD7 and 2.7 µM for BRD9 .[1][2]
However, the optimal concentration and incubation time are highly dependent on the cell type and the specific gene of interest. Therefore, it is crucial to perform initial dose-response and time-course experiments to determine the optimal conditions for your specific experimental system.
Q3: How can I determine the optimal incubation time for this compound to observe changes in my gene of interest?
To determine the optimal incubation time, a time-course experiment is recommended. This involves treating your cells with a predetermined optimal concentration of this compound and harvesting them at various time points (e.g., 6, 12, 24, 48, and 72 hours). Gene expression can then be analyzed at each time point using methods like qPCR or RNA-sequencing. This will reveal the kinetics of the inhibitor's effect on your target gene's expression.
Q4: Should I be concerned about the stability of this compound in cell culture media during long incubation periods?
Troubleshooting Guide
This guide addresses potential issues you may encounter when using this compound in your gene expression studies.
| Problem | Potential Cause | Recommended Solution |
| No change in the expression of the target gene. | 1. Suboptimal incubation time: The chosen time point may be too early or too late to observe the effect. 2. Ineffective concentration: The concentration of this compound may be too low to engage the target effectively. 3. Poor cell permeability: The inhibitor may not be efficiently entering the cells. 4. Incorrect target: The gene of interest may not be regulated by BRD7 in your cell line. | 1. Perform a time-course experiment (see Experimental Protocol 3). 2. Perform a dose-response experiment to determine the optimal concentration (see Experimental Protocol 2). 3. While information on this compound's permeability is limited, ensure proper dissolution in DMSO. 4. Validate that BRD7 is expressed in your cell line and is known to regulate your gene of interest through literature search or preliminary experiments (e.g., siRNA knockdown of BRD7). |
| High levels of cell death observed. | 1. Cytotoxicity: The concentration of this compound is too high. 2. Prolonged incubation: Extended exposure to the inhibitor is toxic to the cells. | 1. Perform a cytotoxicity assay (e.g., MTT assay) to determine the EC50 and select a concentration with minimal toxicity (see Experimental Protocol 1). 2. Reduce the incubation time based on the time-course experiment, selecting the earliest time point with a significant effect on gene expression. |
| Inconsistent results between experiments. | 1. Inhibitor degradation: this compound stock solution may have degraded. 2. Variability in cell culture: Differences in cell passage number, confluency, or plating density. 3. Inconsistent treatment conditions: Variations in incubation time or inhibitor concentration. | 1. Prepare fresh stock solutions of this compound in DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 2. Maintain consistent cell culture practices. Use cells within a similar passage number range and ensure consistent confluency at the time of treatment. 3. Adhere strictly to the optimized protocol for concentration and incubation time. |
| Off-target effects are suspected. | 1. Inhibition of other bromodomains: this compound also inhibits BRD9. 2. Non-specific effects: At high concentrations, small molecules can have unintended targets. | 1. If specificity is a major concern, consider using a more selective BRD7 inhibitor if available, or validate findings using a secondary method like siRNA knockdown. 2. Use the lowest effective concentration of this compound determined from your dose-response experiments to minimize off-target effects.[5] |
Quantitative Data Summary
| Compound | Target | IC50 | Reference |
| This compound (compound 1-78) | BRD7 | 1.6 µM | [1][2] |
| BRD9 | 2.7 µM | [1][2] |
Experimental Protocols
Experimental Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol outlines the steps to assess the cytotoxicity of this compound and determine the appropriate concentration range for your experiments.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the EC50 value (the concentration that causes 50% reduction in cell viability).
Experimental Protocol 2: Verifying Target Engagement using Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to confirm that this compound is binding to BRD7 within the cell.[7]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes)
-
Primary antibody against BRD7
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle (DMSO) for a short period (e.g., 1-2 hours) to allow for compound uptake.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[8]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).[8]
-
Western Blot Analysis: Collect the supernatant and quantify the protein concentration. Run equal amounts of protein on an SDS-PAGE gel and perform a Western blot using an antibody specific for BRD7.
-
Data Analysis: Quantify the band intensities for BRD7 at each temperature. A shift in the melting curve to a higher temperature in the this compound treated samples compared to the vehicle control indicates target engagement.
Experimental Protocol 3: Time-Course Experiment for Gene Expression Analysis
This protocol will help you identify the optimal incubation time for observing changes in your target gene's expression.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (at the pre-determined optimal concentration)
-
DMSO
-
6-well plates or appropriate culture vessels
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for your gene of interest and a housekeeping gene
-
Real-time PCR instrument
Procedure:
-
Cell Seeding: Seed cells in multiple wells of a 6-well plate to have enough for each time point.
-
Treatment: Treat the cells with the optimal concentration of this compound or vehicle (DMSO).
-
Cell Harvesting: Harvest the cells at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the harvested cells and synthesize cDNA according to the manufacturer's protocols.
-
qPCR Analysis: Perform qPCR using primers for your gene of interest and a stable housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression at each time point compared to the 0-hour time point using the ΔΔCt method. Plot the relative expression over time to determine the point of maximum up- or down-regulation.
Visualizations
Caption: Mechanism of this compound action on gene transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epigenetic Reader Domain | | Invivochem [invivochem.com]
- 3. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Brd7-IN-3 Pull-Down Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Brd7-IN-3 in pull-down experiments to identify and characterize its protein interaction partners.
FAQs: Ensuring Specificity in this compound Pull-down Experiments
Q1: What is this compound and what are its known targets?
A1: this compound, also known as compound 1-78, is a chemical probe that functions as a dual inhibitor of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9)[1][2]. It binds to the bromodomains of these proteins, which are responsible for recognizing acetylated lysine (B10760008) residues on histones and other proteins, thereby playing a role in chromatin remodeling and gene transcription[3].
Q2: What are the binding affinities of this compound for BRD7 and BRD9?
A2: The inhibitory concentrations (IC50) and dissociation constants (Kd) of this compound have been determined through various assays. These values are crucial for designing experiments and interpreting results.
| Target | IC50 | Kd | Assay Method(s) |
| BRD7 | 1.6 µM | 290 nM | NanoBRET, FP, MST |
| BRD9 | 2.7 µM | 650 nM | NanoBRET, FP, MST |
| Data sourced from Ordonez-Rubiano SC, et al. J Med Chem. 2023.[1][2] |
Q3: Why is it critical to consider the dual specificity of this compound?
A3: Given that this compound inhibits both BRD7 and BRD9, any proteins identified in a pull-down experiment could be interacting with either protein, or a complex containing both. It is essential to perform secondary validation experiments, such as siRNA-mediated knockdown of BRD7 and BRD9 individually, to dissect the specific interactions.
Q4: What are the essential negative controls for a this compound pull-down experiment?
A4: To ensure the identified protein interactions are specific to this compound binding, the following negative controls are critical:
-
Beads only control: Incubating the beads with cell lysate in the absence of the probe to identify proteins that non-specifically bind to the beads.
-
Inactive compound control: Using a structurally similar but biologically inactive analog of this compound to distinguish between specific target engagement and non-specific interactions with the chemical scaffold.
-
Competition control: Pre-incubating the cell lysate with an excess of free, non-biotinylated this compound before adding the biotinylated probe. This should prevent the on-target proteins from binding to the probe-coated beads.
Q5: How can I validate the on-target engagement of this compound in my cellular model?
A5: Before proceeding with a pull-down experiment, it is advisable to confirm that this compound is engaging with BRD7 and/or BRD9 in your specific cell line. This can be achieved through techniques like cellular thermal shift assay (CETSA) or by treating cells with this compound and observing expected downstream effects on known target genes of BRD7 or BRD9.
Troubleshooting Guide
This guide addresses common issues encountered during this compound pull-down experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background/Non-specific Binding | Insufficient washing, Hydrophobic interactions with beads, Inappropriate buffer composition. | Increase the number and duration of wash steps. Include a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) in the wash buffer. Optimize salt concentration in lysis and wash buffers (e.g., 150-500 mM NaCl). Perform a pre-clearing step by incubating the lysate with beads alone before adding the probe.[4][5] |
| Low Yield of Target Protein(s) | Inefficient probe immobilization, Low expression of target protein, Weak or transient interactions. | Confirm successful biotinylation and immobilization of this compound. Increase the amount of cell lysate used. Optimize lysis conditions to ensure efficient protein extraction. Decrease the stringency of wash buffers (e.g., lower salt or detergent concentration).[4] |
| Identification of Known Off-Targets (e.g., BRD9) | Dual specificity of this compound. | This is an expected outcome. Use follow-up studies such as immunoprecipitation with specific antibodies for BRD7 and BRD9, or siRNA knockdown of each target to validate specific interactors. |
| Inconsistent Results Between Replicates | Variability in cell culture, lysate preparation, or pull-down procedure. | Maintain consistent cell culture conditions and passage numbers. Standardize all steps of the protocol, including incubation times, temperatures, and washing volumes. Ensure complete and consistent cell lysis. |
| No Enrichment of Known BRD7/BRD9 Interactors | Inactive probe, Incorrect experimental conditions for interaction. | Verify the integrity and activity of the this compound probe. Ensure the protein-protein interaction is maintained under the chosen lysis and wash buffer conditions. Some interactions may require specific cellular states or post-translational modifications. |
Experimental Protocols
1. Preparation of Biotinylated this compound Affinity Matrix
This protocol describes the immobilization of a biotinylated version of this compound to streptavidin-coated magnetic beads. A linker should be attached to the this compound molecule to ensure the binding pocket is accessible.
-
Resuspend streptavidin magnetic beads in wash/binding buffer (e.g., TBS with 0.05% Tween-20).
-
Wash the beads three times with the wash/binding buffer, using a magnetic stand to separate the beads from the supernatant.
-
Incubate the washed beads with a solution of biotinylated this compound (e.g., 10-50 µM) in wash/binding buffer for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash/binding buffer to remove any unbound probe.
-
Resuspend the beads in a suitable storage buffer (e.g., PBS with protease inhibitors) and store at 4°C until use.
2. This compound Pull-Down Assay from Cell Lysate
-
Prepare cell lysate: Harvest and lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Pre-clear the lysate: Incubate the cell lysate with unconjugated streptavidin beads for 1 hour at 4°C to minimize non-specific binding to the beads.
-
Incubate lysate with probe: Add the pre-cleared lysate to the prepared biotinylated this compound beads. For competition experiments, add an excess of free, non-biotinylated this compound to a control sample 30 minutes prior to adding the beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Wash: Pellet the beads using a magnetic stand and wash 3-5 times with ice-cold lysis buffer.
-
Elute bound proteins: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze by mass spectrometry: The eluted proteins are then subjected to in-gel or in-solution digestion with trypsin, followed by LC-MS/MS analysis to identify the interacting proteins.[6][7]
3. Competitive Displacement Assay
This assay can be used to confirm the specificity of protein interactions.
-
Perform the pull-down assay as described above.
-
In parallel, set up a competition reaction where the cell lysate is pre-incubated with a 100-fold molar excess of free, non-biotinylated this compound for 1 hour at 4°C before adding the biotinylated this compound beads.
-
Compare the protein profiles of the pull-down and the competition samples by SDS-PAGE and silver staining or by quantitative mass spectrometry. A significant reduction in the abundance of a protein in the competition sample indicates a specific interaction with this compound.
Data Presentation
Table 1: Representative Quantitative Mass Spectrometry Data from a this compound Pull-Down Experiment (Illustrative Example)
This table illustrates the type of quantitative data obtained from a SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) experiment comparing the this compound pull-down with a control pull-down.
| Protein ID | Gene Name | This compound/Control Ratio (Log2) | p-value | Known BRD7/BRD9 Interactor |
| P55201 | BRD7 | 4.5 | <0.001 | Yes |
| Q9H8M2 | BRD9 | 3.8 | <0.001 | Yes |
| Q12873 | SMARCA4 | 3.1 | <0.005 | Yes (part of SWI/SNF) |
| Q9NZI8 | ARID1A | 2.9 | <0.005 | Yes (part of SWI/SNF) |
| P04637 | TP53 | 2.5 | <0.01 | Yes (interacts with BRD7) |
| P35222 | CTNNB1 | -0.1 | 0.85 | No |
| P62736 | HSP90AA1 | 0.2 | 0.72 | No |
| Note: This is illustrative data. Actual results may vary. |
Visualizations
Caption: Experimental workflow for a this compound pull-down experiment.
Caption: Decision tree for troubleshooting specificity issues.
Caption: Simplified overview of Brd7 signaling interactions.[3][8][9]
References
- 1. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Pull Down Assay Technical - Profacgen [profacgen.com]
- 5. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Deconvoluting BRD7 vs. BRD9 Inhibition with Brd7-IN-3
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for experiments involving Brd7-IN-3, a dual inhibitor of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as compound 1-78) is a chemical probe developed as a dual inhibitor of the bromodomains of BRD7 and BRD9.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins.[2][3] BRD7 and BRD9 are components of distinct SWI/SNF chromatin remodeling complexes—PBAF and ncBAF (or GBAF), respectively—which play critical roles in regulating gene expression by altering chromatin structure.[4][5] By competitively binding to the acetyl-lysine binding pockets of BRD7 and BRD9, this compound prevents these proteins from interacting with chromatin, thereby disrupting the function of their respective complexes and modulating the transcription of target genes.[2]
Q2: What is the selectivity profile of this compound for BRD7 versus BRD9?
This compound was developed to show some preference for BRD7 over BRD9, in contrast to earlier compounds like BI-7273 which are potent BRD9 inhibitors that also target BRD7.[6][7] However, it is still considered a dual inhibitor. Quantitative data shows its activity against both proteins, with a slight preference for BRD7.
Table 1: Inhibitor Potency (IC₅₀) Data
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | BRD7 | 1.6 | [8][1] |
| (Compound 1-78) | BRD9 | 2.7 |[8][1] |
Q3: The phenotype I observe with this compound could be due to either BRD7 or BRD9 inhibition. How can I deconvolute the specific target responsible for the effect?
This is a critical question when using a dual inhibitor. A multi-pronged approach combining pharmacological and genetic tools is necessary to distinguish the effects of BRD7 inhibition from BRD9 inhibition. The goal is to see if the biological phenotype observed with this compound can be replicated by selectively perturbing only one of the targets.
Here is a logical workflow to address this challenge:
Key Steps:
-
Use Orthogonal Chemical Probes: Compare the effects of this compound with a more selective inhibitor. For example, I-BRD9 is a potent and selective binder to BRD9 over BRD7.[6] If I-BRD9 recapitulates the phenotype seen with this compound, it strongly suggests the effect is BRD9-dependent.
-
Employ Genetic Knockdowns: Use shRNA or CRISPR/Cas9 to independently knock down BRD7 and BRD9. Comparing the transcriptional or cellular effects of chemical inhibition with genetic knockdown is a robust way to validate on-target effects.[9] If BRD7 knockdown reproduces the phenotype while BRD9 knockdown does not, the effect can be attributed to BRD7 inhibition.[7]
-
Rescue Experiments: In a knockdown background, re-expressing the wild-type protein should rescue the phenotype, confirming the specificity of the knockdown.
Q4: I'm not seeing any effect on cell viability after treating my cells with this compound. What are some possible reasons?
Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Target Expression: Confirm that your cell line expresses sufficient levels of BRD7 and BRD9 protein. Use Western blotting to check endogenous protein levels.
-
Target Dependency: The cellular process you are studying may not be dependent on BRD7 or BRD9 activity. BRD7 has been identified as a dependency in certain prostate and breast cancers, while BRD9 is essential in cancers like synovial sarcoma and acute myeloid leukemia.[4][7][10] The dependency can be highly context-specific.
-
Dose and Duration: You may need to optimize the concentration and incubation time. Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal conditions.[11]
-
Compound Integrity: Ensure the compound is properly stored and handled. Prepare fresh stock solutions in an appropriate solvent like DMSO.[8]
-
Target Engagement: Verify that this compound is entering the cells and binding to its targets. A Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in a cellular environment.[12][13]
Q5: How can I confirm that this compound is engaging BRD7 and/or BRD9 in my cells?
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to directly measure the binding of a ligand (inhibitor) to its target protein in cells or cell lysates.[12][14] The principle is that when a drug binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[13] This stabilization leads to a "thermal shift" in the protein's melting curve.
A positive thermal shift (an increase in the temperature at which the protein denatures) in the presence of this compound is strong evidence of target engagement.[13] See the Experimental Protocols section for a detailed CETSA methodology.
Q6: What downstream experiments can I perform to understand the functional consequences of BRD7/BRD9 inhibition?
After confirming a cellular phenotype and target engagement, the following experiments can elucidate the mechanism of action:
-
Gene Expression Analysis (RNA-Seq): Inhibition of chromatin remodelers is expected to alter gene transcription. RNA-sequencing of cells treated with this compound can reveal the transcriptional programs regulated by BRD7/BRD9.[15] Comparing these results to the gene expression changes from individual BRD7 and BRD9 knockdowns can help assign specific gene sets to each protein.[7][9]
-
Immunoprecipitation-Mass Spectrometry (IP-MS): BRD7 and BRD9 are components of large protein complexes.[4] IP-MS can be used to determine if this compound disrupts the interaction of BRD7/BRD9 with other subunits of the PBAF or ncBAF complexes.[16][17]
-
Chromatin Immunoprecipitation (ChIP-Seq): To determine how inhibition affects the genomic localization of BRD7, BRD9, or other complex subunits. This can reveal the specific genes and regulatory elements directly targeted by these proteins.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies.[13][18]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for Western blotting
-
Primary antibodies for BRD7, BRD9, and a loading control (e.g., GAPDH)
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to ~80% confluency. Treat cells with a fixed, saturating concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 2 hours) at 37°C.
-
Cell Harvesting: Wash cells with PBS and harvest by scraping. Resuspend the cells in PBS with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspensions for both inhibitor-treated and vehicle-treated groups into multiple PCR tubes. Expose the aliquots to a range of temperatures (e.g., 42°C to 68°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at 25°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Quantify the protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western blotting using antibodies against BRD7 and BRD9.
-
Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensity to the 42°C sample for each treatment group. Plot the normalized soluble protein fraction against the temperature to generate melting curves. A rightward shift in the curve for the this compound-treated sample compared to the vehicle indicates thermal stabilization and target engagement.[13]
Protocol 2: Immunoprecipitation (IP) for Protein Interaction Analysis
This protocol provides a general workflow for immunoprecipitating endogenous BRD7 or BRD9 to analyze changes in interacting partners upon inhibitor treatment.[16][19]
Materials:
-
Cell line of interest treated with this compound or vehicle
-
IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)
-
IP-grade antibody against BRD7 or BRD9
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffer (similar to lysis buffer but with lower detergent, e.g., 0.1% Triton X-100)
-
Elution buffer or SDS-PAGE sample buffer
Procedure:
-
Cell Lysis: Lyse the vehicle- and inhibitor-treated cells in ice-cold IP Lysis Buffer.
-
Pre-clearing: Centrifuge lysates to pellet debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Transfer the pre-cleared lysate to a new tube and add the primary antibody (or IgG control). Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Complex Capture: Add equilibrated protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Use a magnetic rack to separate the beads from the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads. For Western blot analysis, resuspend the beads in SDS-PAGE sample buffer, boil, and load onto a gel. For mass spectrometry, use a compatible elution buffer and follow a dedicated sample preparation protocol.[17]
-
Analysis: Probe the Western blot with antibodies for known interaction partners of BRD7 or BRD9 to see if the interaction is diminished in the presence of this compound. For MS, identify and quantify the co-precipitated proteins to discover interaction changes on a proteome-wide scale.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Epigenetic Reader Domain | | Invivochem [invivochem.com]
- 9. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elifesciences.org [elifesciences.org]
- 11. benchchem.com [benchchem.com]
- 12. CETSA [cetsa.org]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Current Advances in CETSA [frontiersin.org]
- 15. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 17. benchchem.com [benchchem.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Brd7-IN-3 batch-to-batch variability and quality control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brd7-IN-3. The information is designed to address common issues related to batch-to-batch variability and quality control during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the use of this compound.
Question: I am observing lower than expected potency or inconsistent results between different batches of this compound in my cellular assay. What are the possible causes and how can I troubleshoot this?
Answer:
Inconsistent potency of this compound can stem from several factors, primarily related to the compound's purity, solubility, and stability, as well as variations in experimental setup.
Potential Causes and Troubleshooting Steps:
-
Compound Purity and Integrity:
-
Issue: The purity of the this compound batch may be lower than specified, or the compound may have degraded.
-
Troubleshooting:
-
Verify Purity: Request the certificate of analysis (CoA) from the supplier for each new batch. Key parameters to check are purity (typically assessed by HPLC) and identity (confirmed by mass spectrometry and NMR).
-
Assess Degradation: If the compound has been stored for an extended period or under suboptimal conditions, consider re-analyzing its purity. Storage recommendations are -20°C for up to 3 years as a powder and for shorter durations in solvent at -80°C (up to 6 months) or -20°C (up to 1 month)[1].
-
Perform Quality Control Checks: Conduct in-house quality control assays such as a Thermal Shift Assay (TSA) or Fluorescence Polarization (FP) assay to confirm the binding affinity of the new batch to its targets, BRD7 and BRD9.
-
-
-
Solubility Issues:
-
Issue: this compound has low aqueous solubility. Incomplete dissolution or precipitation of the compound in your assay media can lead to a lower effective concentration.
-
Troubleshooting:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO[1]. Ensure the compound is fully dissolved by gentle vortexing or sonication.
-
Avoid Precipitation in Media: When diluting the stock solution into aqueous assay media, do so in a stepwise manner and vortex between dilutions. Visually inspect for any signs of precipitation. The final concentration of DMSO in the assay should be kept low (typically <0.5%) and consistent across all experiments.
-
Consider Formulations: For in vivo studies, specific formulations using agents like PEG300, Tween 80, or corn oil are recommended to improve solubility[1].
-
-
-
Experimental Variability:
-
Issue: Inconsistencies in cell-based assays can arise from variations in cell passage number, seeding density, or reagent quality.
-
Troubleshooting:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells.
-
Reagent Quality Control: Use fresh, high-quality assay reagents. For assays like CellTiter-Glo, ensure the reagent is prepared and stored correctly to avoid degradation.
-
Include Positive and Negative Controls: Always include a known positive control inhibitor (if available) and a vehicle control (e.g., DMSO) in your experiments to benchmark the performance of this compound.
-
-
Below is a logical workflow for troubleshooting inconsistent results.
Question: My CellTiter-Glo® assay is showing high background or high well-to-well variability when testing this compound. What could be the cause?
Answer:
High background and variability in a CellTiter-Glo® assay can obscure the true effects of this compound on cell viability. These issues are often related to reagent handling, plate setup, or the assay procedure itself.
Potential Causes and Troubleshooting Steps:
-
Reagent Issues:
-
Issue: Contamination of the CellTiter-Glo® reagent or culture medium with ATP or microorganisms. Incorrect preparation or storage of the reagent can also lead to degradation.
-
Troubleshooting:
-
Use Fresh Reagents: Prepare fresh CellTiter-Glo® reagent for each experiment. Ensure the buffer and substrate are equilibrated to room temperature before mixing.
-
Proper Storage: Store the reconstituted reagent as recommended by the manufacturer, typically at 4°C for short-term and in aliquots at -20°C for long-term storage to avoid freeze-thaw cycles[2].
-
Check for Medium Contamination: Test for ATP contamination in your culture medium by running a control with only medium and the CellTiter-Glo® reagent.
-
-
-
Plate and Reader Settings:
-
Issue: Use of incorrect microplates or suboptimal plate reader settings.
-
Troubleshooting:
-
Use Opaque White Plates: Opaque white plates are recommended to maximize the luminescent signal and prevent well-to-well crosstalk.
-
Optimize Reader Settings: If the gain setting on your luminometer is too high, it can amplify the background noise. Start with a low to medium gain setting and optimize for your specific assay conditions.
-
-
-
Assay Procedure:
-
Issue: Incomplete cell lysis, uneven cell seeding, or temperature gradients across the plate.
-
Troubleshooting:
-
Ensure Complete Lysis: After adding the CellTiter-Glo® reagent, mix the contents thoroughly on an orbital shaker to ensure complete cell lysis[2].
-
Homogeneous Cell Seeding: Ensure a single-cell suspension before plating and use appropriate techniques to avoid uneven cell distribution, especially at the edges of the wells[2].
-
Temperature Equilibration: Allow the plate to equilibrate to room temperature for about 30 minutes before adding the reagent and before reading the luminescence to minimize temperature gradients[2].
-
-
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (also known as compound 1-78) is a dual inhibitor of the bromodomain-containing proteins BRD7 and BRD9, with IC50 values of 1.6 µM and 2.7 µM, respectively[1][3]. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a key role in the regulation of gene expression. BRD7 is a component of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex. By inhibiting the bromodomain of BRD7, this compound disrupts its interaction with acetylated histones, thereby modulating the expression of genes involved in cellular processes like cell proliferation[4].
The signaling pathway affected by this compound is illustrated below.
2. How should I prepare and store this compound?
-
Storage: As a solid, this compound should be stored at -20°C for long-term stability (up to 3 years)[1].
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a dry, high-quality solvent such as DMSO. Ensure the compound is fully dissolved.
-
Stock Solution Storage: Store stock solutions in small aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month) to minimize freeze-thaw cycles[1]. Before use, thaw the aliquot and bring it to room temperature.
3. What are the key quality control parameters to consider for a new batch of this compound?
The following table summarizes the key quality control parameters and recommended assays.
| Parameter | Recommended QC Assay | Purpose |
| Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure of the compound. |
| Purity | High-Performance Liquid Chromatography (HPLC) | Quantifies the percentage of the active compound and detects impurities. |
| Target Binding | Thermal Shift Assay (TSA) or Fluorescence Polarization (FP) | Confirms that the compound binds to its intended targets (BRD7 and BRD9) with the expected affinity. |
| Cellular Activity | Cell-based viability/proliferation assay (e.g., CellTiter-Glo®) | Verifies the on-target effect of the compound in a relevant cellular context. |
4. What are potential sources of impurities in this compound and how might they affect my experiments?
The synthesis of this compound involves several chemical steps. Potential impurities could include unreacted starting materials, byproducts from side reactions, or residual solvents. These impurities could potentially:
-
Reduce Potency: If a significant portion of the material is not the active compound, the observed potency will be lower.
-
Cause Off-Target Effects: Impurities may have their own biological activities, leading to unexpected or confounding results in cellular assays.
-
Alter Solubility: Impurities can affect the solubility characteristics of the compound.
It is crucial to use highly pure this compound (>95% as determined by HPLC) for reliable and reproducible results[5].
Experimental Protocols
1. Thermal Shift Assay (TSA) for this compound Target Engagement
This protocol is a general guideline for assessing the binding of this compound to BRD7 or BRD9 bromodomain proteins.
-
Principle: TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the melting temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the ligand stabilizes the protein.
-
Materials:
-
Recombinant BRD7 or BRD9 bromodomain protein
-
SYPRO Orange dye (5000x stock in DMSO)
-
This compound stock solution in DMSO
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl)
-
qPCR instrument with a thermal ramping feature
-
-
Procedure:
-
Prepare a master mix containing the protein and SYPRO Orange dye in the assay buffer. A final protein concentration of 2-5 µM and a final dye concentration of 5x are common starting points.
-
Dispense the master mix into the wells of a qPCR plate.
-
Add this compound to the wells at various concentrations (e.g., a serial dilution from 100 µM down to 0.1 µM). Include a DMSO vehicle control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the qPCR instrument and run a melt curve experiment, typically from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Analyze the data to determine the Tm for each concentration of this compound. The Tm is the temperature at the midpoint of the unfolding transition.
-
A dose-dependent increase in Tm indicates binding and stabilization of the protein by this compound.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps for assessing the effect of this compound on the viability of adherent cells in a 96-well format.
-
Principle: The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
-
Materials:
-
Adherent cells in culture (e.g., LNCaP prostate cancer cells)
-
Opaque-walled 96-well plates
-
This compound stock solution in DMSO
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and ensure it is at room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescent signal against the concentration of this compound to determine the IC50 value.
-
The experimental workflow is depicted in the diagram below.
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 5. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BRD7 Inhibitors in Cancer Research: Brd7-IN-3 vs. More Selective Compounds
For Researchers, Scientists, and Drug Development Professionals
Bromodomain-containing protein 7 (BRD7) has emerged as a significant protein of interest in oncology. Its frequent downregulation in various cancers and its role as a tumor suppressor have spurred the development of small molecule inhibitors to probe its function and therapeutic potential.[1] This guide provides an objective comparison of Brd7-IN-3 (also known as compound 1-78), a dual BRD7/BRD9 inhibitor, with more selective BRD7 inhibitors, focusing on their performance in cancer studies supported by experimental data.
Introduction to BRD7 and Its Role in Cancer
BRD7 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that act as epigenetic "readers" by recognizing acetylated lysine (B10760008) residues on histones. This interaction plays a crucial role in chromatin remodeling and the regulation of gene expression.[1] In the context of cancer, BRD7 has been shown to be a critical component of functional p53 and BRCA1 pathways.[1] Its expression is often decreased in a variety of malignancies, including breast, prostate, nasopharyngeal, and ovarian cancers.[1] BRD7 can inhibit cancer cell growth and metastasis by modulating several key signaling pathways, such as the Ras-Raf-MEK-ERK and Wnt/β-catenin pathways.[1]
Overview of BRD7 Inhibitors
The development of BRD7 inhibitors has been challenging due to the high structural homology with its close paralog, BRD9. Many early compounds showed dual activity. However, recent efforts have led to the development of more selective inhibitors, allowing for a more precise dissection of BRD7's function in cancer. This guide will focus on comparing the publicly available data for this compound (1-78) and other notable selective BRD7 inhibitors.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and other relevant BRD7 inhibitors.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Target(s) | IC50 (BRD7) | IC50 (BRD9) | Kd (BRD7) | Kd (BRD9) | Selectivity (BRD9/BRD7) | Reference |
| This compound (1-78) | BRD7/BRD9 | 1.6 µM | 2.7 µM | 290 nM | 650 nM | ~2.2-fold | [2][3][4] |
| 2-77 | BRD7 | 5.4 µM | >300 µM | 340 nM | 655 nM | >1.9-fold (Kd), >55-fold (IC50) | [2][4][5] |
| LP99 | BRD7/BRD9 | - | - | 909 nM | 99 nM | ~0.1-fold | [6] |
| BI-7273 | BRD7/BRD9 | - | - | - | - | - | [7] |
Note: IC50 and Kd values can vary depending on the assay conditions. The selectivity is calculated based on the ratio of BRD9 to BRD7 values.
Table 2: Cellular Activity in Prostate Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Concentration | Effect | Reference |
| This compound (1-78) | LNCaP | CellTiter-Glo | Viability | 4 days | Reduction | [4] |
| 2-77 | LNCaP | CellTiter-Glo | Viability | 4 days | Reduction | [4] |
| This compound (1-78) | PC-3 | CellTiter-Glo | Viability | 4 days | No significant effect | [4] |
| 2-77 | PC-3 | CellTiter-Glo | Viability | 4 days | No significant effect | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: BRD7 Signaling Pathways in Cancer.
Caption: General Experimental Workflow for BRD7 Inhibitor Characterization.
Detailed Experimental Protocols
1. Thermal Shift Assay (TSA)
-
Objective: To determine the direct binding of an inhibitor to the BRD7 bromodomain (BD) and assess its stabilizing effect.
-
Principle: This assay measures the change in the melting temperature (Tm) of a protein in the presence of a ligand. A positive shift in Tm indicates ligand binding and protein stabilization.
-
Protocol:
-
Prepare a reaction mixture containing purified recombinant BRD7 BD protein, a fluorescent dye (e.g., SYPRO Orange), and the test inhibitor at various concentrations in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5).
-
Use a real-time PCR instrument to apply a thermal gradient, typically from 25°C to 95°C, with incremental temperature increases.
-
Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.
-
The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein with vehicle control (e.g., DMSO) from the Tm of the protein with the inhibitor.
-
2. BROMOscan™ Assay
-
Objective: To determine the selectivity of an inhibitor against a broad panel of bromodomains.
-
Principle: This is a competitive binding assay where the test inhibitor competes with a proprietary ligand for binding to a panel of bromodomains. The amount of inhibitor-bound bromodomain is measured.
-
Protocol:
-
The test inhibitor is incubated with a specific bromodomain protein from a diverse panel and a proprietary tagged ligand.
-
The mixture is then passed over a solid support that captures the bromodomain-ligand complex.
-
The amount of tagged ligand bound to the bromodomain is quantified.
-
The results are typically reported as the percentage of control, where a lower percentage indicates stronger binding of the test inhibitor.
-
3. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To assess the effect of a BRD7 inhibitor on the proliferation and viability of cancer cells.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the BRD7 inhibitor or vehicle control (DMSO) for a specified period (e.g., 72 or 96 hours).
-
Add the CellTiter-Glo® reagent to each well and incubate for a short period to lyse the cells and stabilize the luciferase reaction.
-
Measure the luminescent signal using a plate reader.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell viability.
-
4. Western Blotting for Target Modulation
-
Objective: To confirm the on-target effect of the BRD7 inhibitor by assessing the expression levels of downstream target proteins.
-
Protocol:
-
Treat cancer cells with the BRD7 inhibitor at various concentrations and for different time points.
-
Lyse the cells to extract total protein and determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a known BRD7 target (e.g., downstream effectors of the p53 or Wnt pathways) or for BRD7 itself.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
5. In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of a BRD7 inhibitor in a living organism.
-
Protocol:
-
Implant human cancer cells (e.g., prostate cancer cell line LNCaP) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the BRD7 inhibitor or vehicle control to the mice via a suitable route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for target modulation).
-
Conclusion
The development of selective BRD7 inhibitors like 2-77 represents a significant advancement in the field, allowing for a more precise investigation of BRD7's role in cancer. While this compound (1-78) is a valuable tool, its dual activity against BRD9 necessitates careful interpretation of experimental results. The choice of inhibitor will depend on the specific research question. For studies aiming to specifically elucidate the function of BRD7, highly selective inhibitors are preferable. This guide provides a framework for comparing these inhibitors and designing experiments to further explore the therapeutic potential of targeting BRD7 in cancer.
References
- 1. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Brd7-IN-3 and BI-9564: Efficacy and Selectivity of Two Bromodomain Inhibitors
In the landscape of epigenetic drug discovery, the selective inhibition of bromodomain-containing proteins has emerged as a promising therapeutic strategy for a variety of diseases, including cancer. This guide provides a detailed comparison of two notable bromodomain inhibitors: Brd7-IN-3, a dual inhibitor of Bromodomain-containing protein 7 (BRD7) and 9 (BRD9), and BI-9564, a potent and selective BRD9 inhibitor. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective efficacies, selectivities, and the experimental methodologies used for their evaluation.
Introduction to this compound and BI-9564
This compound , also known as compound 1-78, is a recently developed dual inhibitor of BRD7 and BRD9.[1][2][3][4] BRD7 is recognized for its role as a tumor suppressor in several cancers, where it is often downregulated.[5] It is involved in crucial cellular processes including the p53 pathway, insulin (B600854) signaling, and Wnt/β-catenin signaling.[6] By inhibiting BRD7, this compound offers a tool to probe the therapeutic potential of targeting this protein.
BI-9564 is a well-characterized, potent, and selective inhibitor of BRD9, with a lower affinity for its close homolog BRD7. BRD9 is a component of the SWI/SNF chromatin remodeling complex and has been identified as a dependency in certain cancers, such as acute myeloid leukemia (AML). BI-9564 has been instrumental in elucidating the biological functions of BRD9 and serves as a benchmark for the development of new BRD9-targeted therapies.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for this compound and BI-9564, providing a direct comparison of their binding affinities, inhibitory concentrations, and cellular activities.
Table 1: In Vitro Binding Affinity and Inhibitory Concentration
| Parameter | This compound (Compound 1-78) | BI-9564 |
| Target(s) | BRD7 / BRD9 | BRD9 / BRD7 |
| IC50 (BRD7) | 1.6 µM | 3.4 µM |
| IC50 (BRD9) | 2.7 µM | 75 nM |
| Kd (BRD7) | 290 nM | 239 nM |
| Kd (BRD9) | 650 nM | 14 nM |
Data for this compound from MedchemExpress and for BI-9564 from MedChemExpress and Selleckchem.[1][2][3][4]
Table 2: Selectivity Profile
| Inhibitor | Off-Target Interactions |
| This compound | Data on broader selectivity profiling is limited. |
| BI-9564 | No significant activity against a panel of 324 kinases at <5 µM. Out of 55 GPCRs, only 2 showed >40% inhibition at 10 µM. The only other bromodomain off-target identified was CECR2 (Kd = 258 nM), but with no cellular effect at 1 µM in a FRAP assay. It is completely inactive against BET family members (>100 µM). |
Table 3: In Vitro and In Vivo Efficacy
| Assay | This compound (Compound 1-78) | BI-9564 |
| Cellular Proliferation (Prostate Cancer) | Reduces cell proliferation in LNCaP and C4-2 cells.[7] | Not reported for prostate cancer. |
| Cellular Proliferation (AML) | Not reported. | Antiproliferative effect on EOL-1 cells (EC50 = 800 nM). |
| In Vivo Efficacy (AML Xenograft Model) | Not reported. | Modest but significant survival benefit in a disseminated AML mouse model (180 mg/kg, p.o.). |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by BRD7 and BRD9, providing a visual context for the action of their respective inhibitors.
Figure 1: Simplified BRD7 Signaling Pathways.
Figure 2: BRD9 and its Role in the SWI/SNF Complex.
Experimental Workflows and Protocols
The following section details the methodologies for key experiments cited in the evaluation of this compound and BI-9564.
Experimental Workflow: Cell Viability Assay
Figure 3: General workflow for a cell viability assay.
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.[8][9][10][11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the inhibitor (this compound or BI-9564) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
2. In Vivo Acute Myeloid Leukemia (AML) Xenograft Model
This protocol is used to evaluate the in vivo efficacy of an inhibitor in a disseminated AML model.[12][13][14][15][16]
-
Cell Line: Utilize a human AML cell line, such as MV4-11 or EOL-1.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Injection: Intravenously inject 1-5 x 10^6 AML cells into the tail vein of each mouse.
-
Treatment: Once engraftment is confirmed (e.g., by bioluminescence imaging or peripheral blood analysis), randomize mice into treatment and vehicle control groups. Administer the inhibitor (e.g., BI-9564 at 180 mg/kg) via oral gavage daily.
-
Monitoring: Monitor tumor burden, body weight, and overall health of the mice.
-
Endpoint: The primary endpoint is typically overall survival. Tumor growth inhibition can also be assessed at specific time points.
Conclusion
This comparative guide highlights the distinct profiles of this compound and BI-9564. BI-9564 stands out as a potent and highly selective BRD9 inhibitor with demonstrated in vivo activity, making it a valuable tool for studying BRD9 biology and a lead compound for further therapeutic development. This compound, on the other hand, presents a dual inhibitory activity against both BRD7 and BRD9. While less potent than BI-9564 for BRD9, its ability to engage BRD7 provides a unique opportunity to investigate the combined inhibition of these two related bromodomains.
The choice between these inhibitors will depend on the specific research question. For studies focused on the selective role of BRD9, BI-9564 is the superior choice. For investigations into the functions of BRD7 or the synergistic effects of dual BRD7/9 inhibition, this compound offers a valuable chemical probe. The provided experimental protocols serve as a foundation for researchers to design and execute robust studies to further characterize these and other novel bromodomain inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epigenetic Reader Domain | | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. gentaur.com [gentaur.com]
- 5. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. broadpharm.com [broadpharm.com]
- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
BROMOscan profiling to determine the selectivity of Brd7-IN-3
For Researchers, Scientists, and Drug Development Professionals
The study of bromodomains, epigenetic readers that recognize acetylated lysine (B10760008) residues, has burgeoned into a significant area of therapeutic research. Small molecule inhibitors targeting these domains hold immense promise for treating a variety of diseases, including cancer. Among the numerous bromodomain-containing proteins, BRD7 has emerged as a compelling target. This guide provides a comparative analysis of Brd7-IN-3 (also known as compound 1-78) , a novel inhibitor with reported selectivity for BRD7, against other notable bromodomain inhibitors. Utilizing BROMOscan profiling data, we present a clear comparison of their selectivity profiles, supported by detailed experimental methodologies.
Selectivity Profiles: A Head-to-Head Comparison
The selectivity of a chemical probe is paramount to its utility in elucidating the biological function of its target protein and for its potential as a therapeutic agent. The BROMOscan platform from Eurofins Discovery is a widely used competition binding assay to determine the interaction of test compounds against a large panel of bromodomains. The results are often presented as the dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction.
Here, we compare the BROMOscan data for this compound with three other compounds: BI-7273 , a potent dual BRD7/9 inhibitor; LP99 , the first reported selective BRD7/9 inhibitor; and OF-1 , a BRD7-selective inhibitor.
Table 1: BROMOscan Selectivity Data for this compound and Comparator Compounds
| Compound | Target Bromodomain | Dissociation Constant (Kd) in nM | Selectivity Notes |
| This compound (1-78) | BRD7 | 290 | Selective for BRD7 over BRD9.[1] |
| BRD9 | 650 | ||
| BI-7273 | BRD7 | <1 | Potent dual inhibitor of BRD7 and BRD9.[2][3] |
| BRD9 | <1 | ||
| CECR2 | 88 | ||
| FALZ | 850 | ||
| LP99 | BRD7 | 909 | Selective for BRD7 and BRD9 over a panel of 48 bromodomains.[4][5] |
| BRD9 | 99 | ||
| OF-1 | BRD7 | 130 | Reported as a selective inhibitor of BRD7. |
| BRD9 | 2300 |
Note: The full BROMOscan panel data for this compound against over 40 distinct bromodomains is available in the supplementary information of the primary publication.[1] The data presented here highlights the key selectivity aspects.
Experimental Protocols
A thorough understanding of the experimental methodology is crucial for interpreting the presented data. The following section details the protocol for the BROMOscan assay.
BROMOscan Assay Protocol
The BROMOscan technology is a competition-based binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the bromodomain active site.
Principle: The assay involves a DNA-tagged bromodomain protein, an immobilized ligand, and the test compound. If the test compound binds to the bromodomain, it prevents the protein from binding to the immobilized ligand. The amount of bromodomain protein captured on the solid support is then quantified using quantitative PCR (qPCR) of the attached DNA tag. A lower amount of captured protein indicates a stronger interaction between the test compound and the bromodomain.
General Procedure:
-
Assay Plate Preparation: Bromodomain targets are prepared and coupled to a solid support in a multi-well plate format.
-
Compound Addition: Test compounds, such as this compound, are added to the wells at various concentrations.
-
Bromodomain Incubation: A DNA-tagged bromodomain protein is added to each well and incubated to allow for binding competition between the test compound and the immobilized ligand.
-
Washing: Unbound protein is washed away.
-
Quantification: The amount of bound, DNA-tagged bromodomain is quantified using qPCR.
-
Data Analysis: The results are typically reported as the percentage of the bromodomain bound to the solid support relative to a DMSO control. Dissociation constants (Kd) are calculated from the dose-response curves.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A diagram illustrating the competitive binding principle of the BROMOscan assay.
Caption: A logical diagram showing the binding selectivity of this compound for BRD7 over BRD9.
References
- 1. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. LP 99 | Bromodomains | Tocris Bioscience [tocris.com]
- 5. Probe LP99 | Chemical Probes Portal [chemicalprobes.org]
Unveiling the Transcriptional Consequences of Brd7 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RNA sequencing (RNA-seq) data to validate the downstream transcriptional effects of targeting Bromodomain-containing protein 7 (Brd7). We compare the effects of a selective chemical inhibitor, here represented by Brd7-IN-3 (using the selective inhibitor 2-77 as a proxy), with the genetic knockdown of Brd7 using short hairpin RNA (shRNA). This analysis is centered on data from prostate cancer cell lines, a key area of Brd7 research.
Executive Summary
Brd7 is a critical component of the PBAF chromatin remodeling complex and a known tumor suppressor in various cancers.[1] Its bromodomain allows it to recognize and bind to acetylated lysine (B10760008) residues on histones, thereby playing a pivotal role in transcriptional regulation.[1] Dysregulation of Brd7 has been implicated in the progression of several malignancies, including prostate cancer.[2][3] Understanding the precise transcriptional changes induced by inhibiting Brd7 is crucial for developing targeted therapies. This guide presents RNA-seq data demonstrating the impact of Brd7 inhibition on gene expression and highlights the key signaling pathways involved.
Performance Comparison: this compound vs. Brd7 shRNA
The primary mechanism of action for a Brd7 inhibitor like this compound is the competitive binding to the acetyl-lysine binding pocket of the Brd7 bromodomain, preventing its interaction with chromatin. This leads to alterations in the expression of Brd7 target genes. An alternative and widely used method to probe the function of a protein is shRNA-mediated knockdown, which reduces the total cellular level of the target protein.
The following tables summarize the quantitative data from RNA-seq experiments performed on the LNCaP prostate cancer cell line treated with the selective Brd7 inhibitor 2-77. While a direct side-by-side RNA-seq dataset for Brd7 shRNA in the same cell line is not publicly available, the functional outcomes and effects on key pathways are compared based on existing literature.
Table 1: Summary of RNA-seq Analysis of LNCaP Cells Treated with Brd7 Inhibitor (2-77)
| Metric | Value | Reference |
| Cell Line | LNCaP (Androgen-sensitive human prostate adenocarcinoma) | [2] |
| Treatment | 1 µM 2-77 (Brd7 inhibitor) or DMSO (control) | [2] |
| Treatment Duration | 72 hours | [2] |
| Differentially Expressed Genes (padj < 0.05, Fold Change > 1.5) | 1,520 (661 downregulated, 859 upregulated) | [2] |
| Most Significantly Enriched Downregulated Pathway | Androgen Response | [2] |
Table 2: Comparison of Downstream Effects of this compound and Brd7 shRNA
| Feature | This compound (2-77) | Brd7 shRNA |
| Mechanism | Inhibition of Brd7 bromodomain function | Reduction of Brd7 protein levels |
| Effect on Androgen Receptor (AR) Signaling | Significant downregulation of AR target genes | Reduces expression of testosterone-responsive genes |
| Impact on Cell Proliferation (AR-positive cells) | Decreased cell proliferation | Decreased cell proliferation |
| Key Affected Pathways | Androgen Response, p53 pathway, PI3K signaling | p53 pathway, PI3K signaling, Wnt/β-catenin pathway |
Experimental Protocols
RNA-seq Analysis of this compound Treated Cells
1. Cell Culture and Treatment:
-
LNCaP cells were cultured in appropriate media supplemented with fetal bovine serum.
-
Cells were seeded and allowed to adhere overnight.
-
The following day, cells were treated with either 1 µM of the Brd7 inhibitor 2-77 or DMSO as a vehicle control for 72 hours.[2]
2. RNA Isolation and Library Preparation (General Illumina Protocol):
-
Total RNA was extracted from the treated cells using a suitable RNA isolation kit (e.g., RNeasy Kit, Qiagen).
-
RNA quality and quantity were assessed using a Bioanalyzer (Agilent) and NanoDrop spectrophotometer.
-
Poly(A) mRNA was isolated from total RNA using oligo-dT magnetic beads.
-
The purified mRNA was fragmented into smaller pieces.
-
First-strand cDNA was synthesized using reverse transcriptase and random primers.
-
Second-strand cDNA was synthesized, followed by end-repair, A-tailing, and ligation of Illumina sequencing adapters.
-
The ligated products were amplified by PCR to create the final cDNA library.
3. Sequencing and Data Analysis:
-
The prepared libraries were sequenced on an Illumina platform (e.g., HiSeq or NovaSeq).
-
Raw sequencing reads were processed to remove adapters and low-quality reads.
-
The cleaned reads were aligned to the human reference genome.
-
Gene expression was quantified by counting the number of reads mapping to each gene.
-
Differential gene expression analysis was performed using tools like DESeq2 to identify genes with statistically significant changes in expression between the inhibitor-treated and control groups.[2]
-
Pathway enrichment analysis was conducted to identify the biological pathways most affected by Brd7 inhibition.[2]
shRNA-mediated Knockdown of Brd7
1. shRNA Vector Preparation and Lentiviral Production:
-
Short hairpin RNA sequences targeting Brd7 mRNA were designed and cloned into a lentiviral vector.
-
Lentiviral particles were produced by co-transfecting the shRNA-containing vector with packaging plasmids into a suitable cell line (e.g., HEK293T).
-
The viral supernatant was harvested and concentrated.
2. Transduction of Target Cells:
-
LNCaP cells were transduced with the lentiviral particles containing either the Brd7-targeting shRNA or a non-targeting control shRNA.
-
Transduced cells were selected using an appropriate antibiotic (e.g., puromycin) to generate stable cell lines with constitutive Brd7 knockdown.
3. Validation of Knockdown:
-
The efficiency of Brd7 knockdown was confirmed at both the mRNA level (by qRT-PCR) and the protein level (by Western blot).
4. Downstream Functional Assays and RNA-seq:
-
The effect of Brd7 knockdown on cellular phenotypes, such as cell proliferation, was assessed.
-
For RNA-seq analysis, RNA would be isolated from the stable Brd7 knockdown and control cell lines, followed by library preparation and sequencing as described in the protocol above.
Visualizing the Molecular Landscape
Experimental Workflow for RNA-seq
Brd7 Downstream Signaling Pathways
References
- 1. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical significance of bromodomain-containing protein 7 and its association with tumor progression in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Bromodomain Inhibitors: Brd7-IN-3 vs. BI-7273
In the rapidly evolving landscape of epigenetic drug discovery, small molecule inhibitors of bromodomains have emerged as promising therapeutic agents. Among these, inhibitors targeting Bromodomain-containing protein 7 (BRD7) and its close homolog BRD9 are of significant interest due to their roles in chromatin remodeling and gene transcription, which are often dysregulated in cancer. This guide provides a detailed side-by-side comparison of two notable dual BRD7/BRD9 inhibitors, Brd7-IN-3 and BI-7273, based on their performance in functional assays.
Introduction to the Contenders
This compound , also known as compound 1-78, is a dual inhibitor of BRD7 and BRD9.[1][2] It was developed as a chemical probe to investigate the functional role of the BRD7 bromodomain, particularly in prostate cancer.[3]
BI-7273 is a potent and selective dual inhibitor of BRD9 and BRD7.[4][5][6][7][8][9] It is a well-characterized tool compound suitable for both in vitro and in vivo studies, with demonstrated activity in various cancer cell lines and models of metabolic disease.[5][6][7][9][10]
Comparative Analysis of In Vitro Potency and Selectivity
A critical aspect of a chemical probe's utility is its potency and selectivity for its intended targets. The following tables summarize the reported in vitro binding and inhibitory activities of this compound and BI-7273 against BRD7 and BRD9.
Table 1: Inhibitory Potency (IC50) in Biochemical Assays
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | BRD7 | 1.6 µM | Not Specified | [1] |
| BRD9 | 2.7 µM | Not Specified | [1][2] | |
| BI-7273 | BRD7 | 117 nM | AlphaScreen | [4][6] |
| BRD9 | 19 nM | AlphaScreen | [4][6][9] |
Table 2: Binding Affinity (Kd) and Cellular Target Engagement (IC50)
| Compound | Target | Kd | Cellular IC50 | Assay Type | Reference |
| BI-7273 | BRD7 | <1 nM | 1.2 µM | DiscoverX, NanoBRET | [3][6][7][9] |
| BRD9 | <1 nM | 0.024 µM | DiscoverX, NanoBRET | [3][6][7][9] |
BI-7273 demonstrates significantly higher potency for both BRD7 and BRD9 in biochemical assays compared to this compound.[1][4][6] Notably, BI-7273 exhibits a preference for BRD9 over BRD7.[4][6][9] BI-7273 also shows excellent selectivity against the broader bromodomain family, particularly the BET subfamily.[6][7][9]
Functional Assays in Cellular Models
The true measure of a chemical probe's utility lies in its ability to modulate cellular functions. Both this compound and BI-7273 have been evaluated in various functional assays.
Cell Proliferation and Viability Assays
A direct comparison in prostate cancer cell lines revealed differing effects on cell proliferation.
Table 3: Effects on Prostate Cancer Cell Proliferation
| Compound | Cell Line | Concentration | Effect | Reference |
| This compound | LNCaP | 1 µM | Growth Inhibition | [3] |
| PC-3 | 1 µM | No Effect | [3] | |
| BI-7273 | LNCaP | up to 5 µM | Little to no effect (4-day treatment) | [3] |
| PC-3 | up to 5 µM | Little to no effect (4-day treatment) | [3] |
In other contexts, BI-7273 has been shown to inhibit the proliferation of EOL-1 acute myeloid leukemia cells with an EC50 of 1.4 µM.[5]
Gene Expression Analysis
This compound has been shown to modulate the expression of androgen receptor (AR) target genes in LNCaP cells, highlighting the role of the BRD7 bromodomain in AR-dependent transcription.[3]
Cellular Target Engagement
NanoBRET assays have been used to confirm that both compounds can engage their targets in a cellular context. At a concentration of 1 µM, this compound was shown to bind to a majority of BRD7 but not BRD9.[3] BI-7273 demonstrated a lower IC50 for BRD9 (0.024 µM) compared to BRD7 (1.2 µM) in NanoBRET assays.[3]
Metabolic Function Assays
BI-7273 has been investigated for its role in metabolic regulation. In HepG2 cells, it was found to reduce lipid accumulation by downregulating the AKT/mTOR/SREBP1 pathway.[10]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: Inhibition of BRD7/BRD9 by small molecules.
Caption: Workflow for comparing inhibitor functional effects.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are summaries of methodologies commonly employed in the evaluation of these inhibitors.
AlphaScreen Assay for IC50 Determination
This assay is used to measure the binding of the bromodomain to an acetylated histone peptide.
-
Reagents: Recombinant bromodomain protein (e.g., BRD7, BRD9), biotinylated acetylated histone peptide, streptavidin-coated donor beads, and protein A-conjugated acceptor beads.
-
Procedure:
-
The bromodomain protein, biotinylated peptide, and the test compound (this compound or BI-7273) are incubated together.
-
Donor and acceptor beads are added to the mixture.
-
In the absence of an inhibitor, the bromodomain binds to the peptide, bringing the donor and acceptor beads into proximity.
-
Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
-
An inhibitor disrupts the protein-peptide interaction, leading to a decrease in the AlphaScreen signal.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
NanoBRET Target Engagement Assay
This assay measures the binding of a compound to its target protein within living cells.
-
Reagents: Cells expressing the bromodomain protein fused to NanoLuc luciferase and a fluorescent energy transfer probe (tracer) that binds to the bromodomain.
-
Procedure:
-
Cells are plated and treated with a range of concentrations of the test compound.
-
The fluorescent tracer is added to the cells.
-
The NanoLuc substrate is added, and the luminescence (460 nm) and fluorescent (610 nm) signals are measured.
-
-
Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated. The displacement of the tracer by the test compound results in a decrease in the BRET signal. IC50 values are determined from the dose-response curves.
Cell Proliferation Assay (e.g., CCK-8)
This assay assesses the effect of the inhibitors on cell viability and proliferation.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the inhibitor or a vehicle control (e.g., DMSO).
-
After the desired incubation period (e.g., 72 hours), a solution containing WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) is added to each well.
-
The plates are incubated for 1-4 hours.
-
The absorbance at 450 nm is measured using a microplate reader. The amount of formazan (B1609692) dye generated by the activity of dehydrogenases in living cells is proportional to the number of viable cells.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Conclusion
Both this compound and BI-7273 are valuable chemical probes for studying the functions of BRD7 and BRD9.
-
BI-7273 stands out for its high potency and well-characterized selectivity profile, making it a robust tool for a wide range of in vitro and in vivo applications. Its demonstrated activity in various cellular contexts, from cancer cell proliferation to metabolic regulation, underscores its versatility.
-
This compound , while less potent, has proven effective in specific cellular models, such as prostate cancer, for elucidating the role of the BRD7 bromodomain in specific transcriptional programs.
The choice between these two inhibitors will depend on the specific research question, the required potency, and the cellular context of the study. For researchers seeking a highly potent and selective dual BRD7/BRD9 inhibitor with good in vivo properties, BI-7273 is an excellent choice. For studies focused on the specific roles of BRD7 in certain cancer types, this compound may serve as a useful tool, particularly when used in conjunction with more potent or selective compounds for validation. As with any chemical probe, it is crucial to consider potential off-target effects and to use appropriate controls in all experiments.
References
- 1. This compound | Epigenetic Reader Domain | | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [opnme.com]
- 10. BI-7273 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Validating the On-Target Effects of Brd7-IN-3: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of Brd7-IN-3, a dual inhibitor of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9). By leveraging the precision of CRISPR-Cas9 gene editing, researchers can unequivocally attribute the phenotypic effects of this compound to its interaction with BRD7, thereby strengthening the rationale for its use in further research and drug development.
Introduction to this compound and the Imperative of On-Target Validation
This compound has emerged as a valuable chemical probe for studying the biological functions of BRD7, a protein implicated in transcriptional regulation and tumor suppression[1]. This compound, also referred to as compound 1-78, is a dual inhibitor with activity against both BRD7 and the closely related BRD9[2][3]. While biochemical assays provide initial evidence of inhibitor-target engagement, cellular context introduces complexities such as off-target effects and compound promiscuity. Therefore, robust on-target validation is a critical step in the development and application of any small molecule inhibitor.
CRISPR-Cas9 technology offers a powerful solution for target validation by enabling the specific knockout of the target protein. By comparing the phenotypic effects of the inhibitor in wild-type cells versus cells lacking the target protein, a definitive link between the inhibitor's activity and its intended target can be established. This guide outlines the experimental workflow, key assays, and expected outcomes for validating the on-target effects of this compound using a CRISPR-Cas9-mediated BRD7 knockout approach.
Comparative Analysis of this compound and Genetic Perturbation
A direct comparison between the effects of this compound and BRD7 knockout provides the most compelling evidence for on-target activity. The underlying principle is that if this compound's effects are mediated through BRD7, then cells lacking BRD7 should phenocopy the effects of the inhibitor and be resistant to further treatment with it.
Table 1: Quantitative Comparison of this compound Potency and Selectivity
| Compound | Target(s) | IC50 (µM) for BRD7 | IC50 (µM) for BRD9 | Selectivity Profile | Reference |
| This compound (1-78) | BRD7/BRD9 | 1.6 | 2.7 | Dual Inhibitor | [2][3] |
| BI-7273 | BRD7/BRD9 | - | - | Potent dual inhibitor, often used as a reference compound. | [4] |
| 2-77 | BRD7 | - | - | A selective BRD7 inhibitor developed alongside this compound. | [5][6] |
Note: Specific Ki values from competitive binding assays can provide a more nuanced view of selectivity. For instance, in one study, the calculated Ki of BI7273 was almost 20-fold lower for BRD9 than for BRD7, while compounds 1-78 (this compound) and 2-77 showed selectivity for BRD7 over BRD9[7].
Table 2: Expected Phenotypic Outcomes of BRD7 Modulation
| Condition | Expected Effect on Cell Proliferation (e.g., in AR-positive Prostate Cancer Cells) | Expected Effect on BRD7 Target Gene Expression (e.g., AR target genes) | Rationale |
| Wild-Type + this compound | Decreased | Decreased | Inhibition of BRD7 function by the small molecule. |
| BRD7 Knockout (CRISPR-Cas9) | Decreased | Decreased | Genetic ablation of BRD7 mimics the effect of the inhibitor. |
| BRD7 Knockout + this compound | No significant change compared to BRD7 Knockout alone | No significant change compared to BRD7 Knockout alone | The target of the inhibitor is absent, thus the inhibitor has no further effect. |
| Wild-Type + Negative Control | No significant change | No significant change | Establishes a baseline for normal cell function. |
Experimental Workflow and Protocols
The following sections detail the key experimental procedures for validating the on-target effects of this compound.
Figure 1: Experimental workflow for validating this compound on-target effects.
Protocol 1: Generation of BRD7 Knockout Cell Lines using CRISPR-Cas9
-
sgRNA Design and Cloning:
-
Design at least two unique sgRNAs targeting an early exon of the BRD7 gene to maximize the likelihood of a functional knockout. Commercially available, pre-designed sgRNAs and CRISPR-Cas9 knockout plasmids can be utilized[8].
-
Clone the designed sgRNAs into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).
-
-
Lentivirus Production and Transduction:
-
Co-transfect the lentiviral vector with packaging plasmids into a producer cell line (e.g., HEK293T).
-
Harvest the virus-containing supernatant and use it to transduce the target cancer cell line (e.g., a prostate cancer cell line known to be sensitive to BRD7 depletion)[5].
-
-
Selection and Clonal Isolation:
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Validation of BRD7 Knockout:
-
Western Blot: Confirm the absence of BRD7 protein expression in the knockout clones compared to wild-type cells.
-
Sanger Sequencing: Sequence the genomic region targeted by the sgRNAs to identify the specific insertions or deletions (indels) that lead to the knockout.
-
Protocol 2: Phenotypic Assays
-
Cell Proliferation Assay:
-
Seed wild-type and BRD7 knockout cells in 96-well plates.
-
Treat the cells with a dose-response of this compound or a vehicle control (DMSO).
-
After a set incubation period (e.g., 72-96 hours), assess cell viability using a commercially available assay (e.g., CellTiter-Glo®).
-
Expected Outcome: Wild-type cells will show a dose-dependent decrease in proliferation with this compound treatment, while BRD7 knockout cells will exhibit reduced proliferation at baseline and be largely insensitive to the inhibitor.
-
-
Apoptosis and Cell Cycle Analysis:
-
Treat wild-type and BRD7 knockout cells with this compound or vehicle.
-
For apoptosis, stain cells with Annexin V and a viability dye (e.g., propidium (B1200493) iodide) and analyze by flow cytometry. Overexpression of BRD7 has been shown to promote apoptosis[9].
-
For cell cycle analysis, fix and stain cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze by flow cytometry. BRD7 has been shown to inhibit G1-S progression[10].
-
Expected Outcome: The effects of this compound on apoptosis and cell cycle progression in wild-type cells should be mirrored in the BRD7 knockout cells at baseline and not be further exacerbated by the inhibitor in the knockout line.
-
Protocol 3: Target Gene Expression Analysis
-
RNA Extraction and RT-qPCR:
-
Treat wild-type and BRD7 knockout cells with this compound or vehicle.
-
Extract total RNA and perform reverse transcription to generate cDNA.
-
Use quantitative PCR (qPCR) to measure the expression of known BRD7 target genes. For example, in prostate cancer cells, BRD7 inhibition has been shown to reduce the expression of androgen receptor (AR) target genes[5].
-
Expected Outcome: this compound should decrease the expression of BRD7 target genes in wild-type cells. BRD7 knockout cells should show a baseline decrease in these target genes and their expression should not be further reduced by this compound.
-
Visualizing the Logic of On-Target Validation
The core principle of this validation strategy is based on a clear logical relationship between the chemical and genetic perturbation of BRD7.
Figure 2: Logical relationship for on-target validation of this compound.
Signaling Pathways Involving BRD7
Understanding the signaling pathways in which BRD7 participates is crucial for selecting appropriate phenotypic readouts and interpreting experimental results. BRD7 has been shown to act as a tumor suppressor and is involved in several key cellular signaling cascades.
References
- 1. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound | Epigenetic Reader Domain | | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. BRD7, a novel bromodomain gene, inhibits G1-S progression by transcriptionally regulating some important molecules involved in ras/MEK/ERK and Rb/E2F pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
How does Brd7-IN-3 compare to pan-BET inhibitors like JQ1?
A detailed comparison of the selective BRD7/9 inhibitor, Brd7-IN-3, and the pan-BET inhibitor, JQ1, providing researchers with critical data on their biochemical activity, cellular performance, and underlying mechanisms of action.
In the landscape of epigenetic research and therapeutic development, small molecule inhibitors of bromodomains have emerged as powerful tools to probe the function of these acetyl-lysine reader domains and as promising candidates for various diseases, including cancer. This guide provides a comprehensive comparison between this compound, a selective inhibitor of the non-BET bromodomain-containing protein 7 (BRD7) and bromodomain-containing protein 9 (BRD9), and JQ1, a widely studied pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).
Executive Summary
This compound and JQ1 represent two distinct classes of bromodomain inhibitors with fundamentally different target profiles and mechanisms of action. JQ1 acts as a potent, pan-BET inhibitor, demonstrating high affinity for the bromodomains of BRD2, BRD3, and BRD4. Its primary mechanism involves the displacement of BRD4 from chromatin, leading to the transcriptional downregulation of key oncogenes, most notably c-Myc. In contrast, this compound is a more selective inhibitor, targeting the bromodomains of BRD7 and BRD9, which are components of distinct SWI/SNF chromatin remodeling complexes. The inhibitory activity of this compound is in the micromolar range, and its downstream effects are linked to the modulation of specific transcriptional programs, such as those regulated by the androgen receptor. This guide presents a detailed analysis of their comparative performance based on available experimental data.
Data Presentation
Table 1: Biochemical Activity and Binding Affinity
| Inhibitor | Target(s) | Assay Type | IC50 (µM) | Kd (µM) | Reference |
| This compound | BRD7 | FP | - | 1.2 | [1] |
| BRD9 | FP | - | No binding | [1] | |
| BRD7 | NanoBRET | 1.2 | - | [1] | |
| BRD9 | NanoBRET | 0.024 | - | [1] | |
| JQ1 | BRD2 (BD1) | AlphaScreen | 0.0177 | - | [2] |
| BRD2 (BD1) | ITC | - | 0.128 | [2] | |
| BRD3 (BD1) | ITC | - | 0.0595 | [2] | |
| BRD3 (BD2) | ITC | - | 0.082 | [2] | |
| BRD4 (BD1) | AlphaScreen | 0.077 | - | [3] | |
| BRD4 (BD1) | ITC | - | ~0.050 | [3] | |
| BRD4 (BD2) | AlphaScreen | 0.033 | - | [3] | |
| BRD4 (BD2) | ITC | - | ~0.090 | [3] | |
| CREBBP | AlphaScreen | >10 | - | [3] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| This compound | LNCaP (Prostate Cancer) | CellTiter-Glo | Growth Inhibition | ~1-5 | [1] |
| PC-3 (Prostate Cancer) | CellTiter-Glo | Growth Inhibition | >5 | [1] | |
| JQ1 | Cal27 (Oral Squamous Cell Carcinoma) | CCK-8 | Proliferation Inhibition | ~0.5-1 | [2] |
| T24, UMUC-3, 5637 (Bladder Cancer) | MTT | Proliferation Inhibition | Dose-dependent | [4] | |
| MDA-MB-231, BT549 (Triple-Negative Breast Cancer) | WST-1 | Viability Reduction | Dose-dependent | [5] | |
| MCF7, T47D (ER+ Breast Cancer) | WST-1 | Viability Reduction | Dose-dependent | [5] |
Signaling Pathways and Mechanisms of Action
JQ1: Targeting the BET-c-Myc Axis
JQ1 executes its anti-proliferative effects primarily by inhibiting the function of BET proteins, particularly BRD4.[3] BRD4 plays a crucial role in transcriptional elongation by recruiting the positive transcription elongation factor b (P-TEFb) to the promoters of target genes. A key target of BRD4 is the proto-oncogene c-Myc, a master regulator of cell proliferation, growth, and metabolism. By competitively binding to the acetyl-lysine binding pockets of BRD4, JQ1 displaces it from chromatin, leading to a rapid downregulation of c-Myc transcription and subsequent cell cycle arrest and apoptosis in susceptible cancer cells.[6][7]
This compound: Modulating SWI/SNF Complex Function
This compound targets BRD7 and BRD9, proteins that are components of the PBAF and ncBAF subclasses of the SWI/SNF chromatin remodeling complex, respectively.[1][8] These complexes utilize the energy from ATP hydrolysis to remodel chromatin structure, thereby influencing gene expression. BRD7 has been implicated as a tumor suppressor and is involved in the regulation of several key signaling pathways, including those governed by p53 and the androgen receptor (AR).[1][9][10][11] Inhibition of the BRD7 bromodomain by this compound has been shown to selectively impact the expression of AR target genes in prostate cancer cells, suggesting a distinct mechanism of action compared to the broad transcriptional repression induced by JQ1.[1]
Experimental Protocols
Biochemical Assays
AlphaScreen (for JQ1)
This assay is a bead-based, non-radioactive, homogeneous proximity assay.
-
Principle: Biotinylated histone peptides are captured by streptavidin-coated donor beads, and GST-tagged bromodomains are captured by anti-GST antibody-coated acceptor beads. When the histone peptide and bromodomain interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. JQ1 competes with the histone peptide for binding to the bromodomain, causing a decrease in the signal.[3]
-
Protocol Outline:
-
Prepare serial dilutions of JQ1.
-
In a 384-well plate, add the biotinylated histone peptide, GST-tagged bromodomain, and the JQ1 dilution.
-
Add streptavidin-donor beads and anti-GST acceptor beads.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaScreen-compatible reader.
-
Isothermal Titration Calorimetry (ITC) (for JQ1)
ITC directly measures the heat released or absorbed during a binding event to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Principle: A solution of the inhibitor (e.g., JQ1) is titrated into a solution of the protein (e.g., BRD4 bromodomain) in the calorimeter cell. The heat change upon each injection is measured and plotted against the molar ratio of inhibitor to protein.
-
Protocol Outline:
-
Dialyze the purified bromodomain protein against the ITC buffer. Dissolve JQ1 in the same buffer.
-
Load the protein into the sample cell and JQ1 into the injection syringe.
-
Perform a series of injections of JQ1 into the protein solution at a constant temperature.
-
Analyze the resulting thermogram to determine the binding parameters.[2]
-
NanoBRET Target Engagement Assay (for this compound)
This is a live-cell assay that measures the binding of a test compound to a target protein.
-
Principle: The target protein (e.g., BRD7) is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the target bromodomain is added to the cells. In the absence of an inhibitor, the tracer binds to the NanoLuc-fusion protein, and bioluminescence resonance energy transfer (BRET) occurs between the luciferase and the tracer. A competing inhibitor (this compound) displaces the tracer, leading to a decrease in the BRET signal.[1]
-
Protocol Outline:
-
Transfect cells with a vector expressing the NanoLuc-bromodomain fusion protein.
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of this compound to the cells.
-
Add the fluorescent tracer to the cells.
-
Add the NanoBRET substrate.
-
Measure the donor and acceptor emission signals using a luminometer.
-
Cellular Assays
Cell Viability/Proliferation Assays (MTT, WST-1, CellTiter-Glo)
These assays are used to assess the effect of the inhibitors on cell viability and proliferation.
-
Principle:
-
MTT/WST-1: Metabolically active cells reduce a tetrazolium salt to a colored formazan (B1609692) product, which can be quantified by measuring its absorbance.
-
CellTiter-Glo: The amount of ATP present, which is an indicator of metabolically active cells, is quantified using a luciferase-based reaction that generates a luminescent signal.[1]
-
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the inhibitor (this compound or JQ1) for a specified period (e.g., 72 hours).
-
Add the respective assay reagent (MTT, WST-1, or CellTiter-Glo).
-
Incubate as required by the specific assay protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Conclusion
This compound and JQ1 are valuable chemical probes for dissecting the distinct roles of non-BET and BET bromodomains in cellular processes. JQ1, with its high potency and broad BET family inhibition, remains a cornerstone for studying the general consequences of BET protein inhibition and its therapeutic potential in cancers driven by BET-dependent oncogenes like c-Myc. This compound, on the other hand, offers a more targeted approach to investigate the specific functions of BRD7 and BRD9 within the SWI/SNF chromatin remodeling complexes. Its demonstrated effect on androgen receptor signaling highlights its potential for exploring novel therapeutic strategies in hormone-dependent cancers. The choice between these inhibitors will ultimately depend on the specific research question and the biological context under investigation. This guide provides the necessary data and experimental frameworks to aid researchers in making an informed decision for their studies.
References
- 1. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. BRD7 regulates the insulin-signaling pathway by increasing phosphorylation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. JQ1 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Functional Consequences of BRD7 Inhibition: A Comparative Guide to Brd7-IN-3 and BRD7 siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances of targeting specific cellular proteins is paramount. This guide provides a comprehensive comparison of two key methods for inhibiting Bromodomain-containing protein 7 (BRD7), a critical tumor suppressor: the small molecule inhibitor Brd7-IN-3 and gene knockdown using BRD7 siRNA. By examining their effects on cellular processes and the underlying signaling pathways, this guide offers a framework for selecting the most appropriate tool for your research needs.
This document objectively compares the performance of this compound with BRD7 siRNA knockdown, supported by experimental data from peer-reviewed studies. We delve into their mechanisms of action, impacts on cell viability, cell cycle progression, and apoptosis, and provide detailed experimental protocols for key assays.
At a Glance: this compound vs. BRD7 siRNA
| Feature | This compound (and selective BRD7 inhibitors) | BRD7 siRNA Knockdown |
| Mechanism of Action | Competitively binds to the bromodomain of BRD7, preventing its interaction with acetylated histones and disrupting its role in chromatin remodeling.[1] | Utilizes RNA interference to degrade BRD7 mRNA, leading to a significant reduction in BRD7 protein expression. |
| Primary Effect | Inhibition of BRD7's "reader" function, impacting the transcription of BRD7 target genes.[1] | Depletion of the total BRD7 protein pool, affecting all its functions, including those independent of the bromodomain. |
| Specificity | Can exhibit off-target effects on other bromodomain-containing proteins depending on selectivity.[2] | Highly specific to the BRD7 mRNA sequence, minimizing off-target protein knockdown.[3] |
| Reversibility | Effects are generally reversible upon removal of the compound. | Effects are transient but can be prolonged with stable shRNA expression.[3] |
| Applications | Therapeutic development, chemical biology probes to study bromodomain function.[1][2] | Target validation, functional genomics, elucidating the broader roles of the BRD7 protein.[3] |
Delving Deeper: Effects on Cellular Processes
The inhibition or depletion of BRD7 has significant consequences for cancer cells, primarily impacting cell proliferation, survival, and cell cycle regulation. While both this compound and BRD7 siRNA aim to disrupt BRD7 function, their distinct mechanisms can lead to varied phenotypic outcomes.
Comparative Effects on Cancer Cell Lines
| Cell Line | Treatment | Observed Effects | Reference |
| Prostate Cancer (22Rv1) | BRD7 shRNA knockdown | Decreased cell proliferation. | [2] |
| Prostate Cancer (22Rv1) | BRD7 Inhibitor (1-78, 2-77) | Reduced cell viability; effect diminished in BRD7 knockdown cells, confirming on-target activity. | [2] |
| Colorectal Cancer (HCT116, SW620) | BRD7 siRNA knockdown | Significant inhibition of cell proliferation and colony formation; G0/G1 phase arrest.[3] | [3] |
| Breast Cancer (MCF-7, MDA-MB-231) | BRD7 siRNA knockdown | Reduced lactate (B86563) production and LDH activity. | [4] |
| Nasopharyngeal Carcinoma (5-8 F, HNE1) | BRD7 knockdown | Increased protein and mRNA levels of BIRC2, an oncogene. | [5] |
Understanding the Molecular Mechanisms: BRD7 Signaling Pathways
BRD7 is a key player in several critical signaling pathways that govern cell fate. Its inhibition or knockdown can perturb these networks, leading to the observed anti-cancer effects. BRD7 has been shown to be a tumor suppressor that is downregulated in several cancers, including breast, ovarian, and prostate cancer.[6] It plays a crucial role in transcriptional regulation by interacting with key proteins like p53 and BRCA1.[6]
One of the primary mechanisms of BRD7's tumor suppressor function is through the positive regulation of the p53 pathway.[2] BRD7 can directly bind to the p53 promoter, enhancing its transcription.[2] This leads to increased expression of p53 target genes involved in cell cycle arrest and apoptosis, such as p21 and Bax.[2]
Furthermore, BRD7 is involved in the Wnt/β-catenin signaling pathway. In some contexts, BRD7 can inhibit this pathway by promoting the degradation of β-catenin, thereby suppressing cell proliferation.[7] It also influences the Ras/MEK/ERK pathway, and its loss can lead to cell cycle progression.[2]
Below is a diagram illustrating the central role of BRD7 in these signaling cascades.
Experimental Protocols
To facilitate the replication and validation of findings, this section provides detailed protocols for essential experiments used to characterize the effects of this compound and BRD7 siRNA.
Western Blot Analysis
Objective: To determine the protein levels of BRD7 and downstream signaling molecules following treatment with this compound or BRD7 siRNA.
Protocol:
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with either this compound at the desired concentration and duration, or transfect with BRD7 siRNA.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD7, p53, p21, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound or BRD7 siRNA on cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
For this compound, treat the cells with a range of concentrations of the inhibitor.
-
For BRD7 siRNA, transfect the cells with the siRNA and a negative control.
-
Include untreated and vehicle-treated (e.g., DMSO) control wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control-treated cells.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound or BRD7 siRNA on cell cycle distribution.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat or transfect cells as described for the cell viability assay.
-
Harvest the cells by trypsinization, wash with PBS, and count them.
-
-
Fixation:
-
Fix approximately 1 x 10^6 cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for comparing the effects of this compound and BRD7 siRNA.
Conclusion
Both this compound and BRD7 siRNA serve as powerful tools to investigate the function of BRD7. The choice between a small molecule inhibitor and a genetic knockdown approach will depend on the specific research question. This compound and other selective inhibitors are invaluable for exploring the therapeutic potential of targeting the BRD7 bromodomain and for studying the dynamic regulation of chromatin. In contrast, BRD7 siRNA provides a highly specific method for validating the on-target effects of inhibitors and for dissecting the full spectrum of BRD7's cellular functions. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to advance our understanding of BRD7's role in health and disease.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BRD7 inhibits enhancer activity and expression of BIRC2 to suppress tumor growth and metastasis in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Brd7-IN-3 and Other Small Molecule Inhibitors of the SWI/SNF Complex
For Researchers, Scientists, and Drug Development Professionals
The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its frequent mutation in a wide range of human cancers has made it a compelling target for therapeutic intervention. This guide provides a comparative analysis of Brd7-IN-3, a selective inhibitor of the BRD7 and BRD9 bromodomains within the SWI/SNF complex, and other notable small molecule inhibitors targeting different subunits of this complex. We present a compilation of their biochemical and cellular activities, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate.
Introduction to SWI/SNF Complex and its Inhibitors
The mammalian SWI/SNF complex is a multi-subunit machinery that utilizes the energy from ATP hydrolysis to remodel chromatin, thereby controlling gene expression.[1] There are three main types of SWI/SNF complexes: canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (ncBAF), each with distinct subunit compositions and functions.[2] Small molecule inhibitors have been developed to target various subunits, primarily focusing on the ATPase domains (SMARCA4/BRG1 and SMARCA2/BRM) and the bromodomains which are "reader" modules that recognize acetylated lysine (B10760008) residues on histones.[3]
This guide focuses on the comparative analysis of inhibitors targeting different components of the SWI/SNF complex, with a special emphasis on this compound.
Comparative Efficacy of SWI/SNF Inhibitors
The efficacy of small molecule inhibitors targeting the SWI/SNF complex varies depending on the targeted subunit, the specific inhibitor, and the cellular context. Below is a summary of quantitative data for this compound and other key inhibitors.
Biochemical Potency and Selectivity
This table summarizes the in vitro binding affinity (Kd) and inhibitory concentration (IC50) of selected SWI/SNF inhibitors against their primary targets.
| Inhibitor | Target Subunit(s) | Assay Type | Kd (nM) | IC50 (nM) | Reference(s) |
| This compound (1-78) | BRD7 | BromoScan | 290 | - | [2] |
| BRD9 | BromoScan | 650 | - | [2] | |
| BRD7 | FP | - | 1600 | [4][5] | |
| BRD9 | FP | - | 2700 | [4][5] | |
| BI-7273 | BRD9 | AlphaScreen | - | 19 | [1][6][7] |
| BRD7 | AlphaScreen | - | 117 | [1][6][7] | |
| BRD9 | ITC | 15 | - | [1] | |
| BRD7 | ITC | <1 | - | [1] | |
| PFI-3 | SMARCA2 | BROMOScan | 89 | - | [8] |
| SMARCA4 | BROMOScan | 55 - 110 | - | [8] | |
| PBRM1 (BD5) | Not Specified | 48 | - | [8] | |
| BRM014 | SMARCA2/4 (ATPase) | Biochemical | - | <10 | [9] |
Cellular Activity
The following table presents the half-maximal effective concentration (EC50) or IC50 values of the inhibitors for cell growth inhibition in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | EC50/IC50 (µM) | Reference(s) |
| This compound (1-78) | LNCaP | Prostate Cancer | ~1-10 | [2] |
| 22Rv1 | Prostate Cancer | ~1-10 | [2] | |
| BI-7273 | EOL-1 | Acute Myeloid Leukemia | 1.4 | [5][10] |
| A204 | Rhabdoid Tumor | 0.37 | [5] | |
| G-401 | Rhabdoid Tumor | 4.9 | [5] | |
| PFI-3 | SH-4 | Melanoma | 4.27 | [3][8] |
| KYSE-70 | Esophageal Carcinoma | 7.13 | [3][8] | |
| NCI-H1650 | Lung Adenocarcinoma | 8.67 | [8] | |
| BRM014 | H1299 (BRG1-mutant) | Lung Cancer | ~0.1-1 | [9] |
| A549 | Lung Carcinoma | >1 (as single agent) | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of SWI/SNF inhibitors are provided below.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This assay is used to assess the binding of an inhibitor to its target protein by measuring the change in the protein's melting temperature (Tm).
Principle: A fluorescent dye, such as SYPRO Orange, binds to hydrophobic regions of a protein that become exposed as it unfolds upon heating. The binding of a stabilizing ligand (inhibitor) increases the Tm of the protein.
Protocol:
-
Protein and Dye Preparation: Prepare a master mix containing the purified bromodomain protein (e.g., BRD7 or BRD9, typically at a final concentration of 2-5 µM) and SYPRO Orange dye (typically at a 5X final concentration) in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl).[10][11][12]
-
Compound Addition: Dispense the protein-dye mixture into a 96- or 384-well PCR plate. Add the test compounds (e.g., this compound) at various concentrations. Include a DMSO control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from 25°C to 95°C, while continuously monitoring the fluorescence.
-
Data Analysis: The melting temperature (Tm) is determined from the inflection point of the fluorescence curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm in the presence of the inhibitor.
Figure 1: Workflow for a Thermal Shift Assay.
Fluorescence Polarization (FP) Assay
This competition assay is used to determine the binding affinity of an unlabeled inhibitor by measuring its ability to displace a fluorescently labeled probe from the target protein.
Principle: A small fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein, its rotation slows, and polarization increases. An unlabeled inhibitor competes with the tracer for binding, causing a decrease in polarization.
Protocol:
-
Reagent Preparation: Prepare solutions of the purified bromodomain protein (e.g., BRD7), a fluorescently labeled probe known to bind the target, and the unlabeled test inhibitor (e.g., this compound) in an appropriate assay buffer.[13][14][15]
-
Assay Setup: In a microplate, add a fixed concentration of the protein and the fluorescent probe. Then, add serial dilutions of the test inhibitor. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration. The IC50 value is determined by fitting the data to a suitable binding model. The Ki can then be calculated using the Cheng-Prusoff equation.
Figure 2: Principle of a Fluorescence Polarization Competition Assay.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Principle: The CellTiter-Glo® reagent contains luciferase and its substrate. In the presence of ATP from viable cells, a luminescent signal is produced that is proportional to the number of cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with serial dilutions of the SWI/SNF inhibitor (e.g., this compound) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Assay Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.
-
Incubation and Measurement: Incubate the plate for a short period to stabilize the luminescent signal and then measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the inhibitor concentration to calculate the EC50 or IC50 value.
Signaling Pathways and Mechanisms of Action
SWI/SNF complexes are involved in the regulation of several key signaling pathways implicated in cancer. The inhibition of different subunits can therefore have diverse downstream effects.
BRD7 in p53 and BRCA1 Pathways
BRD7, a subunit of the PBAF complex, has been shown to play a crucial role as a tumor suppressor by interacting with and co-activating p53 and BRCA1.
-
p53 Pathway: BRD7 binds to p53 and is required for the efficient p53-mediated transcription of a subset of its target genes, which are involved in cell cycle arrest and apoptosis.[16] Inhibition of the BRD7 bromodomain may therefore disrupt this interaction and impair p53-dependent tumor suppression.
-
BRCA1 Pathway: BRD7 directly binds to the tumor suppressor BRCA1 and is involved in the regulation of BRCA1-dependent transcription.[16] This interaction is important for DNA repair processes.
Figure 3: Role of BRD7 in p53 and BRCA1 Signaling Pathways.
General SWI/SNF Involvement in Cancer Pathways
The SWI/SNF complex as a whole is integrated into a complex network of signaling pathways that are often dysregulated in cancer.
-
RB-E2F Pathway: The SWI/SNF complex can interact with the retinoblastoma (RB) protein to repress the transcription of E2F target genes, which are critical for cell cycle progression.[17]
-
Wnt/β-catenin Pathway: SWI/SNF components can regulate the expression of Wnt pathway members and interact with β-catenin, influencing its activity.[17]
-
Hedgehog Signaling: The SWI/SNF complex can directly interact with the transcription factor Gli1, a key effector of the Hedgehog pathway.[17]
Figure 4: Integration of the SWI/SNF Complex in Major Cancer-Related Signaling Pathways.
Conclusion
The development of small molecule inhibitors targeting the SWI/SNF complex represents a promising avenue for cancer therapy. This compound and other bromodomain inhibitors offer a distinct mechanism of action compared to ATPase inhibitors, providing valuable tools for dissecting the specific functions of different SWI/SNF subunits. The comparative data and experimental protocols presented in this guide are intended to aid researchers in the selection and evaluation of these compounds for their specific research and drug development needs. Further investigation into the synergistic potential of these inhibitors with other anti-cancer agents and the identification of predictive biomarkers will be crucial for their successful clinical translation.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
- 16. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Pathways: SWI/SNF (BAF) complexes are frequently mutated in cancer—mechanisms and potential therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling a Tale of Two Bromodomains: A Comparative Guide to BRD7 and BRD9 Degraders
For researchers, scientists, and drug development professionals, understanding the nuanced phenotypic differences between targeting closely related proteins is paramount for advancing precision medicine. This guide provides a comprehensive comparison of the phenotypic effects of degrading Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9), two homologous subunits of distinct SWI/SNF chromatin remodeling complexes.
While the compound "Brd7-IN-3" was initially specified, our investigation reveals it to be a dual inhibitor of BRD7 and BRD9, identified as compound 1-78[1][2]. To align with the core requirement of assessing selective degradation, this guide will focus on comparing a potent dual BRD7/BRD9 degrader, VZ185, with highly selective BRD9 degraders. This approach allows for a direct assessment of the phenotypic consequences of BRD9 degradation alone versus the simultaneous degradation of both BRD7 and BRD9.
Mechanism of Action: A Tale of Two Complexes
BRD7 and BRD9 are structurally similar proteins that play crucial, yet distinct, roles in gene regulation as components of different SWI/SNF chromatin remodeling complexes. BRD7 is a subunit of the polybromo-associated BAF (PBAF) complex, while BRD9 is a component of the non-canonical BAF (ncBAF or GBAF) complex[3][4]. These complexes utilize the energy from ATP hydrolysis to modulate chromatin structure, thereby influencing gene expression.
BRD9-Selective Degraders are heterobifunctional molecules, often PROTACs (Proteolysis Targeting Chimeras), that link a BRD9-binding molecule to an E3 ubiquitin ligase ligand. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of BRD9. This targeted degradation disrupts the function of the ncBAF complex.
VZ185 , the dual BRD7/BRD9 degrader, functions similarly but is designed to bind to both BRD7 and BRD9, leading to the degradation of both proteins and thus affecting both PBAF and ncBAF complex activities[5][6][7].
Below is a diagram illustrating the mechanism of action for a selective BRD9 degrader.
Phenotypic Differences: A Comparative Analysis
The degradation of BRD9 alone versus the dual degradation of BRD7 and BRD9 results in overlapping and distinct cellular phenotypes.
| Phenotypic Effect | BRD9-Selective Degraders (e.g., CW-3308, C6) | Dual BRD7/BRD9 Degrader (VZ185) |
| Cell Proliferation | Potent anti-proliferative effects in various cancer cell lines, including acute myeloid leukemia (AML) and synovial sarcoma. | Potent cytotoxic effects in cell lines such as EOL-1 (acute myeloid eosinophilic leukemia) and A-402 (malignant rhabdoid tumor)[8]. |
| Cell Cycle | Induces cell cycle arrest. | Information on specific cell cycle effects is less detailed in the provided results. |
| Apoptosis | Induces apoptosis in cancer cells. | Induces cytotoxicity, which can include apoptosis[8]. |
| Differentiation | Promotes terminal differentiation in AML cells. | Not explicitly detailed in the search results. |
| Selectivity | Highly selective for BRD9, with no significant degradation of BRD7 or BRD4[9]. | Degrades both BRD7 and BRD9 with high potency[5][6]. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for key experiments used to assess the phenotypic effects of these degraders.
Cell Viability Assay
-
Principle: To determine the concentration of the degrader that inhibits cell growth by 50% (GI50).
-
Protocol:
-
Seed cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of the degrader compound or DMSO as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the DMSO-treated control and calculate GI50 values using non-linear regression analysis.
-
Western Blotting for Protein Degradation
-
Principle: To quantify the reduction in BRD7 and BRD9 protein levels following treatment with a degrader.
-
Protocol:
-
Plate cells in 6-well plates and treat with the degrader at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD7, BRD9, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Below is a diagram of a typical experimental workflow for assessing degrader activity.
Signaling Pathways
The distinct roles of BRD7 and BRD9 within the PBAF and ncBAF complexes, respectively, suggest that their degradation will impact different downstream signaling pathways.
BRD7 , as a tumor suppressor, is involved in pathways that regulate cell cycle progression and apoptosis. It interacts with key tumor suppressors like p53 and BRCA1[10]. Its degradation would be expected to disrupt these tumor-suppressive functions.
BRD9 is implicated in maintaining the oncogenic state in certain cancers, such as AML and synovial sarcoma. Its degradation has been shown to affect pathways related to MYC transcription, inflammation, cell adhesion, and DNA repair.
The diagram below illustrates the distinct signaling contexts of BRD7 and BRD9.
Conclusion
The selective degradation of BRD9 has emerged as a promising therapeutic strategy in various cancers, leading to potent anti-proliferative and pro-apoptotic effects. The development of highly selective BRD9 degraders allows for the precise targeting of the ncBAF complex.
In contrast, the phenotypic consequences of selective BRD7 degradation are still being elucidated. The availability of dual BRD7/BRD9 degraders like VZ185 provides a valuable tool to probe the combined effects of targeting both the PBAF and ncBAF complexes. The differential phenotypes observed between selective BRD9 degraders and dual BRD7/BRD9 degraders will be critical in delineating the specific roles of each protein and informing the development of future therapeutics targeting these key components of the SWI/SNF complexes. Further head-to-head studies with truly selective BRD7 degraders, once developed, will be essential to fully dissect the distinct biological functions of these two closely related bromodomain-containing proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. Identification and Development of BRD9 Chemical Probes | MDPI [mdpi.com]
- 4. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD7 x BRD9 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Brd7 Inhibitors: Binding Affinity and Thermodynamic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of various small molecule inhibitors targeting the bromodomain of Brd7, a protein implicated in several cancers and metabolic diseases. The data presented is based on isothermal titration calorimetry (ITC) experiments, a gold-standard biophysical technique for characterizing the thermodynamics of binding interactions.
Understanding Brd7 and its Inhibition
Bromodomain-containing protein 7 (Brd7) is a member of the bromodomain and extra-terminal domain (BET) family of proteins. It functions as a reader of epigenetic marks, specifically recognizing acetylated lysine (B10760008) residues on histones and other proteins. This recognition is a key step in the regulation of gene transcription. Brd7 is a component of the PBAF (polybromo-associated BAF) chromatin remodeling complex and has been shown to play a role in several critical cellular signaling pathways, including the p53 tumor suppressor pathway, Wnt/β-catenin signaling, and pathways involving c-Myc and BRCA1.[1][2][3] Given its role in cell proliferation and tumor growth, Brd7 has emerged as a promising target for therapeutic intervention.[4]
Comparative Analysis of Brd7 Inhibitor Binding Affinities
Isothermal titration calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS). A lower Kd value indicates a higher binding affinity. The thermodynamic parameters provide insights into the forces driving the interaction.
While a comprehensive dataset of ITC-derived thermodynamic parameters for a wide range of Brd7 inhibitors is not publicly available, this guide compiles the existing data to facilitate a comparative analysis. The compound "Brd7-IN-3" is also known as compound 1-78.[5]
Table 1: Isothermal Titration Calorimetry (ITC) Data for Selected Brd7 Inhibitors
| Compound | Dissociation Constant (Kd) for Brd7 | Enthalpy Change (ΔH) (kcal/mol) | Entropy (-TΔS) (kcal/mol) | Reference |
| This compound (1-78) | 290 nM | Data not available | Data not available | [6] |
| Compound 2-77 | 340 nM | Data not available | Data not available | [6] |
| BI-9564 | 117 nM | Data not available | Data not available | [6] |
| TG003 | 4 µM | Data not available | Data not available | [7] |
Note: The absence of complete thermodynamic data (ΔH and -TΔS) for all compounds highlights a current gap in the publicly available research.
Experimental Protocols
The following is a generalized protocol for determining the binding affinity of a small molecule inhibitor to Brd7 using Isothermal Titration Calorimetry (ITC). This protocol is synthesized from best practices in the field.[8][9][10][11]
Objective: To determine the binding constant (Kd), and thermodynamic parameters (ΔH, ΔS) of an inhibitor binding to the Brd7 bromodomain.
Materials:
-
Purified recombinant Brd7 bromodomain protein
-
Small molecule inhibitor of interest
-
ITC instrument (e.g., MicroCal PEAQ-ITC, VP-ITC)
-
Dialysis buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM TCEP)
-
Syringe and cell cleaning solutions
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified Brd7 protein against the chosen ITC buffer to ensure buffer matching.
-
Dissolve the small molecule inhibitor in the final dialysis buffer. If the inhibitor requires a co-solvent like DMSO for solubility, ensure the same final concentration of the co-solvent is present in both the protein and inhibitor solutions to minimize heats of dilution.[8]
-
Accurately determine the concentrations of both the protein and the inhibitor solutions.
-
Degas both solutions for 5-10 minutes immediately prior to the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe of the ITC instrument according to the manufacturer's instructions.
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
-
Loading Samples:
-
Load the Brd7 protein solution into the sample cell (typically at a concentration of 10-20 µM).
-
Load the inhibitor solution into the injection syringe (typically at a concentration 10-20 times that of the protein concentration).
-
-
Titration Experiment:
-
Perform a preliminary injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution. The time between injections should be sufficient for the signal to return to baseline (e.g., 150 seconds).
-
The heat change upon each injection is measured by the instrument.
-
-
Control Experiment:
-
To determine the heat of dilution of the inhibitor, perform a control titration by injecting the inhibitor solution into the buffer alone. This data will be subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Subtract the heat of dilution from the experimental data.
-
Plot the corrected heat change against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further aid in the understanding of the experimental process and the biological context of Brd7, the following diagrams have been generated.
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Caption: Simplified Brd7 signaling pathways and cellular outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. BRD7 bromodomain containing 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. BRD7 is a candidate tumour suppressor gene required for p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 9. tainstruments.com [tainstruments.com]
- 10. Characterizing Binding Interactions by ITC - TA Instruments [tainstruments.com]
- 11. Isothermal titration calorimetry with micelles: Thermodynamics of inhibitor binding to carnitine palmitoyltransferase 2 membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of the BRD7 Bromodomain: A Comparative Guide Using Site-Directed Mutagenesis and Brd7-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the function of the bromodomain of Bromodomain-containing protein 7 (BRD7): site-directed mutagenesis and the use of the selective inhibitor, Brd7-IN-3. BRD7 is a critical regulator of transcription and is implicated in several signaling pathways crucial to cell cycle control and tumor suppression. Its bromodomain, a structural module that recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, is central to its function. Validating the specific roles of this domain is essential for understanding BRD7's mechanism of action and for the development of targeted therapeutics.
Comparing Approaches: Site-Directed Mutagenesis vs. Chemical Inhibition
| Feature | Site-Directed Mutagenesis of BRD7 Bromodomain | Inhibition with this compound |
| Principle | Genetic alteration of specific amino acid residues within the bromodomain to abolish or alter its function. | Small molecule inhibitor that competitively binds to the acetyl-lysine binding pocket of the BRD7 bromodomain, blocking its interaction with natural ligands. |
| Specificity | Highly specific to the targeted residues. Can distinguish between binding and scaffolding functions. | Primarily targets the bromodomain's acetyl-lysine binding pocket. Off-target effects on other bromodomains or proteins are possible. |
| Temporal Control | Constitutive (stable expression of mutant) or inducible genetic systems can provide some temporal control. | Acute and reversible inhibition, allowing for precise temporal control of bromodomain function. |
| System | Can be studied in vitro with recombinant proteins and in cells through expression of mutant constructs. | Applicable in vitro and in cell-based assays, as well as in vivo animal models. |
| Key Question Addressed | What is the functional consequence of ablating a specific interaction site of the bromodomain? | What is the acute cellular or systemic effect of blocking the acetyl-lysine binding function of the BRD7 bromodomain? |
Quantitative Data Summary
The following tables summarize key quantitative data obtained from studies utilizing bromodomain mutants and the selective inhibitor this compound.
Table 1: Functional Effects of BRD7 Bromodomain Deletion
| Assay | Wild-Type BRD7 | Bromodomain-Deleted BRD7 Mutant | Reference |
| Interaction with Acetylated Histone H3 (K14ac) | Interaction detected | No interaction | [1] |
| Regulation of E2F3 Promoter Activity | Represses promoter activity | Fails to repress promoter activity | [1] |
| G1-S Cell Cycle Progression | Inhibits progression | Fails to inhibit progression | [1] |
| Inactivation of AKT | Decreased phosphorylation of MDM2 | No effect on MDM2 phosphorylation | [2] |
Table 2: this compound (Compound 1-78) Activity Profile
| Parameter | Value | Reference |
| IC50 for BRD7 | 1.6 µM | [3] |
| IC50 for BRD9 | 2.7 µM | [3] |
| Kd for BRD7 | 1.2 µM (by MST) | [4] |
| Kd for BRD9 | No binding detected (by MST) | [4] |
| Effect on LNCaP Prostate Cancer Cell Viability | Growth inhibition observed at 0.1, 1, and 5 µM | [4] |
| Effect on PC-3 Prostate Cancer Cell Viability | Growth inhibition observed only at 5 µM | [4] |
Key Signaling Pathways and Experimental Workflows
To visually represent the intricate roles of BRD7 and the experimental approaches to validate its bromodomain function, the following diagrams are provided in Graphviz DOT language.
BRD7 in the p53 Signaling Pathway
BRD7 acts as a crucial coactivator for the tumor suppressor p53. It directly interacts with p53 and is required for the efficient transcription of a subset of p53 target genes, such as p21, which is a key regulator of cell cycle arrest[5][6][7]. Mechanistically, BRD7 can stabilize p53 by inhibiting the phosphorylation of its negative regulator, MDM2, through the AKT pathway, a process dependent on its bromodomain[2].
BRD7 in the Wnt/β-catenin Signaling Pathway
BRD7's role in the Wnt/β-catenin pathway appears to be context-dependent. In some cancer cells, BRD7 can negatively regulate the pathway by inhibiting the nuclear accumulation of β-catenin[8][9]. Conversely, in other contexts, it can enhance Wnt signaling by interacting with Dishevelled-1 (DVL1) and inhibiting Glycogen Synthase Kinase 3β (GSK3β)[8].
Experimental Workflow for Validating BRD7 Bromodomain Function
The following workflow outlines the key steps to validate the role of the BRD7 bromodomain using both site-directed mutagenesis and a chemical inhibitor.
Experimental Protocols
Site-Directed Mutagenesis of BRD7
This protocol is adapted from standard PCR-based site-directed mutagenesis methods.
Materials:
-
Plasmid DNA containing wild-type human BRD7 cDNA
-
Mutagenic primers designed to introduce a point mutation in the bromodomain
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) ≥ 78°C and a GC content of at least 40%.
-
PCR Amplification:
-
Set up the PCR reaction with plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
DpnI Digestion: Add DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective LB agar plates. Pick individual colonies, isolate plasmid DNA, and sequence the BRD7 insert to confirm the presence of the desired mutation.
Cell Viability Assay with this compound
This protocol describes a colorimetric assay (e.g., MTT or WST-1) to determine the effect of this compound on cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Measurement:
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) of BRD7 and p53
This protocol is for verifying the interaction between BRD7 and p53 in cells.
Materials:
-
Cells expressing endogenous or tagged BRD7 and p53
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against BRD7 (for immunoprecipitation)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Antibody against p53 (for western blotting)
Procedure:
-
Cell Lysis: Lyse cells in Co-IP buffer to release proteins while maintaining protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-BRD7 antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-p53 antibody to detect the co-immunoprecipitated p53.
Chromatin Immunoprecipitation (ChIP) for BRD7 Occupancy on the p21 Promoter
This protocol is to determine if BRD7 directly binds to the promoter region of a target gene like p21.
Materials:
-
Cells treated with an appropriate stimulus to induce p53 activation
-
Formaldehyde (B43269) for cross-linking
-
ChIP lysis and wash buffers
-
Anti-BRD7 antibody for immunoprecipitation
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Reagents for reversing cross-links and DNA purification
-
Primers for qPCR targeting the p21 promoter
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 bp by sonication.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-BRD7 antibody or control IgG overnight.
-
Use protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the p21 promoter to quantify the amount of immunoprecipitated DNA. Enrichment is calculated relative to the input and IgG control.
By employing these complementary approaches—site-directed mutagenesis to pinpoint critical residues and chemical inhibition to probe acute functional roles—researchers can robustly validate the significance of the BRD7 bromodomain in cellular processes and its potential as a therapeutic target.
References
- 1. The transcriptional regulation role of BRD7 by binding to acetylated histone through bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRD7 Stabilizes P53 via Dephosphorylation of MDM2 to Inhibit Tumor Growth in Breast Cancer Harboring Wild-type P53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DVL1 - BRD7 Interaction Summary | BioGRID [thebiogrid.org]
- 6. BRD7 is a candidate tumour suppressor gene required for p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Nuances of Brd7-IN-3 Binding to the BRD7 Bromodomain: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Brd7-IN-3's interaction with the BRD7 bromodomain. We delve into the structural basis of this binding and present a quantitative comparison with other known BRD7 inhibitors, supported by experimental data and detailed protocols.
Bromodomain-containing protein 7 (BRD7) is a critical component of the PBAF subtype of the SWI/SNF chromatin remodeling complex and has emerged as a potential therapeutic target in various cancers.[1][2] The development of selective small molecule inhibitors for the BRD7 bromodomain is a key area of research. This compound (also known as compound 1-78) is a notable inhibitor designed for enhanced selectivity for BRD7 over its close homolog, BRD9.[3][4] This guide will explore the structural and quantitative aspects of this compound's binding and compare its performance against other relevant inhibitors.
Comparative Analysis of BRD7 Bromodomain Inhibitors
The development of potent and selective BRD7 inhibitors is crucial for elucidating its biological functions and for therapeutic applications. The following table summarizes the binding affinities of this compound and other known inhibitors against the BRD7 and BRD9 bromodomains.
| Compound | Target Bromodomain | IC50 (µM) | Kd (nM) | Notes |
| This compound (1-78) | BRD7 | 1.6 [3] | 290 [5] | Selective for BRD7 [5] |
| BRD9 | 2.7 [3] | - | Dual inhibitor with preference for BRD7 | |
| 2-77 | BRD7 | - | 340 [5] | Selective for BRD7 [5] |
| BRD9 | - | - | ||
| BI-7273 | BRD7 | - | - | Dual inhibitor with higher affinity for BRD9[6] |
| BRD9 | - | - | ||
| BI-9564 | BRD7 | - | 117[6] | Lower affinity for BRD7 compared to BRD9[6] |
| BRD9 | - | 19[6] | ||
| I-BRD9 | BRD7 | - | - | Binds to both BRD7 and BRD9[7] |
| BRD9 | - | - | ||
| TP-472 | BRD7 | - | - | Binds to both BRD7 and BRD9[7] |
| BRD9 | - | - | ||
| Bromosporine | BRD7 | - | - | Binds to both BRD7 and BRD9[7] |
| TG003 | BRD7 | - | - | Dual BRD7/9-kinase inhibitor[7] |
| BRD9 | - | - |
Structural Insights into this compound Binding and Selectivity
The rational design of this compound was based on exploiting a unique binding pocket present in the BRD7 bromodomain.[4][6] While a specific co-crystal structure of this compound with BRD7 is not publicly available, its binding mode has been analyzed through computational modeling and structure-activity relationship studies.[4]
The key to this compound's selectivity lies in its ability to occupy a uniquely accessible binding cleft in BRD7, while maintaining crucial interactions with the conserved asparagine and tyrosine residues that are essential for recognizing acetylated lysine (B10760008) residues on histone tails.[4] The bromodomain of BRD7 shares a high degree of sequence identity (73.2%) with the BRD9 bromodomain, making the design of selective inhibitors challenging.[5] The structural differences, particularly in the regions surrounding the acetyl-lysine binding pocket, are leveraged by inhibitors like this compound to achieve selectivity.
The following diagram illustrates the general workflow for structure-based drug design, a process central to the development of inhibitors like this compound.
Experimental Protocols
Detailed and rigorous experimental methodologies are fundamental to the accurate characterization of inhibitor binding. Below are generalized protocols for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), two common techniques used to quantify inhibitor-bromodomain interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of an inhibitor to a protein, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8][9]
Protocol:
-
Sample Preparation:
-
Express and purify the BRD7 bromodomain.
-
Prepare a concentrated solution of the inhibitor (e.g., this compound).
-
Ensure that both the protein and the inhibitor are in the identical, degassed buffer to minimize heats of dilution.[9] A common buffer is 20 mM HEPES pH 7.5, 150 mM NaCl.
-
-
ITC Experiment:
-
Load the purified BRD7 bromodomain into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, ΔS).
-
The following diagram illustrates the workflow of an ITC experiment.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time interaction between a ligand (e.g., BRD7 bromodomain) immobilized on a sensor chip and an analyte (e.g., inhibitor) flowing over the surface.[10] This allows for the determination of the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[10]
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5 chip).
-
Immobilize the purified BRD7 bromodomain onto the chip surface using standard amine coupling chemistry.[10]
-
Deactivate any remaining active groups on the surface.
-
-
SPR Measurement:
-
Flow a running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.
-
Inject a series of increasing concentrations of the inhibitor over the surface to monitor the association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
If necessary, inject a regeneration solution to remove any remaining bound inhibitor.[10]
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association and dissociation curves are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd).
-
The following diagram illustrates the key steps in an SPR experiment.
Conclusion
This compound represents a significant step forward in the development of selective chemical probes for the BRD7 bromodomain. Its design, based on the subtle structural differences between the BRD7 and BRD9 bromodomains, has yielded an inhibitor with a preferential affinity for BRD7. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to compare and evaluate the performance of this compound and other inhibitors, ultimately aiding in the ongoing efforts to understand the therapeutic potential of targeting the BRD7 bromodomain.
References
- 1. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Brd7-IN-3
For researchers and scientists engaged in drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Brd7-IN-3, a dual inhibitor of bromodomain-containing proteins BRD7 and BRD9, is a valuable tool in epigenetic research.[1][2][3][4] Due to the often-limited availability of specific Safety Data Sheets (SDS) for novel research compounds, this guide provides a comprehensive set of procedures for the proper disposal of this compound, based on established best practices for hazardous chemical waste management.[5][6]
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough hazard assessment is crucial. As with many small molecule inhibitors, this compound should be treated as a potentially hazardous chemical. The toxicological properties may not be fully understood, and it is prudent to assume it may be toxic if ingested, inhaled, or absorbed through the skin, and could cause irritation to the eyes, skin, and respiratory system.[5]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of solutions or airborne particles. |
| Protective Clothing | A standard, fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) is recommended if handling the powder outside of a certified chemical fume hood. | To prevent inhalation of the powder. |
II. Waste Segregation and Container Management
Proper segregation of chemical waste is fundamental to preventing hazardous reactions and ensuring compliant disposal.[5]
Key Principles:
-
Separate Waste Streams: Do not mix this compound waste with incompatible materials. It should be collected separately unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
-
Designated Containers: Use only approved, chemically compatible, and leak-proof containers for hazardous waste. The container must be in good condition with a secure, tight-fitting lid.[5]
-
Clear Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". If it is a solution, the solvent and approximate concentration should also be noted.[7]
-
Secure Storage: Store waste containers in a designated, secure area, such as a satellite accumulation area or a chemical fume hood, away from incompatible chemicals.[6][7]
III. Disposal Protocols
The following protocols outline the step-by-step procedures for disposing of this compound in its various forms.
A. Unused or Expired Solid this compound Powder:
-
Container: Ensure the original container is tightly sealed.
-
Labeling: Label the container clearly as "Hazardous Waste: this compound".
-
Collection: Place the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for collection by your institution's EHS department or a licensed hazardous waste contractor.
B. Liquid Waste Containing this compound (e.g., solutions in DMSO, ethanol):
-
Collection: Pour the solution into a designated, labeled hazardous waste container for liquid chemical waste. Do not pour this compound solutions down the drain.[7]
-
Container: Use a chemically compatible, leak-proof container (e.g., glass or polyethylene (B3416737) bottle) with a secure cap.[7]
-
Labeling: Label the container with "Hazardous Waste," the chemical name "this compound," the solvent(s) used, and the estimated concentration.
-
Storage: Keep the container sealed when not in use and store it in a secondary containment bin.
-
Disposal: Once the container is full (not exceeding 90% capacity), arrange for its collection through your institution's EHS office.[7]
C. Contaminated Solid Waste (e.g., pipette tips, tubes, gloves, bench paper):
-
Collection: Place all solid waste items that have come into contact with this compound into a designated, lined container for solid hazardous waste.[5]
-
Labeling: The container should be clearly labeled as "Hazardous Solid Waste: Contaminated with this compound".
-
Storage: Keep the container sealed and in the designated hazardous waste collection area.
-
Disposal: Schedule a pickup with your institution's EHS department.
IV. Spill and Decontamination Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.[7]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.[7]
-
Don PPE: Wear the appropriate PPE as described in Section I.[7]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[7]
-
Cleanup:
-
Liquid Spills: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.[7][8]
-
Solid Spills: To avoid creating dust, carefully sweep or scoop the material. If necessary, gently wet the material with a suitable solvent (e.g., ethanol) before sweeping. Place the collected material into a sealed hazardous waste container.[7]
-
-
Decontamination: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleanup materials as hazardous waste.[7]
-
Reporting: Report the incident to your supervisor and your institution's EHS department.[8]
Disposal Workflow for this compound
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. This compound | Epigenetic Reader Domain | | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Brd7-IN-3
For Immediate Implementation by Laboratory Personnel
As a novel dual inhibitor of bromodomain-containing proteins BRD7 and BRD9, Brd7-IN-3 is a valuable tool in epigenetic research.[1][2][3][4] As with any new chemical entity, prioritizing safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for handling potent, novel small molecule inhibitors provide a strong framework for ensuring the safety of researchers and the integrity of experiments.[5] All personnel should treat this compound as a hazardous compound and adhere to the following personal protective equipment (PPE) and handling guidelines.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound in various laboratory settings. This guidance is based on general protocols for similar research chemicals and should be supplemented by a thorough review of your institution's chemical hygiene plan.
| Situation | Required PPE | Purpose |
| Handling Powdered Compound | - Chemical Splash Goggles- Chemical-Resistant Gloves (e.g., Nitrile)- Lab Coat- N95 Respirator or Dust Mask | Protects eyes from airborne particles. Prevents skin contact. Protects clothing and skin. Prevents inhalation of fine particles. |
| Preparing Stock Solutions | - Chemical Splash Goggles- Chemical-Resistant Gloves- Lab Coat | Protects eyes from splashes. Prevents skin contact with the compound and solvent. Protects clothing and skin. |
| Cell Culture and Assays | - Safety Glasses- Chemical-Resistant Gloves- Lab Coat | Protects eyes from potential splashes. Prevents contamination and skin contact. Protects clothing and skin. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risk and ensure a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound at the recommended temperature, typically -20°C for long-term stability, in a clearly labeled, designated area away from general lab traffic.[6]
2. Handling the Powdered Compound:
-
All weighing and initial solubilization of the powdered form of this compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[5]
-
Use dedicated spatulas and weighing boats.
3. Solution Preparation:
-
Consult product information for the appropriate solvent, which is often DMSO for initial stock solutions.[6]
-
Prepare stock solutions in a fume hood.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[6][7]
Waste Segregation:
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. If using organic solvents, use a container designated for flammable organic waste.[6]
-
Solid Waste: All contaminated labware, including pipette tips, tubes, gloves, and weighing paper, should be collected in a separate, clearly labeled hazardous solid waste container.[5]
-
Sharps: Needles and syringes should be disposed of in a designated sharps container. If the syringe contains residual this compound, it must be disposed of as hazardous chemical waste.[8]
Container Management:
-
Ensure all waste containers are in good condition with secure lids.[7]
-
Label containers with "Hazardous Waste" and the full chemical name(s) of the contents.[6]
-
Store waste containers in a designated, well-ventilated, and secure area.
Final Disposal:
-
Arrange for the collection of full waste containers through your institution's Environmental Health and Safety (EHS) department.[7]
-
Never dispose of this compound or its waste down the drain or in the regular trash.
Experimental Workflow for Safe Handling
To provide a clear, step-by-step visual guide, the following diagram outlines the safe handling workflow for this compound.
References
- 1. This compound | Epigenetic Reader Domain | | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. web.uri.edu [web.uri.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
